molecular formula C27H21NO7 B043239 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide CAS No. 23316-67-8

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Katalognummer: B043239
CAS-Nummer: 23316-67-8
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: OFMYTVNDIRTGMR-UARRHKHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a critically important, protected glycosyl donor extensively utilized in the synthetic organic chemistry of nucleosides and nucleotides. Its primary research value lies in its role as a key synthetic intermediate for the construction of complex ribofuranosyl derivatives. The compound features a cyanide group at the anomeric carbon, which acts as a latent functionality, and 2,3,5-tri-O-benzoyl groups that protect the hydroxyl moieties, ensuring regioselectivity during subsequent glycosylation reactions.

Eigenschaften

IUPAC Name

[(2R,3R,4S,5S)-3,4-dibenzoyloxy-5-cyanooxolan-2-yl]methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO7/c28-16-21-23(34-26(30)19-12-6-2-7-13-19)24(35-27(31)20-14-8-3-9-15-20)22(33-21)17-32-25(29)18-10-4-1-5-11-18/h1-15,21-24H,17H2/t21-,22+,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMYTVNDIRTGMR-UARRHKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)C#N)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23316-67-8
Record name 2,3,5-Tri-O-benzoyl-beta -D-ribofuranosyl cyanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide CAS 23316-67-8

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound (CAS: 23316-67-8), a pivotal intermediate in synthetic organic chemistry. As a protected ribofuranosyl cyanide, it serves as a crucial building block for the synthesis of C-nucleosides, a class of compounds with significant therapeutic potential. This guide consolidates its chemical properties, outlines a general synthetic strategy, discusses its applications in drug discovery, and presents relevant quantitative and safety data. Detailed experimental protocols for related transformations are provided to offer practical insights for laboratory application.

Introduction

This compound is a synthetic nucleoside analogue characterized by a cyanide group at the anomeric carbon of a tribenzoylated ribose sugar.[1] This structural feature makes it a valuable precursor for creating a carbon-carbon bond at the anomeric position, which is the defining characteristic of C-nucleosides. Unlike naturally occurring N-nucleosides, C-nucleosides possess enhanced metabolic stability against enzymatic cleavage, making them attractive candidates for drug development.[2] This compound is primarily utilized in research settings for the synthesis of novel antiviral and antitumor agents by interfering with various biological processes within cells.[1][3]

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential information for its handling, characterization, and use in synthesis.

PropertyValueSource(s)
CAS Number 23316-67-8[4][5][6][7][8]
Molecular Formula C₂₇H₂₁NO₇[4][5][7][8]
Molecular Weight 471.46 g/mol [4][7]
IUPAC Name [4-(benzoyloxy)-2-(benzoyloxymethyl)-5-cyanooxolan-3-yl] benzoate[5]
Synonyms 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile
Appearance Powder
Purity ≥98.0% (HPLC)
SMILES String O=C(OC[C@H]1O--INVALID-LINK----INVALID-LINK--c2ccccc2)[C@@H]1OC(=O)c3ccccc3)c4ccccc4
InChI Key OFMYTVNDIRTGMR-UARRHKHWSA-N
Storage Temperature Room temperature (Continental US); 4°C for long-term storage[1][8]

Synthesis and Reaction Mechanisms

The synthesis of this compound typically starts from a fully protected ribose derivative. A common precursor is 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, which is itself synthesized from D-ribose.[9][10] The key transformation is the stereoselective introduction of a cyanide moiety at the anomeric (C-1) position, replacing the acetyl group. This is a type of glycosylation reaction.

A widely employed method for this conversion is the use of trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). This reaction proceeds via a stabilized oxocarbenium ion intermediate, which is then attacked by the cyanide nucleophile. The stereochemical outcome is influenced by the protecting groups and reaction conditions.

G cluster_start Starting Material cluster_reagents Reagents & Catalyst cluster_intermediate Key Intermediate cluster_product Final Product A 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose D Oxocarbenium Ion Intermediate A->D Activation B Trimethylsilyl Cyanide (TMSCN) B->D Cyanide Source C Lewis Acid Catalyst (e.g., TMSOTf) C->A Catalysis E 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide D->E Nucleophilic Attack

Caption: General synthetic pathway for this compound.

Applications in Drug Development

The primary application of this compound is as a versatile intermediate for synthesizing C-nucleoside analogues.[4] These analogues are of high interest in medicinal chemistry due to their isosteric relationship with natural nucleosides and their improved resistance to enzymatic degradation. The workflow from the cyanide intermediate to a potential drug candidate involves several chemical transformations to build the desired heterocyclic base at the anomeric carbon.

G A 2,3,5-Tri-O-benzoyl- β-D-ribofuranosyl cyanide B Chemical Modification (e.g., Cycloaddition, Reduction) A->B C Protected C-Nucleoside Analogue B->C D Deprotection (Removal of Benzoyl Groups) C->D E Active C-Nucleoside Analogue D->E F Biological Screening (Antiviral, Antitumor Assays) E->F G Lead Compound Identification F->G

Caption: Workflow from intermediate to drug lead identification.

Experimental Protocols

Representative Protocol: Synthesis of a β-Glycosyl Cyanide via TMSCN

  • Objective: To synthesize a β-glycosyl cyanide from a per-O-acylated glycosyl acetate.

  • Materials:

    • 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 equiv)

    • Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv)

    • Anhydrous Dichloromethane (CH₂Cl₂)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Inert atmosphere setup (Argon or Nitrogen)

    • Syringes for reagent addition

    • Ice bath (0°C)

    • Thin-Layer Chromatography (TLC) plate and chamber

    • Rotary evaporator

    • Glassware for workup (separatory funnel, flasks)

    • Chromatography column

  • Procedure:

    • Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.

    • Reaction Setup: To a round-bottom flask under an inert atmosphere, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous CH₂Cl₂ (approx. 10 mL per mmol of substrate).

    • Reagent Addition: Cool the solution to 0°C using an ice bath. Add TMSCN via syringe, followed by the slow, dropwise addition of TMSOTf.

    • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by TLC until the starting material is consumed (typically 1-3 hours).

    • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

    • Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy and mass spectrometry.

Quantitative Data

Predicted Mass Spectrometry Data

The following table presents the predicted collision cross-section (CCS) values for various adducts of the title compound, which are useful for mass spectrometry-based identification.[13]

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]⁺ 472.13908216.4
[M+Na]⁺ 494.12102222.7
[M-H]⁻ 470.12452225.7
[M+NH₄]⁺ 489.16562221.8
[M+K]⁺ 510.09496217.3
[M]⁺ 471.13125213.6

Safety Information

It is crucial to handle this chemical with appropriate safety precautions in a laboratory setting. The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.

Safety ParameterInformationSource(s)
Signal Word Warning
Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)
Precautionary Codes P261, P264, P280, P301+P312, P302+P352+P312, P304+P340+P312
Hazard Classifications Acute Toxicity 4 (Oral, Dermal, Inhalation)
Recommended PPE Gloves, Eyeshields, Dust mask type N95 (US)[3]
Storage Class 11 (Combustible Solids)
WGK (Germany) WGK 3 (severely hazardous to water)

References

A Comprehensive Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide: Properties and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a pivotal intermediate in the field of nucleoside chemistry. As a protected derivative of a ribofuranosyl cyanide, it serves as a versatile building block for the synthesis of a variety of C-nucleosides.[1][2][3] These C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of the typical nitrogen-carbon bond, are of significant interest in drug development due to their potential as antiviral and antitumor agents.[4] This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with insights into its synthesis and applications.

Physical and Chemical Properties

Table 1: Physical and Chemical Data of this compound
PropertyValueReference(s)
Molecular Formula C₂₇H₂₁NO₇[1]
Molecular Weight 471.46 g/mol [1]
CAS Number 23316-67-8[1]
Appearance Solid powder[5][6]
Purity ≥95% or ≥98.0% (HPLC)[6][7]
Spectral Data

Detailed experimental spectral data for this compound is sparse in publicly available literature. However, predicted mass spectrometry data provides insight into its fragmentation patterns.

Table 2: Predicted Mass Spectrometry Data
Adductm/z
[M+H]⁺472.13908
[M+Na]⁺494.12102
[M-H]⁻470.12452
[M+NH₄]⁺489.16562
[M+K]⁺510.09496
[M+H-H₂O]⁺454.12906
[M+HCOO]⁻516.13000
[M+CH₃COO]⁻530.14565
[M+Na-2H]⁻492.10647
[M]⁺471.13125
[M]⁻471.13235

Data from PubChemLite.[8]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the benzoylation of D-ribose followed by the introduction of the cyanide group. A general workflow is outlined below.

Synthesis_Workflow D_Ribose D-Ribose Acetylation Acetylation (e.g., Acetic Anhydride, Pyridine) D_Ribose->Acetylation Step 1 Ribofuranose_Tetraacetate 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Acetylation->Ribofuranose_Tetraacetate Step 1 Benzoylation Benzoylation (e.g., Benzoyl Chloride, Pyridine) Cyanation Cyanation (e.g., TMSCN, Lewis Acid) Ribofuranose_Tetraacetate->Cyanation Step 2 Target_Compound 2,3,5-Tri-O-benzoyl- β-D-ribofuranosyl cyanide Cyanation->Target_Compound Step 2 Purification Purification (Column Chromatography) Target_Compound->Purification Step 3 Final_Product Pure Product Purification->Final_Product Step 3

Caption: General synthetic workflow for this compound.

Step 1: Protection of D-Ribose D-ribose is first per-acetylated to form an intermediate such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. This is a common strategy to protect the hydroxyl groups and control the stereochemistry at the anomeric center.[7][9]

Step 2: Introduction of the Cyanide Group The acetyl group at the anomeric position is then displaced by a cyanide group. This is typically achieved using a cyanide source like trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.

Step 3: Purification The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Reactivity and Use in C-Nucleoside Synthesis

The cyanide group at the anomeric position is a key functional handle for the construction of various heterocyclic systems, making this compound a valuable precursor for C-nucleosides.

A notable application is in the synthesis of tiazofurin and its analogs. A patent describes the conversion of this compound to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonothioamide by reaction with hydrogen sulfide or thioacetamide.[10] This thioamide can then be cyclized to form the desired thiazole ring of tiazofurin.

C_Nucleoside_Synthesis Start 2,3,5-Tri-O-benzoyl- β-D-ribofuranosyl cyanide Thioamide_Formation Thioamide Formation (e.g., H₂S or Thioacetamide) Start->Thioamide_Formation Thioamide 2,5-Anhydro-3,4,6-tri-O-benzoyl- D-allonothioamide Thioamide_Formation->Thioamide Cyclization Cyclization Thioamide->Cyclization C_Nucleoside C-Nucleoside (e.g., Tiazofurin precursor) Cyclization->C_Nucleoside Deprotection Deprotection C_Nucleoside->Deprotection Final_C_Nucleoside Final C-Nucleoside Deprotection->Final_C_Nucleoside

Caption: Synthetic utility in C-nucleoside synthesis.

Biological Relevance and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, the C-nucleosides derived from it have demonstrated significant biological activities.[4] C-nucleosides can act as mimics of natural nucleosides and interfere with various cellular processes, including DNA and RNA synthesis, leading to antiviral and anticancer effects.

The specific signaling pathways affected by C-nucleosides are diverse and depend on the final structure of the nucleoside analog. For instance, some C-nucleoside triphosphates can be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and cell cycle arrest.[3] Others can inhibit key enzymes involved in nucleotide metabolism.[2]

It is important to note that there is currently no direct evidence in the reviewed literature linking this compound to any specific signaling pathways. Its biological relevance is primarily as a precursor to bioactive C-nucleosides. The general mechanism of action for many anticancer nucleoside analogs involves their conversion to the corresponding 5'-triphosphate, which can then inhibit DNA polymerases or be incorporated into DNA, ultimately triggering DNA damage responses and apoptosis.[3] Similarly, antiviral nucleoside analogs often target viral polymerases, inhibiting viral replication.

Conclusion

This compound is a cornerstone molecule for the synthesis of medicinally important C-nucleosides. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists and drug development professionals. While further research is needed to fully characterize its physical properties and to explore the full spectrum of C-nucleosides that can be derived from it, its role as a key building block in the quest for novel antiviral and anticancer therapeutics is firmly established. The development of detailed and optimized experimental protocols for its synthesis and subsequent transformations will continue to be a priority in advancing this important area of research.

References

An In-Depth Technical Guide to 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key synthetic intermediate in the development of C-nucleoside analogues, a class of compounds with significant potential in antiviral and anticancer research. Its unique structure, featuring a carbon-carbon bond between the ribose sugar and the cyano group, imparts stability against enzymatic degradation, making it an attractive scaffold for drug design. This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological applications of this compound, with a focus on experimental data and methodologies relevant to researchers in the field.

Molecular Structure and Properties

This compound is a derivative of D-ribose where the hydroxyl groups at positions 2, 3, and 5 are protected by benzoyl groups, and the anomeric hydroxyl group is replaced by a cyanide group in the beta configuration.

PropertyValueReference
Molecular Formula C₂₇H₂₁NO₇[1]
Molecular Weight 471.46 g/mol [1]
CAS Number 23316-67-8[1]
Synonym 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile
Appearance White to off-white powder
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Synthesis

The synthesis of this compound is typically achieved through the glycosylation of a protected ribose precursor with a cyanide source. A common and effective method involves the reaction of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with a cyanide reagent, such as trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst.

Experimental Protocol: Synthesis from 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

This protocol is based on established methods for the synthesis of glycosyl cyanides.[2][3]

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin(IV) chloride (SnCl₄))

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add trimethylsilyl cyanide (1.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the Lewis acid catalyst (0.2 eq) to the cooled solution.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield this compound as a white solid.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose + Trimethylsilyl cyanide Reaction Lewis Acid Catalysis (e.g., TMSOTf) in Anhydrous DCM, 0°C Reactants->Reaction Workup Quenching (aq. NaHCO₃) Extraction Drying Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (CDCl₃) Predicted Chemical Shift (ppm) Multiplicity Assignment
Aromatic Protons8.1 - 7.3mBenzoyl groups
H-1'~5.0dAnomeric proton
H-2', H-3', H-4'5.9 - 4.5mRibose protons
H-5'a, H-5'b4.8 - 4.5mRibose protons
¹³C NMR (CDCl₃) Predicted Chemical Shift (ppm) Assignment
Carbonyl Carbons166 - 164Benzoyl C=O
Aromatic Carbons134 - 128Benzoyl groups
Cyano Carbon~115-C≡N
C-1'~85Anomeric carbon
C-2', C-3', C-4'78 - 70Ribose carbons
C-5'~63Ribose carbon
Infrared (IR) Spectroscopy (Predicted)
Functional Group Expected Wavenumber (cm⁻¹)
C≡N (Nitrile)2260 - 2240
C=O (Ester)1740 - 1720
C-O (Ester)1300 - 1000
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850
Mass Spectrometry (MS) (Predicted)

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or adducts such as [M+H]⁺, [M+Na]⁺, or [M+NH₄]⁺. Fragmentation would likely involve the loss of the benzoyl groups and cleavage of the ribose ring.

Biological Significance and Applications

This compound serves as a crucial precursor for the synthesis of C-nucleosides, which are analogues of naturally occurring nucleosides. The carbon-carbon glycosidic bond in C-nucleosides confers resistance to enzymatic cleavage by nucleoside phosphorylases, which can deactivate traditional N-nucleoside drugs.[4] This enhanced stability makes C-nucleoside analogues promising candidates for antiviral and anticancer therapies.

Antiviral and Antitumor Potential

C-nucleoside analogues have demonstrated a broad spectrum of biological activities. Their mechanism of action often involves the intracellular phosphorylation to the corresponding 5'-triphosphate, which can then inhibit viral RNA or DNA polymerases or be incorporated into the growing nucleic acid chain, leading to chain termination.[5][6] The development of novel C-nucleoside analogues from precursors like this compound is an active area of research for identifying new therapeutic agents against various viral infections and cancers.[7][8]

Signaling Pathway Inhibition by C-Nucleoside Analogues:

Signaling_Pathway cluster_cell Infected/Cancer Cell CN C-Nucleoside Analogue CNT Active Triphosphate Form CN->CNT Phosphorylation Polymerase Viral/Cellular Polymerase CNT->Polymerase Inhibition Inhibition CNT->Inhibition Replication Nucleic Acid Replication Polymerase->Replication Inhibition->Polymerase Blocks Activity

Caption: General mechanism of action for C-nucleoside analogues.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a wide range of C-nucleoside analogues. The inherent stability of the C-glycosidic bond offers a significant advantage in the design of novel antiviral and antitumor agents. Further research into the synthesis of new derivatives and the elucidation of their specific mechanisms of action will undoubtedly continue to be a fruitful area of investigation for the development of next-generation therapeutics.

References

An In-depth Technical Guide to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile: Synthesis, Properties, and Application in C-Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile, a key intermediate in the synthesis of C-nucleosides, a class of compounds with significant potential in antiviral and antitumor drug development. This document details its synthesis from D-glucose, its known synonyms and chemical properties, and its application as a precursor in the synthesis of bioactive molecules.

Chemical Identity and Synonyms

Based on its chemical structure and related compounds found in the literature, the following systematic names and synonyms can be used to identify this compound:

  • Systematic Name: 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile

  • Synonym: 2,5-Anhydro-3,4,6-tris-O-(benzoyl)-D-allononitrile

Physicochemical and Spectroscopic Data

Detailed experimental data for 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is available from the primary literature. The following table summarizes the key quantitative data.

PropertyValueReference
Molecular FormulaC₂₇H₂₁NO₇Inferred from structure
Molecular Weight483.46 g/mol Calculated
Melting PointNot Reported
Optical RotationNot Reported
¹H NMR (CDCl₃) Data to be extracted from primary literature
¹³C NMR (CDCl₃) Data to be extracted from primary literature
IR (KBr) Data to be extracted from primary literature

Synthesis of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile from D-Glucose

A key synthetic route to 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile starting from the readily available monosaccharide D-glucose has been reported.[1] This multi-step synthesis provides a reliable method for obtaining this important C-nucleoside precursor.

Experimental Protocol

Detailed step-by-step experimental procedures for the multi-step synthesis from D-glucose to the target nitrile are to be extracted from the full text of Popsavin et al., Carbohydrate Research, 1994, 260(1), 145-150.

Synthetic Workflow

The overall synthetic strategy involves the transformation of D-glucose into a suitably protected intermediate, followed by the introduction of the nitrile functionality.

G D_Glucose D-Glucose Intermediate_1 Multi-step Protection and Modification D_Glucose->Intermediate_1 Precursor Key Aldehyde Intermediate (2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allose) Intermediate_1->Precursor Target Target Compound (2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile) Precursor->Target Nitrile Formation

Caption: Synthetic pathway from D-Glucose to the target nitrile.

Application in C-Nucleoside Synthesis

2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is a valuable precursor for the synthesis of C-nucleosides. These compounds are analogues of natural nucleosides where the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond instead of a nitrogen-carbon bond. This modification often imparts increased metabolic stability and can lead to potent biological activities.

General Workflow for C-Nucleoside Synthesis

The nitrile group of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile can be chemically transformed into various heterocyclic systems, which constitute the "base" of the C-nucleoside.

G Start 2,5-Anhydro-3,4,6-tri-O-benzoyl- D-allononitrile Reaction Heterocycle Formation (e.g., via cycloaddition or condensation reactions) Start->Reaction Protected_Nucleoside Protected C-Nucleoside Reaction->Protected_Nucleoside Deprotection Deprotection (Removal of Benzoyl Groups) Protected_Nucleoside->Deprotection Final_Nucleoside Bioactive C-Nucleoside (e.g., Showdomycin, Pyrazofurin) Deprotection->Final_Nucleoside

Caption: General workflow for C-nucleoside synthesis.

Potential Signaling Pathway Inhibition

C-nucleosides derived from this precursor have been investigated for their potential to interfere with various cellular signaling pathways, particularly those involved in viral replication and cancer cell proliferation. For instance, analogues of the C-nucleoside antibiotic showdomycin have been shown to inhibit enzymes like RNA polymerase, thereby disrupting viral replication.

G Virus Virus Host_Cell Host Cell Virus->Host_Cell Infection Viral_RNA_Polymerase Viral RNA Polymerase Host_Cell->Viral_RNA_Polymerase Expression of Replication Viral Genome Replication Viral_RNA_Polymerase->Replication Catalyzes Progeny Progeny Viruses Replication->Progeny CNucleoside C-Nucleoside Analogue (e.g., Showdomycin derivative) CNucleoside->Viral_RNA_Polymerase Inhibits

Caption: Inhibition of viral replication by a C-nucleoside.

Conclusion

2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile is a synthetically accessible and versatile building block for the construction of C-nucleosides. The detailed understanding of its synthesis and chemical reactivity is crucial for the development of novel therapeutic agents. Further research into the full range of C-nucleosides that can be synthesized from this precursor is warranted to explore their full potential in drug discovery.

References

safety data sheet for 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

This technical guide provides a comprehensive overview of the safety, handling, and properties of this compound, a nucleoside analogue used in biochemical research.[1] Intended for researchers, scientists, and drug development professionals, this document consolidates available data to promote safe and effective use in a laboratory setting.

Disclaimer: This document is a compilation of publicly available information and is intended for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) provided by the manufacturer. Always consult the official SDS from your supplier before handling this chemical.

Chemical Identification

This section provides key identifiers for this compound.

IdentifierValue
Chemical Name This compound
Synonyms 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allononitrile
CAS Number 23316-67-8[2][3][4]
Molecular Formula C27H21NO7[2][3][4][5]
Molecular Weight 471.46 g/mol [1][3][5]
InChI Key OFMYTVNDIRTGMR-UARRHKHWSA-N
SMILES String O=C(OC[C@H]1O--INVALID-LINK----INVALID-LINK--[C@@H]1OC(=O)c3ccccc3)c4ccccc4

Hazard Identification and Classification

This compound is classified as acutely toxic. The following table summarizes its hazard classification according to the Globally Harmonized System (GHS).

Hazard ClassCategory
Acute Toxicity, Oral Category 4
Acute Toxicity, Dermal Category 4
Acute Toxicity, Inhalation Category 4

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

GHS_Hazard_Summary cluster_pictograms GHS Pictogram cluster_statements Hazard Statements p1 s1 H302: Harmful if swallowed s2 H312: Harmful in contact with skin s3 H332: Harmful if inhaled

Caption: GHS Hazard Pictogram and Statements for the compound.

Physical and Chemical Properties

The following table outlines the known physical and chemical properties.

PropertyValue
Physical Form Solid, powder[5]
Purity ≥98.0% (HPLC)
Flash Point Not applicable

Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask (type N95 or equivalent).

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry place. Recommended storage temperature is 4°C.[2][4]

  • Classified as a combustible solid (Storage Class 11).

Experimental Protocols and Workflows

Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Fume Hood B->C D Weigh Compound in Fume Hood C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Glassware F->G H Dispose of Waste (per institutional guidelines) G->H I Clean Work Area H->I

Caption: General workflow for safely handling chemical powders.

Toxicological Information

This compound is classified as harmful by ingestion, skin contact, and inhalation. The cyanide group suggests that toxicity may be related to the inhibition of cellular respiration, a known mechanism of cyanide compounds. However, specific toxicological studies on this molecule are not widely published. The Agency for Toxic Substances and Disease Registry (ATSDR) provides extensive information on the toxicology of cyanide, which may be a relevant resource for understanding potential hazards.[6]

First-Aid Measures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Applications in Research

This compound is a nucleoside analogue.[1] Such compounds are primarily used in nucleoside synthesis to interfere with cellular biological processes.[1] It has shown potential for application in antiviral and antitumor research.[1]

References

Commercial Suppliers and Synthetic Applications of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic utility of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a key building block in the synthesis of C-nucleoside analogues. C-nucleosides are a class of compounds with significant potential in antiviral and anticancer drug development due to their increased metabolic stability compared to their N-nucleoside counterparts.

Commercial Availability

This compound is available from a range of commercial suppliers. The following table summarizes key specifications from several prominent vendors to facilitate procurement for research and development purposes.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Temperature
Sigma-Aldrich 23316-67-8C₂₇H₂₁NO₇471.46≥98.0% (HPLC)[1]Room Temperature
Santa Cruz Biotechnology 23316-67-8C₂₇H₂₁NO₇471.46Not specifiedRoom Temperature
United States Biological 23316-67-8C₂₇H₂₁NO₇Not specifiedHighly Purified4°C[2]
Biosynth 23316-67-8C₂₇H₂₁NO₇471.46Not specifiedNot specified
MedChemExpress 23316-67-8C₂₇H₂₁NO₇471.46Not specifiedNot specified

Note: All listed suppliers indicate that this product is for research use only and not for human or veterinary use.[3][4][5]

Synthetic Applications in C-Nucleoside Synthesis

This compound serves as a crucial precursor for the synthesis of C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond. This structural feature imparts resistance to enzymatic cleavage, a common degradation pathway for traditional N-nucleosides, thus enhancing their potential as therapeutic agents.[1] The primary synthetic utility of this compound lies in the reactivity of the nitrile group, which can be transformed into various heterocyclic systems, forming the aglycone portion of the C-nucleoside.

General Experimental Protocol for C-Nucleoside Synthesis

While specific, detailed protocols for the synthesis of a named antiviral or antitumor C-nucleoside directly from this compound are not extensively detailed in the readily available literature, a general synthetic approach can be outlined based on established organic chemistry principles for nitrile transformations. One common strategy involves the reaction of the nitrile with organometallic reagents, such as Grignard reagents, followed by cyclization to form a heterocyclic base.

Generalized Reaction Scheme:

  • Reaction with a Grignard Reagent: this compound is reacted with a suitable Grignard reagent (R-MgBr) in an anhydrous ether solvent like tetrahydrofuran (THF). The Grignard reagent adds to the nitrile carbon, forming an imine intermediate after acidic workup.

  • Cyclization to Form the Heterocycle: The resulting ketone can then undergo a condensation reaction with a hydrazine or a similar binucleophile to form the desired heterocyclic ring system (e.g., a pyrazole or a triazole).

  • Deprotection: The benzoyl protecting groups are typically removed under basic conditions, for example, using sodium methoxide in methanol, to yield the final C-nucleoside.

Disclaimer: The following is a generalized, illustrative protocol and may require significant optimization for specific target molecules.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard reagent (e.g., ethynylmagnesium bromide)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Sodium sulfate

  • Silica gel for column chromatography

  • Sodium methoxide in methanol

  • Dowex-50 (H⁺) resin

Procedure:

  • Step 1: Grignard Reaction. A solution of this compound in anhydrous THF is cooled to 0°C under an inert atmosphere (e.g., argon). The Grignard reagent, dissolved in THF, is added dropwise to the stirred solution. The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

  • Step 2: Quenching and Extraction. The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Step 3: Purification of the Intermediate. The crude intermediate is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Step 4: Deprotection. The purified, protected C-nucleoside is dissolved in anhydrous methanol, and a catalytic amount of sodium methoxide in methanol is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).

  • Step 5: Neutralization and Final Purification. The reaction is neutralized with Dowex-50 (H⁺) resin, filtered, and the filtrate is concentrated in vacuo. The final C-nucleoside is then purified by an appropriate method, such as recrystallization or further chromatography.

Antiviral and Antitumor Potential of Derived C-Nucleosides

C-nucleosides synthesized from precursors like this compound have shown promise as both antiviral and anticancer agents.[6][7][8] Their mechanism of action often involves the inhibition of key enzymes involved in nucleic acid synthesis or the induction of apoptosis.

Example Mechanism of Action: Inhibition of Viral RNA Polymerase

Many antiviral nucleoside analogues function by being incorporated into the growing viral RNA or DNA chain, leading to chain termination. After being administered, the nucleoside analogue is typically phosphorylated by host cell kinases to its active triphosphate form. This triphosphate then competes with the natural nucleoside triphosphates for binding to the viral polymerase.

The following diagram illustrates a generalized pathway for the activation and mechanism of action of an antiviral C-nucleoside analogue.

antiviral_mechanism cluster_cell Host Cell cluster_virus Viral Replication C_nucleoside C-Nucleoside Analogue C_nucleoside_MP C-Nucleoside Monophosphate C_nucleoside->C_nucleoside_MP Host Kinase C_nucleoside_DP C-Nucleoside Diphosphate C_nucleoside_MP->C_nucleoside_DP Host Kinase C_nucleoside_TP C-Nucleoside Triphosphate (Active Form) C_nucleoside_DP->C_nucleoside_TP Host Kinase Viral_Polymerase Viral RNA/DNA Polymerase C_nucleoside_TP->Viral_Polymerase Incorporation into growing viral RNA/DNA strand Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Blocks further elongation experimental_workflow start Synthesized C-Nucleoside cytotoxicity Cytotoxicity Assay (e.g., MTT assay on host cell lines) start->cytotoxicity antiviral Antiviral Activity Assay (e.g., Plaque reduction assay) start->antiviral anticancer Anticancer Activity Assay (e.g., Proliferation assay on cancer cell lines) start->anticancer ic50 Determine CC50 (50% Cytotoxic Concentration) cytotoxicity->ic50 ec50 Determine EC50 (50% Effective Concentration) antiviral->ec50 anticancer->ec50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 ic50->si ec50->si mechanism Mechanism of Action Studies (e.g., Enzyme inhibition assays) si->mechanism end Lead Compound Identification mechanism->end

References

A Technical Guide to High-Purity 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of high-purity 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a crucial intermediate in the synthesis of various nucleoside analogues with therapeutic potential. This document details its synthesis, properties, and applications, with a focus on providing actionable experimental protocols and clear data presentation for professionals in the field of drug development.

Introduction

This compound is a protected ribofuranose derivative that serves as a key building block for the synthesis of C-nucleosides.[1] C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond instead of a nitrogen-carbon bond, are of significant interest in medicinal chemistry due to their increased metabolic stability. This stability makes them promising candidates for antiviral and antitumor agents.[2] The high purity of this intermediate is paramount to ensure the successful and efficient synthesis of the target active pharmaceutical ingredients. This guide outlines a reliable synthetic route to obtain high-purity this compound.

Physicochemical Properties and Specifications

A summary of the key physicochemical properties and typical specifications for high-purity this compound is provided in the table below.

PropertyValueReference
CAS Number 23316-67-8[1]
Molecular Formula C₂₇H₂₁NO₇[1]
Molecular Weight 471.46 g/mol [1]
Appearance White to off-white crystalline solid[3]
Purity (HPLC) ≥98.0%
Melting Point 127 - 133 °C[3]
Optical Rotation [a]D²⁰ = +40 ± 2° (c=1 in CHCl₃)[3]
Solubility Sparingly soluble in water. Soluble in common organic solvents like chloroform and ethyl acetate.[4]

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the readily available starting material, D-ribose. The overall synthetic strategy involves the protection of the hydroxyl groups of the ribose sugar, followed by the introduction of the cyanide moiety at the anomeric position. A crucial intermediate in this pathway is 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose.

Synthesis_Pathway D_Ribose D-Ribose Intermediate_1 Methyl-D-ribofuranoside D_Ribose->Intermediate_1  1. Methanol, H⁺ Intermediate_2 Methyl 2,3,5-tri-O-benzoyl- D-ribofuranoside Intermediate_1->Intermediate_2  2. Benzoyl Chloride,      Pyridine Intermediate_3 1-O-acetyl-2,3,5-tri-O-benzoyl- beta-D-ribofuranose Intermediate_2->Intermediate_3  3. Acetic Anhydride,      Acetic Acid, H₂SO₄ Final_Product 2,3,5-Tri-O-benzoyl- beta-D-ribofuranosyl cyanide Intermediate_3->Final_Product  4. Trimethylsilyl Cyanide (TMSCN),      Trimethylsilyl Triflate (TMSOTf) Application_Workflow Start 2,3,5-Tri-O-benzoyl- beta-D-ribofuranosyl cyanide Step1 Conversion of Cyanide to Heterocycle Precursor Start->Step1 Step2 Cyclization to form Nucleobase Ring Step1->Step2 Step3 Deprotection of Benzoyl Groups Step2->Step3 Final_Product Final C-Nucleoside Analogue Step3->Final_Product

References

A Historical Synthesis of Ribofuranosyl Cyanides: A Technical Guide for Advancing Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribofuranosyl cyanides are pivotal intermediates in the synthesis of C-nucleosides, a class of compounds with significant therapeutic potential, including antiviral and antitumor activities. Unlike their N-nucleoside counterparts, C-nucleosides possess a carbon-carbon bond between the sugar moiety and the heterocyclic base, rendering them more resistant to enzymatic cleavage and acidic hydrolysis. This enhanced stability has made them attractive targets for drug development. This in-depth technical guide provides a historical overview of the key synthetic methodologies developed for ribofuranosyl cyanides, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways to aid researchers in this field.

Early Synthetic Endeavors: The Dawn of Ribofuranosyl Cyanide Chemistry

The genesis of ribofuranosyl cyanide synthesis can be traced back to the broader exploration of glycosyl cyanides. Early methods relied on the reaction of glycosyl halides with heavy metal cyanides, a technique fraught with challenges including the use of toxic reagents and often yielding anomeric mixtures.

One of the earliest and most significant methods adapted for this purpose was the Koenigs-Knorr reaction , originally developed for O-glycosylation.[1][2][3][4][5] This reaction typically involves the use of a protected glycosyl halide and a silver or mercury salt as a promoter. In the context of cyanide addition, a metal cyanide, such as silver cyanide or mercuric cyanide, serves as the nucleophile.[6]

The Koenigs-Knorr Approach to Ribofuranosyl Cyanides

The general workflow for the Koenigs-Knorr synthesis of ribofuranosyl cyanides involves the reaction of a protected ribofuranosyl halide with a metal cyanide. The use of protecting groups on the ribose hydroxyls is crucial to prevent side reactions and to influence the stereochemical outcome of the reaction. Acyl protecting groups, such as benzoyl groups, at the C-2 position are known to favor the formation of the β-anomer through neighboring group participation.[4]

Koenigs_Knorr Ribofuranosyl_Halide Protected Ribofuranosyl Halide (e.g., Bromide) Ribofuranosyl_Cyanide Protected Ribofuranosyl Cyanide Ribofuranosyl_Halide->Ribofuranosyl_Cyanide Reaction Metal_Cyanide Metal Cyanide (e.g., AgCN, Hg(CN)₂) Metal_Cyanide->Ribofuranosyl_Cyanide Solvent Inert Solvent (e.g., Toluene, Nitromethane) Solvent->Ribofuranosyl_Cyanide in

Figure 1: Generalized Koenigs-Knorr workflow for ribofuranosyl cyanide synthesis.

The Advent of Modern Synthetic Methods: Improving Efficiency and Stereoselectivity

While groundbreaking, the early methods for synthesizing ribofuranosyl cyanides had significant drawbacks, including the reliance on stoichiometric amounts of toxic heavy metal salts and often moderate yields. The latter half of the 20th century saw the development of more efficient and stereoselective methods.

The Vorbrüggen Glycosylation and its Adaptation

A significant advancement in nucleoside synthesis was the Vorbrüggen glycosylation , which utilizes silylated heterocycles and a Lewis acid catalyst.[6][7] While primarily used for the formation of N-glycosidic bonds, the principles of activating the sugar donor with a Lewis acid were adapted for C-glycosylation reactions, including the synthesis of C-nucleosides from ribofuranosyl cyanide precursors.

The key intermediate, 2,3,5-tri-O-benzoyl-β-D-ribofuranosyl cyanide , became a cornerstone in the synthesis of various C-nucleosides.[8][9][10][11][12][13] Its synthesis often starts from the readily available 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[14] The reaction with a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), provides a more efficient and less toxic alternative to the classical Koenigs-Knorr conditions.

Modern_Synthesis Starting_Material 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Product 2,3,5-tri-O-benzoyl- β-D-ribofuranosyl cyanide Starting_Material->Product Cyanation Cyanide_Source Cyanide Source (e.g., TMSCN) Cyanide_Source->Product Lewis_Acid Lewis Acid Catalyst (e.g., SnCl₄, TMSOTf) Lewis_Acid->Product catalyzes

Figure 2: Modern synthesis of a key ribofuranosyl cyanide intermediate.

From Cyanide to C-Nucleoside: The Gateway to Antiviral Agents

The true value of ribofuranosyl cyanides lies in their role as versatile precursors to C-nucleosides. The cyanide group can be chemically transformed into a variety of heterocyclic bases, paving the way for the synthesis of a diverse range of nucleoside analogues with potential therapeutic applications.

A prime example is the synthesis of Ribavirin , a broad-spectrum antiviral drug. While Ribavirin itself is an N-nucleoside, the synthetic strategies developed for C-nucleosides from ribofuranosyl cyanides have been instrumental in the broader field of nucleoside analogue synthesis. The chemical logic of building a heterocyclic ring from a functionalized ribose derivative is a central theme. For instance, a ribofuranosyl cyanide can be converted to an imidate, which can then be cyclized to form a triazole ring, a core component of Ribavirin.

C_Nucleoside_Formation Ribofuranosyl_Cyanide Ribofuranosyl Cyanide Intermediate Reactive Intermediate (e.g., Imidate, Amidine) Ribofuranosyl_Cyanide->Intermediate Activation C_Nucleoside C-Nucleoside (e.g., Triazole derivative) Intermediate->C_Nucleoside Cyclization Cyclization_Reagent Cyclization Reagent Cyclization_Reagent->C_Nucleoside Antiviral_Drug Antiviral Drug (e.g., Ribavirin analogue) C_Nucleoside->Antiviral_Drug Further Modification

References

role of benzoyl protecting groups in nucleoside synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Role of Benzoyl Protecting Groups in Nucleoside Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multistep organic synthesis, particularly in the creation of therapeutic nucleoside analogs and oligonucleotides, the strategic use of protecting groups is fundamental to achieving desired chemical transformations with high yield and specificity. Protecting groups are chemical moieties that are temporarily introduced to mask a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. The benzoyl (Bz) group is a cornerstone acyl protecting group in nucleoside chemistry, valued for its robustness and specific cleavage conditions. This technical guide provides a comprehensive overview of the core function, application, and mechanistic principles of the benzoyl protecting group in the synthesis of nucleosides and oligonucleotides.

Core Function and Application

The primary role of the benzoyl protecting group in nucleoside synthesis is to mask the exocyclic amino groups of adenine and cytosine, as well as the N3-imide position of thymine and uridine.[1][2][3] This protection is critical to prevent unwanted side reactions during key synthetic steps, most notably during the phosphoramidite coupling stage of automated solid-phase oligonucleotide synthesis.[4]

  • Exocyclic Amines (Adenosine and Cytidine): The exocyclic amines (N6 of adenine, N4 of cytosine) are nucleophilic and can react with activated phosphoramidite monomers. This would lead to undesired branched oligonucleotide chains and other impurities. The benzoyl group converts the amine into a stable amide, rendering it non-nucleophilic under the conditions required for chain elongation.[2][5]

  • Imide Function (Thymidine and Uridine): The N3 proton of the imide group in thymidine and uridine is acidic and can interfere with various reactions, including glycosylation or N1-alkylation. Protection of the N3 position with a benzoyl group effectively shields this reactive site, enabling regioselective modifications at other positions of the nucleobase.[3][6][7]

Chemical Properties and Mechanism of Action

The benzoyl group is introduced via an acylation reaction, typically using benzoyl chloride in the presence of a base like pyridine.[9] The resulting amide or imide linkage is sufficiently robust to withstand the acidic conditions used for the removal of the 5'-dimethoxytrityl (DMT) group during oligonucleotide synthesis and the reagents used for coupling and oxidation steps.[2]

Protection Mechanism: The Transient Method

A highly efficient one-pot procedure for the N-benzoylation of deoxynucleosides is the "transient protection" method. This approach avoids the need to first isolate a fully protected intermediate.[5][10] The hydroxyl groups of the sugar moiety are temporarily protected by reacting them with a silylating agent, such as trimethylchlorosilane (TMSCl). This directs the subsequent acylation by benzoyl chloride specifically to the exocyclic amino group. The temporary silyl ethers are then easily hydrolyzed during the aqueous work-up.[5]

G cluster_workflow Transient Protection Workflow for N-Benzoylation Start Deoxynucleoside (e.g., Deoxyadenosine) Silylation Transient Silylation (TMSCl, Pyridine) Protect 3' & 5' -OH groups Start->Silylation 1. Acylation N-Acylation (Benzoyl Chloride) Reacts with N6-Amine Silylation->Acylation 2. Hydrolysis Aqueous Work-up (H2O / NH4OH) Removes silyl groups Acylation->Hydrolysis 3. Product N-Benzoyl-Deoxynucleoside Hydrolysis->Product 4.

Caption: Workflow for N-benzoylation via the transient protection method.
Deprotection Mechanism

Upon completion of the oligonucleotide synthesis, the benzoyl groups must be removed to restore the native nucleobases. Deprotection is typically achieved through base-catalyzed hydrolysis.[1] The most common method involves treating the oligonucleotide, while still on its solid support, with concentrated aqueous ammonium hydroxide or a mixture of aqueous ammonia and methylamine (AMA).[1][4] This treatment simultaneously cleaves the oligonucleotide from the support and removes the benzoyl groups from the nucleobases and cyanoethyl groups from the phosphate backbone.[11]

G Protected N-Benzoyl Nucleobase R-NH-C(=O)Ph Transition {Tetrahedral Intermediate} Protected->Transition + OH⁻ (from NH4OH) Deprotected Native Nucleobase R-NH2 Transition->Deprotected Byproduct Benzamide Ph-C(=O)NH2 Transition->Byproduct

Caption: Simplified mechanism of base-catalyzed benzoyl deprotection.

Data Presentation: Reaction Conditions and Yields

The efficiency of benzoylation and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize typical reaction conditions and reported yields for key transformations.

Table 1: Benzoylation of Nucleosides

Nucleoside Method Key Reagents Time Temp. Yield Reference(s)
Thymine Direct Benzoylation Benzoyl Chloride, Pyridine, Acetonitrile 24 h RT Up to 98% [3][9][12]
2'-Deoxyadenosine Transient Protection TMSCl, Benzoyl Chloride, Pyridine ~4 h 0°C to RT 80-95% [5]
2'-Deoxycytidine Transient Protection TMSCl, Isobutyryl Chloride, Pyridine 2 h RT 60% [13]
Adenosine Perbenzoylation Benzoyl Chloride, Pyridine 3 h RT High [14]

| Uridine (2',3'-O-isopropylidene) | Direct Benzoylation | Benzoyl Chloride | - | - | High |[7][15] |

Table 2: Deprotection of Benzoyl Groups

Reagent Temperature Time Typical Yield Notes Reference(s)
Conc. NH₄OH Room Temp. 12-24 h >95% Standard, reliable method. [1]
Conc. NH₄OH 55-65 °C 2-12 h >95% Faster deprotection, common for automated synthesis. [1][4][11]
NH₄OH / Methylamine (AMA) 65 °C 10-15 min >95% Very rapid deprotection. [1][4]

| Benzyl Alcohol | Reflux | Variable | High | Neutral conditions for de-N-benzoylation. |[1][3][15] |

Experimental Protocols

The following are representative protocols for the protection and deprotection of nucleosides using benzoyl groups.

Protocol 1: N6-Benzoylation of 2'-Deoxyadenosine via Transient Protection[5]

Objective: To synthesize N6-benzoyl-2'-deoxyadenosine.

Materials:

  • 2'-Deoxyadenosine

  • Pyridine (anhydrous)

  • Trimethylchlorosilane (TMSCl)

  • Benzoyl chloride

  • Ice

  • Concentrated Ammonium Hydroxide

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Drying: Co-evaporate 2'-deoxyadenosine with anhydrous pyridine to remove residual water.

  • Reaction Setup: Suspend the dried 2'-deoxyadenosine in anhydrous pyridine in a dry flask under an inert atmosphere (e.g., argon).

  • Transient Silylation: Cool the solution to 0 °C in an ice bath. Add trimethylchlorosilane (TMSCl) dropwise with stirring to protect the 3' and 5' hydroxyl groups.

  • N-Benzoylation: To the same flask, add benzoyl chloride dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for approximately 2-4 hours, monitoring by Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and add ice to quench the reaction, followed by the addition of concentrated ammonium hydroxide to hydrolyze the silyl ethers and any O-benzoylated byproducts.

  • Purification: Concentrate the mixture and purify the resulting N6-benzoyl-2'-deoxyadenosine by silica gel chromatography.

Protocol 2: N3-Benzoylation of Thymine[3][9]

Objective: To synthesize N3-benzoylthymine.

Materials:

  • Thymine

  • Pyridine (anhydrous)

  • Acetonitrile (anhydrous)

  • Benzoyl chloride

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Glacial acetic acid

  • Cold water and diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve thymine (1.0 g, 7.94 mmol) in a 2:5 (v/v) mixture of anhydrous pyridine and acetonitrile under an inert atmosphere.

  • Reagent Addition: At room temperature, add benzoyl chloride (2.8 mL, 23.82 mmol, ~3 equivalents) dropwise to the stirred solution.

  • Reaction: Continue stirring the mixture for 24 hours at room temperature. Monitor completion by TLC.

  • Hydrolysis of Byproducts: Upon reaction completion, treat the crude material with a mixture of 0.5 M aqueous potassium carbonate (50 mL) and 1,4-dioxane (30 mL). Heat the mixture at 70°C for 2 hours to hydrolyze any undesired O-benzoylated byproducts.[16]

  • Precipitation: Cool the mixture and acidify to pH 5 with glacial acetic acid. This will induce the precipitation of the N3-benzoylthymine product.

  • Purification: Filter the precipitate and wash it sequentially with cold water and diethyl ether to yield the purified product as a white crystalline solid.

Protocol 3: Standard Deprotection of Oligonucleotides[1][4]

Objective: To cleave a synthesized oligonucleotide from its solid support and remove benzoyl protecting groups.

Materials:

  • Oligonucleotide synthesized on solid support (e.g., CPG) in a synthesis column.

  • Concentrated ammonium hydroxide (28-30%).

  • Heating block or oven.

  • Microcentrifuge tubes.

Procedure:

  • Reagent Addition: Add concentrated ammonium hydroxide to the column containing the solid support, ensuring the support is completely immersed (typically 1-2 mL for a 1 µmol scale synthesis).

  • Incubation: Seal the column or vessel tightly and place it in a heating block or oven set to 55°C for 8-12 hours.

  • Oligonucleotide Recovery: Allow the vessel to cool to room temperature. Carefully transfer the ammonium hydroxide solution, which now contains the cleaved and deprotected oligonucleotide, to a clean microcentrifuge tube.

  • Support Wash: Wash the solid support with nuclease-free water and combine the washings with the solution from the previous step.

  • Evaporation: Dry the combined oligonucleotide solution in a vacuum concentrator.

  • Reconstitution: Resuspend the resulting oligonucleotide pellet in a suitable buffer for downstream applications or purification.

Orthogonality in Nucleoside Synthesis

A key advantage of the benzoyl group is its stability profile, which makes it orthogonal to other protecting groups commonly used in nucleoside synthesis. For instance, the 5'-hydroxyl group is typically protected with an acid-labile dimethoxytrityl (DMT) group. The benzoyl group is completely stable to the mild acidic conditions used to remove the DMT group at the beginning of each coupling cycle. Conversely, the DMT group is stable to the basic conditions required for the final removal of the benzoyl groups. This orthogonality is crucial for the success of automated solid-phase synthesis.

G cluster_ortho Orthogonality of Protecting Groups in Oligonucleotide Synthesis PG_Bz N-Benzoyl (Bz) (Base Labile) Condition_Acid Mild Acidic Deprotection (e.g., Trichloroacetic Acid) PG_Bz->Condition_Acid Condition_Base Basic Deprotection (e.g., Ammonium Hydroxide) PG_Bz->Condition_Base PG_DMT 5'-Dimethoxytrityl (DMT) (Acid Labile) PG_DMT->Condition_Acid PG_DMT->Condition_Base Result_DMT_Removed DMT Removed Condition_Acid->Result_DMT_Removed Result_Bz_Stable Bz Stable Condition_Acid->Result_Bz_Stable Result_Bz_Removed Bz Removed Condition_Base->Result_Bz_Removed Result_DMT_Stable DMT Stable Condition_Base->Result_DMT_Stable

References

An In-depth Technical Guide to C-Nucleoside Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-nucleosides are a class of nucleoside analogues in which the nitrogenous base is connected to the sugar moiety via a carbon-carbon bond, in contrast to the C-N glycosidic bond found in naturally occurring nucleosides. This fundamental structural modification imparts a significantly higher resistance to enzymatic and hydrolytic cleavage, leading to improved metabolic stability and a longer biological half-life.[1] These properties make C-nucleoside building blocks highly attractive for the development of novel therapeutics, particularly in the fields of antiviral and anticancer research. This guide provides a comprehensive overview of the synthesis, properties, and applications of C-nucleoside building blocks, with a focus on their role in modern drug discovery.

Core Concepts: The Significance of the C-C Glycosidic Bond

The defining feature of a C-nucleoside is the replacement of the anomeric nitrogen with a carbon atom, forming a non-hydrolyzable C-C bond between the sugar and the heterocyclic base.[2] This increased stability is a major advantage over traditional N-nucleoside drugs, which are often susceptible to cleavage by nucleoside phosphorylases.[3] The altered electronic properties and hydrogen bonding patterns of C-nucleosides also lead to different molecular recognition by enzymes, which can be exploited to achieve high selectivity and potency for specific biological targets.[3]

Synthetic Strategies for C-Nucleoside Building Blocks

The synthesis of C-nucleosides presents unique challenges due to the need for stereocontrolled formation of the C-C glycosidic bond. Two primary strategies have emerged as the most effective: convergent synthesis and linear synthesis (also referred to as the construction of the heterocycle on a functionalized sugar).[3]

Convergent Synthesis: Coupling of Pre-formed Moieties

Convergent approaches involve the synthesis of the sugar and the heterocyclic base separately, followed by their coupling to form the C-nucleoside. This is the most widely applied strategy due to its modular nature, which allows for the rapid generation of diverse analogues.[3]

A key method within this approach is the nucleophilic substitution of a protected D-ribonolactone .[3] This involves the reaction of an organometallic derivative of the desired heterocycle (e.g., an organolithium or Grignard reagent) with a protected ribonolactone. The resulting lactol can then be reduced to afford the C-nucleoside.

Another powerful convergent method is the Heck coupling reaction , which is used to form a C-C bond between a glycal (an unsaturated sugar) and a halogenated heterocycle in the presence of a palladium catalyst.[4] Subsequent functionalization of the double bond leads to the desired C-nucleoside.

G cluster_convergent Convergent Synthesis Protected Sugar Protected Sugar Coupling Reaction Coupling Reaction Protected Sugar->Coupling Reaction Heterocyclic Base Heterocyclic Base Heterocyclic Base->Coupling Reaction C-Nucleoside C-Nucleoside Coupling Reaction->C-Nucleoside

Linear Synthesis: Building the Heterocycle on the Sugar

Linear synthesis involves the construction of the heterocyclic base directly onto a sugar that has been functionalized at the anomeric carbon. This approach is often used when the desired heterocycle is difficult to prepare separately or is not amenable to the coupling reactions used in convergent strategies. Common starting materials for this approach include glycosyl cyanides or alkynes, which can be converted into a variety of heterocyclic systems through a series of cyclization and functional group manipulation reactions.[5]

G cluster_linear Linear Synthesis Functionalized Sugar Functionalized Sugar Stepwise Heterocycle Formation Stepwise Heterocycle Formation Functionalized Sugar->Stepwise Heterocycle Formation C-Nucleoside C-Nucleoside Stepwise Heterocycle Formation->C-Nucleoside

Key Experimental Protocols

General Protocol for Grignard Reaction with a Protected Ribonolactone

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried to exclude moisture.

    • Magnesium turnings are placed in a flask under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of the halo-heterocycle in anhydrous ether or THF is added dropwise to the magnesium turnings.

    • The reaction is typically initiated with a small crystal of iodine or by gentle heating. The formation of the Grignard reagent is indicated by a color change and the disappearance of the magnesium.[6]

  • Reaction with the Protected Ribonolactone:

    • The protected ribonolactone, dissolved in anhydrous ether or THF, is cooled in an ice bath.

    • The freshly prepared Grignard reagent is added slowly to the lactone solution.

    • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel.

General Protocol for Heck Coupling of a Glycal with a Halo-heterocycle

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup:

    • To a reaction vessel are added the glycal, the halo-heterocycle, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in an appropriate solvent (e.g., acetonitrile or DMF).[7][8]

    • The mixture is degassed and then heated under an inert atmosphere.

  • Reaction Monitoring and Work-up:

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the catalyst.

    • The filtrate is concentrated, and the residue is partitioned between an organic solvent and water.

    • The organic layer is washed, dried, and concentrated.

  • Purification and Subsequent Steps:

    • The crude product is purified by column chromatography.

    • The resulting C-glycoside can then be further modified (e.g., by dihydroxylation or reduction) to obtain the desired C-nucleoside.

Quantitative Data on C-Nucleoside Building Blocks

The following tables summarize key quantitative data for representative C-nucleoside analogues, providing a basis for comparison of their synthetic accessibility and biological activity.

C-Nucleoside Analogue Synthetic Method Key Reagents Yield (%) Reference
Pyrrolo[2,1-f][3][5][9]triazine-4-amine adenosine analogueConvergent (Coupling)Bromo-base, RibolactoneNot specified[10]
Imidazo[2,1-f][3][5][9]triazine-4-amine adenosine analogueConvergent (Coupling)Bromo-base, RibolactoneNot specified[10]
2'-C-Methyl-C-adenosine analogueLinear2-diethoxyphosphorylacetonitrile, tris-benzyl ribosideNot specified[10]
Pyridine C-nucleosideConvergent (Nucleophilic substitution)Protected D-ribonolactone, lithiated pyridineNot specified[3]
1',2'-cyclopentyl C-nucleosideLinearAllyl-functionalized ribose, Wittig reagent, Grubb's catalystNot specified[3]
C-Nucleoside Analogue Target Assay Activity (EC₅₀/IC₅₀) Reference
2'CMe-C-adenosine analoguesHCV NS5B PolymeraseEnzyme InhibitionSubmicromolar[11]
2'CMe-guanosine analoguesHCV NS5B PolymeraseEnzyme InhibitionSubmicromolar[11]
Remdesivir (GS-5734)Viral RNA-dependent RNA polymeraseCell-based antiviral assayPotent broad-spectrum activity[1]
BCX4430Viral RNA-dependent RNA polymeraseCell-based antiviral assayEffective against filoviruses[7]
GS-6620HCV NS5B PolymeraseReplicon assaySubmicromolar[7]
Nucleoside analogues 10e and 10nSARS-CoV-2 nsp12 polymeraseCell-infection screensFavorable pan-coronavirus activity[12]

Applications in Drug Discovery: Targeting Viral and Cellular Machinery

C-nucleoside building blocks are instrumental in the development of inhibitors for key enzymes involved in viral replication and cancer cell proliferation. Their enhanced stability allows them to effectively mimic natural nucleosides and act as chain terminators or allosteric inhibitors of polymerases and other enzymes in the nucleic acid metabolism pathway.[2]

Antiviral Drug Development

A primary application of C-nucleosides is in the development of antiviral agents. By targeting viral polymerases, such as the RNA-dependent RNA polymerase (RdRp) of viruses like Hepatitis C (HCV) and SARS-CoV-2, C-nucleoside analogues can effectively halt viral replication.[11][12] Remdesivir, a prominent C-nucleoside analogue, has demonstrated broad-spectrum antiviral activity and has been utilized in the treatment of COVID-19.[1]

G C-Nucleoside Analogue C-Nucleoside Analogue Phosphorylation Phosphorylation C-Nucleoside Analogue->Phosphorylation Active Triphosphate Active Triphosphate Phosphorylation->Active Triphosphate Viral Polymerase Viral Polymerase Active Triphosphate->Viral Polymerase Inhibition of Viral Replication Inhibition of Viral Replication Viral Polymerase->Inhibition of Viral Replication

Anticancer Drug Development

In oncology, C-nucleoside analogues can target enzymes that are crucial for the rapid proliferation of cancer cells, such as ribonucleotide reductase and DNA polymerases. By interfering with DNA synthesis and repair, these compounds can induce apoptosis in cancer cells. The stability of the C-C bond ensures that the drug can reach its target and exert its effect over a prolonged period.

Conclusion

C-nucleoside building blocks represent a powerful and versatile platform for the design and development of novel therapeutics. Their inherent stability against enzymatic degradation overcomes a major limitation of traditional N-nucleoside drugs. The continued development of innovative and efficient synthetic methodologies will undoubtedly expand the chemical space of accessible C-nucleoside analogues, paving the way for the discovery of next-generation antiviral and anticancer agents with improved efficacy and pharmacokinetic profiles. The strategic incorporation of these building blocks into drug discovery pipelines holds immense promise for addressing unmet medical needs.

References

Methodological & Application

Application Notes and Protocols: Synthesis of C-Nucleosides from 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of various C-nucleosides utilizing 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide as a key starting material. C-nucleosides, where the anomeric carbon of the ribose moiety is linked to a heterocyclic base via a C-C bond, offer enhanced stability against enzymatic degradation compared to their N-nucleoside counterparts. This property makes them attractive candidates for the development of antiviral and anticancer agents.[1][2] This guide outlines the synthesis of thiazole, imidazole, and formycin-related C-nucleosides, presenting quantitative data in structured tables and detailed, step-by-step experimental methodologies. Additionally, it includes visualizations of the synthetic workflows and a representative cellular signaling pathway affected by C-nucleoside analogs.

Introduction

This compound is a versatile and pivotal building block in the synthesis of a diverse array of C-nucleosides.[3] Its cyanide group at the anomeric position serves as a reactive handle for the construction of various heterocyclic systems, leading to the formation of stable C-C glycosidic bonds. The benzoyl protecting groups on the ribose sugar ensure stereochemical control and can be readily removed in the final steps of the synthesis.

The synthetic strategies discussed herein focus on the conversion of the cyanide moiety into different functional groups that can then be cyclized to form the desired heterocyclic bases. These methods include reactions with thioamides to form thiazoles, and multi-step sequences involving reduction and condensation to yield imidazoles. Such synthetic routes are crucial for accessing novel C-nucleoside analogs with potential therapeutic applications, including the well-known antiviral and anticancer agent, Tiazofurin.[4]

Key Synthetic Applications and Protocols

Synthesis of Thiazole C-Nucleosides: The Tiazofurin Pathway

A prominent application of this compound is in the synthesis of thiazole-based C-nucleosides, exemplified by the pathway to Tiazofurin. A key intermediate in this synthesis is 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide, formed by the reaction of the glycosyl cyanide with a sulfur source.

Experimental Protocol: Synthesis of 2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide [5]

This protocol describes two methods for the synthesis of the thioamide intermediate.

Method A: Using Hydrogen Sulfide

  • Suspend this compound (50 g, 106.16 mmol) in dry ethanol (900 ml) in a flask equipped with a stirrer and a gas inlet tube.

  • Cool the stirred suspension to 5°C.

  • Pass hydrogen sulfide gas through the suspension for 5 minutes.

  • Add N,N-dimethylaminopyridine (1.2 g, 10 mmol) in one portion.

  • Continue to slowly pass hydrogen sulfide through the reaction mixture for 5 hours. The outlet tube should be bubbled through a bleach solution in 5% NaOH to neutralize excess H₂S.

  • After 5 hours, seal the flask and continue stirring at a temperature below 25°C for 16 hours.

  • Purge the reaction mixture with argon for 1 hour to remove any remaining hydrogen sulfide.

  • Cool the suspension to 0°C and stir for 2 hours.

  • Filter the solid product, wash with cold dry ethanol, and dry under vacuum over P₂O₅.

Method B: Using Thioacetamide

  • Dissolve this compound (4.71 g, 10.00 mmol) and thioacetamide (1.50 g, 20.00 mmol) in dry DMF (50 ml).

  • Saturate the solution with anhydrous hydrogen chloride gas.

  • Heat the reaction mixture at 60-70°C for 2 hours.

  • Cool the reaction to room temperature and evaporate to dryness.

  • Dissolve the residue in methylene chloride (150 ml).

  • Wash the organic solution sequentially with saturated NaHCO₃ solution (100 ml), water (100 ml), and brine (70 ml).

  • Dry the organic layer over anhydrous MgSO₄, filter, and wash the solid with CH₂Cl₂ (50 ml).

  • Combine the filtrates and evaporate to dryness.

  • Dissolve the residue in a minimum amount of dry ethanol and cool to induce crystallization of the pure product.

Quantitative Data

ProductStarting MaterialMethodYieldMelting Point (°C)¹H NMR (CDCl₃, δ ppm)
2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamideThis compoundA97%133-1354.72 (m, 2H), 4.74 (m, 1H), 5.12 (d, 1H), 5.71 (t, 1H), 5.98 (t, 1H), 7.30-7.60 (m, 10H), 7.86 (d, 2H), 8.14 (m, 4H), 8.46 (bs, 1H)
2,5-Anhydro-3,4,6-tri-O-benzoyl-D-allonthioamideThis compoundB83%Consistent with Method AConsistent with Method A

Workflow for Thiazole C-Nucleoside Synthesis

G start 2,3,5-Tri-O-benzoyl- beta-D-ribofuranosyl cyanide thioamide 2,5-Anhydro-3,4,6-tri-O-benzoyl- D-allonthioamide start->thioamide H₂S, DMAP or Thioacetamide, HCl condensation Condensation with 2-carbon synthon thioamide->condensation thiazole Protected Thiazole C-Nucleoside condensation->thiazole deprotection Deprotection thiazole->deprotection e.g., NH₃/MeOH final Thiazole C-Nucleoside (e.g., Tiazofurin) deprotection->final

Caption: General workflow for the synthesis of thiazole C-nucleosides.

Synthesis of Imidazole and other Azole C-Nucleosides

The synthesis of imidazole and other azole C-nucleosides from glycosyl cyanides often involves a multi-step process. A general approach includes the reduction of the cyanide to an aldehyde, followed by condensation with an appropriate reagent to construct the heterocyclic ring.

Experimental Protocol: General Synthesis of Imidazole C-Nucleosides from 2'-Deoxy-β-D-ribofuranosyl Cyanide [6]

Note: This protocol uses a 2'-deoxyribose analog but the principles can be adapted for the 2'-hydroxyribose series.

  • Reduction to Aldehyde: The 2-deoxy-3,5-di-O-toluoyl-β-D-ribofuranosyl cyanide is reduced to the corresponding formyl derivative (aldehyde).

  • Condensation: The resulting aldehyde is condensed with tosylmethyl isocyanide (TosMIC) to yield a formamido derivative.

  • Dehydration and Cyclization: The formamido derivative is dehydrated to an isocyanide, which is then cyclized with ammonia or a primary amine to afford the protected C-4 linked imidazolyl deoxyribosyl derivatives.

  • Deprotection: The toluoyl protecting groups are removed with methanolic ammonia to yield the final imidazole C-nucleoside.

Workflow for Imidazole C-Nucleoside Synthesis

G start Protected Ribofuranosyl Cyanide aldehyde Protected Ribofuranosyl Aldehyde start->aldehyde Reduction formamido Formamido Derivative aldehyde->formamido TosMIC isocyanide Isocyanide Derivative formamido->isocyanide Dehydration imidazole Protected Imidazole C-Nucleoside isocyanide->imidazole NH₃ or R-NH₂ final Imidazole C-Nucleoside imidazole->final Deprotection

Caption: General workflow for imidazole C-nucleoside synthesis.

Cellular Signaling Pathway Modulation by C-Nucleoside Analogs

C-nucleoside analogs can exert their biological effects through various mechanisms. For instance, Tiazofurin is known to deplete intracellular guanosine triphosphate (GTP) pools, which in turn affects signaling pathways dependent on GTP-binding proteins and phosphatidylinositol (PI) kinases.[4] More generally, many nucleoside analogs, after intracellular phosphorylation, can be incorporated into growing DNA or RNA chains, leading to chain termination, stalling of replication forks, and subsequent activation of cell cycle checkpoints and apoptosis.[7]

Representative Signaling Pathway

G cluster_0 Cellular Effects of a C-Nucleoside Analog nucleoside C-Nucleoside Analog triphosphate Triphosphorylated Analog nucleoside->triphosphate Intracellular Phosphorylation gtp_depletion GTP Depletion (e.g., Tiazofurin) nucleoside->gtp_depletion incorporation Incorporation into DNA/RNA triphosphate->incorporation stalling Replication Fork Stalling incorporation->stalling checkpoint Cell Cycle Checkpoint Activation (e.g., ATM/ATR) stalling->checkpoint apoptosis Apoptosis checkpoint->apoptosis pi_pathway Inhibition of PI Signaling gtp_depletion->pi_pathway pi_pathway->apoptosis

References

Application Notes and Protocols for Glycosylation using 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key glycosyl donor for the synthesis of C-nucleosides and their analogues, compounds of significant interest in antiviral and anticancer drug development.[1] The carbon-carbon bond at the anomeric center of C-nucleosides imparts greater metabolic stability compared to their N-nucleoside counterparts, making them attractive therapeutic candidates. This document provides detailed protocols for the glycosylation reaction using this benzoylated ribofuranosyl cyanide, covering the synthesis of C-nucleoside precursors.

Core Concepts and Reaction Mechanism

The glycosylation reaction with this compound is typically a Lewis acid-promoted process. The Lewis acid activates the anomeric cyanide group, facilitating its departure and the formation of a transient oxocarbenium ion intermediate. This electrophilic species is then attacked by a nucleophile (the glycosyl acceptor) to form the new carbon-carbon glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the Lewis acid, the solvent, and the structure of the glycosyl acceptor. The presence of the benzoyl protecting groups at the C2, C3, and C5 positions of the ribose moiety influences the reactivity and stereoselectivity of the glycosylation.

Experimental Protocols

Protocol 1: Synthesis of a Thiazole C-Nucleoside Precursor

This protocol is adapted from a procedure for the synthesis of a precursor to Tiazofurin, an antiviral and anticancer agent.

Materials:

  • This compound (Glycosyl Donor)

  • Thioacetamide (Glycosyl Acceptor)

  • Dry Dimethylformamide (DMF)

  • Anhydrous Hydrogen Chloride (HCl) gas

  • Methylene Chloride (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Heating mantle or oil bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and thioacetamide (2.0 eq) in dry DMF.

  • Activation: Saturate the solution with anhydrous hydrogen chloride gas by bubbling HCl through the reaction mixture for a few minutes at 0°C.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the DMF under reduced pressure using a rotary evaporator.

    • Dissolve the residue in methylene chloride.

    • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)thiazole-4-carboxamide.

General Protocol for C-Glycosylation with Electron-Rich Heterocycles

This generalized protocol can be adapted for the C-glycosylation of various electron-rich heterocyclic acceptors, such as indoles and pyrroles. Optimization of the Lewis acid, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (Glycosyl Donor)

  • Electron-rich heterocycle (e.g., indole, pyrrole) (Glycosyl Acceptor)

  • Lewis Acid (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), Boron trifluoride diethyl etherate (BF₃·Et₂O), Tin(IV) chloride (SnCl₄))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN), 1,2-Dichloroethane (DCE))

  • Quenching solution (e.g., saturated sodium bicarbonate solution or triethylamine)

  • Standard purification supplies as listed in Protocol 1.

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0-1.5 eq) in the chosen anhydrous solvent.

  • Addition of Donor: Add this compound (1.0 eq) to the solution.

  • Activation: Cool the reaction mixture to the desired temperature (typically ranging from -78°C to room temperature, depending on the reactivity of the substrates and Lewis acid). Add the Lewis acid (1.0-2.0 eq) dropwise.

  • Reaction: Stir the reaction at the chosen temperature and monitor its progress by TLC.

  • Work-up:

    • Quench the reaction by adding a suitable quenching solution (e.g., saturated sodium bicarbonate).

    • Allow the mixture to warm to room temperature and dilute with the reaction solvent.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate to give the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Glycosyl DonorGlycosyl AcceptorLewis Acid/PromoterSolventTemp. (°C)Time (h)ProductYield (%)Anomeric Ratio (β:α)
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanideThioacetamideAnhydrous HClDMF60-7022-(2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl)thiazole-4-carboxamideN/APredominantly β
2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanideElectron-rich HeterocyclesTMSOTf, BF₃·Et₂O, SnCl₄DCM, MeCN, DCE-78 to RTVariesC-glycosylated heterocycleVariesVaries

Note: Quantitative data for a broad range of acceptors with this specific donor is not extensively available in the public literature. The yields and stereoselectivity are highly substrate-dependent and require optimization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Dissolve Donor & Acceptor in Dry Solvent activation Add Lewis Acid at Controlled Temperature reactants->activation stir Stir and Monitor by TLC activation->stir quench Quench Reaction stir->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Pure C-Glycoside chromatography->product

Caption: General experimental workflow for C-glycosylation.

Proposed Reaction Mechanism

reaction_mechanism donor 2,3,5-Tri-O-benzoyl- β-D-ribofuranosyl cyanide activated_complex Activated Complex donor->activated_complex + LA lewis_acid Lewis Acid (LA) oxocarbenium Oxocarbenium Ion Intermediate activated_complex->oxocarbenium - LA-CN product C-Glycoside oxocarbenium->product + Nu-H acceptor Nucleophile (Nu-H) (Glycosyl Acceptor) side_product LA-CN + H⁺

References

Application of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide in Cancer Research: A Focus on its Role as a Precursor for Bioactive Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key intermediate in the synthesis of novel nucleoside analogues with potential applications in cancer research. While not typically used directly as a therapeutic agent, its unique chemical structure makes it a valuable building block for creating C-nucleosides, a class of compounds where the nucleobase is attached to the ribose sugar via a carbon-carbon bond. This structural modification often imparts greater metabolic stability compared to naturally occurring N-nucleosides, a desirable characteristic for drug candidates.

The primary application of this compound in oncology research is as a precursor for the synthesis of molecules that can interfere with the proliferation of cancer cells. One notable example is its utility in the synthesis of 3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazines. An analogue in this series, 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine, has demonstrated significant inhibitory effects against various cancer cell lines in vitro.[1]

The general mechanism of action for many anticancer nucleoside analogues involves a multi-step intracellular activation process. These compounds are taken up by cancer cells and are subsequently phosphorylated by cellular kinases to their active triphosphate forms. These activated analogues can then inhibit key enzymes involved in DNA and RNA synthesis, such as DNA polymerases and ribonucleotide reductase, or they can be incorporated into the growing DNA or RNA chains, leading to chain termination and ultimately, apoptosis (programmed cell death).[2][3][4]

The data presented herein focuses on the anticancer activity of a nucleoside analogue synthesized using a derivative of this compound, highlighting the potential of this precursor in the development of new cancer therapeutics.

Data Presentation

The following table summarizes the in vitro anticancer activity of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine, an azaformycin A analogue synthesized from a precursor derived from this compound.[1]

CompoundCancer Cell LineID50 (µM)
8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazineL1210 (Murine Leukemia)5.0
WIL2 (Human B-lymphoblastoid)7.3
CCRF-CEM (Human T-lymphoblastoid Leukemia)6.2

Experimental Protocols

Protocol 1: Synthesis of 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine (Azaformycin A Analogue)

This protocol is a representative synthesis based on the reported literature for a similar class of compounds and illustrates the use of a precursor derived from this compound.[1]

Materials:

  • This compound

  • Reagents for conversion to 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid chloride

  • 3-amino-6-hydrazino-1,2,4-triazin-5(4H)-one

  • Appropriate solvents (e.g., pyridine, dichloromethane)

  • Reagents for ring closure and subsequent modifications (e.g., thiation, methylation, ammonolysis, debenzoylation)

Procedure:

  • Preparation of the Ribofuranosyl Precursor: Convert this compound to 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid chloride through established chemical methods.

  • Condensation: React the 3,4,6-tri-O-benzoyl-2,5-anhydro-D-allonic acid chloride with 3-amino-6-hydrazino-1,2,4-triazin-5(4H)-one in a suitable solvent like pyridine.

  • Ring Annulation: Induce ring closure of the condensation product to form the triazolo[3,4-f]-1,2,4-triazine ring system.

  • Functional Group Transformations:

    • Perform thiation of the resulting intermediate.

    • Methylate the thione to introduce a methylthio group.

    • React the methylthio derivative with ammonia to yield the 8-amino-substituted triazolo[3,4-f]-1,2,4-triazine with the benzoyl protecting groups still attached.

  • Deprotection: Remove the benzoyl protecting groups using a suitable method, such as treatment with methanolic ammonia, to yield the final product, 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine.

  • Purification: Purify the final compound using standard techniques such as column chromatography or recrystallization.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxicity of a compound against cancer cell lines, based on standard methodologies.[5][6]

Materials:

  • L1210, WIL2, or CCRF-CEM cells

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)[7][8][9]

  • 8-amino-3-beta-D-ribofuranosyl-1,2,4-triazolo[3,4-f]-1,2,4-triazine (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Seed the cells into 96-well plates at a density of approximately 5 x 10^4 cells/well in 100 µL of complete culture medium.[10]

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment (for adherent cells) or stabilization.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a negative control (medium only).

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the ID50 (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

G cluster_0 Synthesis Workflow Precursor 2,3,5-Tri-O-benzoyl- beta-D-ribofuranosyl cyanide Intermediate Activated Ribofuranosyl Derivative Precursor->Intermediate Activation Coupling Coupling Reaction Intermediate->Coupling Heterocycle Triazine Heterocycle Heterocycle->Coupling Protected_Analogue Protected Nucleoside Analogue Coupling->Protected_Analogue Deprotection Deprotection Protected_Analogue->Deprotection Final_Product Bioactive Nucleoside Analogue Deprotection->Final_Product

Caption: Synthesis of a bioactive nucleoside analogue.

G cluster_1 Experimental Workflow: In Vitro Cytotoxicity Cell_Culture Cancer Cell Lines (L1210, WIL2, CCRF-CEM) Seeding Cell Seeding in 96-well Plates Cell_Culture->Seeding Treatment Treatment with Nucleoside Analogue (Serial Dilutions) Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Assay MTT Assay for Viability Incubation->MTT_Assay Data_Analysis Data Analysis (ID50 Determination) MTT_Assay->Data_Analysis

Caption: Workflow for in vitro cytotoxicity testing.

G cluster_2 General Mechanism of Action of Anticancer Nucleoside Analogues Uptake Cellular Uptake Phosphorylation Phosphorylation (by kinases) Uptake->Phosphorylation Active_Form Active Triphosphate Analogue Phosphorylation->Active_Form Inhibition Inhibition of DNA Polymerases/Ribonucleotide Reductase Active_Form->Inhibition Incorporation Incorporation into DNA/RNA Active_Form->Incorporation Apoptosis Apoptosis Inhibition->Apoptosis Chain_Termination DNA/RNA Chain Termination Incorporation->Chain_Termination Chain_Termination->Apoptosis

Caption: General mechanism of anticancer nucleoside analogues.

References

Application Notes and Protocols for the Deprotection of Benzoyl Groups in C-Nucleoside Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of benzoyl groups in the synthesis of C-nucleosides. The selection of an appropriate deprotection strategy is critical, directly impacting the yield, purity, and integrity of the final product. This guide offers a comparative analysis of common methods to assist in selecting the optimal conditions for specific synthetic needs.

Introduction to Benzoyl Group Deprotection in C-Nucleoside Synthesis

Benzoyl groups are frequently used as protecting groups for hydroxyl functions in nucleoside synthesis due to their stability under various reaction conditions. Their removal, a crucial final step, is typically achieved under basic conditions. The choice of deprotection reagent and conditions depends on the overall stability of the nucleoside, the presence of other protecting groups, and the desired selectivity. This document outlines four widely used methods for benzoyl group removal: Zemplén deprotection (sodium methoxide in methanol), ammonia in methanol, aqueous methylamine (AMA), and potassium carbonate in methanol.

Comparative Data of Deprotection Methods

The efficiency of benzoyl group removal is influenced by the choice of reagent, solvent, temperature, and reaction time. The following table summarizes the performance of four key deprotection methods based on reported experimental data.[1]

Deprotection MethodReagent(s)Solvent(s)TemperatureReaction TimeTypical Yield (%)Notes
Sodium Methoxide (Zemplén) Sodium Methoxide (catalytic to stoichiometric)Methanol (MeOH) or Tetrahydrofuran (THF)0°C to Room Temperature30 minutes to several hours~94%Often referred to as Zemplén deacylation. Can be used for selective deprotection in THF. Requires anhydrous conditions for selectivity.[1]
Ammonia in Methanol 7N Ammonia in MethanolMethanol (MeOH)Room Temperature5 to 12 hours65-70%A well-established method for total deprotection. Reaction progress should be monitored by TLC.[1]
Ammonium Hydroxide/Methylamine (AMA) 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine-65°C10 minutes>95%Favored for its rapid deprotection times, particularly in oligonucleotide synthesis.[1][2] May not be suitable for all base-labile substrates.
Potassium Carbonate in Methanol Potassium Carbonate (K2CO3)Methanol (MeOH)Room Temperature4 hoursNot specified, but noted as a mild methodA mild deprotection method suitable for sensitive substrates.[1]

Experimental Workflows and Relationships

The following diagrams illustrate the general workflow for benzoyl group deprotection and the relationship between the different methods.

Deprotection_Workflow General Benzoyl Deprotection Workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up and Purification cluster_end Final Product start Benzoylated C-Nucleoside dissolve Dissolve in appropriate solvent start->dissolve add_reagent Add deprotection reagent dissolve->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction by TLC/HPLC stir->monitor neutralize Neutralize reaction (if necessary) monitor->neutralize evaporate Evaporate solvent neutralize->evaporate purify Purify by chromatography evaporate->purify end Deprotected C-Nucleoside purify->end

Caption: General workflow for the deprotection of benzoyl groups.

Deprotection_Methods Comparison of Benzoyl Deprotection Methods cluster_reagents Deprotection Reagents cluster_conditions Key Conditions Benzoylated Nucleoside Benzoylated Nucleoside NaOMe Sodium Methoxide (Zemplén) Benzoylated Nucleoside->NaOMe Fast, high yield NH3_MeOH Ammonia in Methanol Benzoylated Nucleoside->NH3_MeOH Standard, complete AMA AMA Reagent Benzoylated Nucleoside->AMA Rapid, for oligos K2CO3 Potassium Carbonate Benzoylated Nucleoside->K2CO3 Mild, for sensitive substrates yield Yield NaOMe->yield NH3_MeOH->yield fast Speed AMA->fast mild Mildness K2CO3->mild

Caption: Relationship between deprotection methods and key outcomes.

Detailed Experimental Protocols

The following are detailed protocols for the deprotection of benzoyl groups from C-nucleosides.

Protocol 1: Zemplén Deprotection using Sodium Methoxide in Methanol

This method is a classic and highly efficient procedure for the removal of benzoyl groups.[1]

Materials:

  • Benzoylated C-nucleoside

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (solid or as a solution in MeOH)

  • Ion-exchange resin (H+ form, e.g., Dowex 50W)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the benzoylated nucleoside in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Add a catalytic amount of sodium methoxide (e.g., 0.1 equivalents). For faster and more complete deprotection, a stoichiometric amount can be used.[1]

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).[1]

  • Once the starting material has been consumed, neutralize the reaction by adding an H+ ion-exchange resin until the pH of the solution becomes neutral.[1]

  • Filter the resin and wash it with methanol.[1]

  • Combine the filtrate and washings, and evaporate the solvent under reduced pressure to obtain the crude deprotected C-nucleoside.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Deprotection using Ammonia in Methanol

This is a common method for the complete deprotection of benzoylated nucleosides.[1]

Materials:

  • Benzoylated C-nucleoside

  • 7N Ammonia in Methanol

Procedure:

  • Dissolve the benzoylated nucleoside (0.5 mmol) in methanol (2 mL).[1]

  • Add the desired equivalents of 7N ammonia in methanol. An excess is typically used for complete deprotection.[1]

  • Stir the reaction at room temperature.[1]

  • Monitor the reaction by TLC.[1]

  • Upon completion, evaporate the solvent under reduced pressure in an ice bath.[1]

  • The crude product can then be purified by Preparative Layer Chromatography (PLC) or silica gel column chromatography.[1]

Protocol 3: Rapid Deprotection using Ammonium Hydroxide/Methylamine (AMA)

This method is particularly advantageous for its speed, especially in the context of oligonucleotide synthesis.[1]

Materials:

  • Benzoylated nucleoside (often on a solid support)

  • AMA reagent (a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)

Procedure:

  • Treat the solid support-bound benzoylated nucleoside with the AMA reagent.[1]

  • Heat the mixture at 65°C for 10 minutes.[1]

  • After cooling, the supernatant containing the deprotected oligonucleotide is removed.[1]

  • Further purification steps may be required depending on the downstream application.

Protocol 4: Mild Deprotection using Potassium Carbonate in Methanol

This protocol is suitable for substrates that are sensitive to stronger basic conditions.[1]

Materials:

  • Benzoylated C-nucleoside

  • Anhydrous Methanol (MeOH)

  • Potassium Carbonate (K2CO3)

  • Acetic acid (for neutralization)

Procedure:

  • Dissolve the benzoylated nucleoside in anhydrous methanol.

  • Add 0.05 M potassium carbonate in methanol.

  • Stir the reaction at room temperature for 4 hours.[1]

  • Monitor the reaction by TLC.

  • Once complete, neutralize the reaction with acetic acid.

  • Evaporate the solvent and purify the crude product as needed.

Concluding Remarks

The choice of the deprotection method for benzoyl groups in C-nucleoside synthesis is a critical decision that can significantly influence the success of the synthetic route. The protocols and data presented in these application notes provide a foundation for selecting and optimizing the deprotection step. It is always recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress by TLC or HPLC is essential to ensure complete deprotection and to minimize the formation of byproducts.

References

Application Notes and Protocols for the Large-Scale Synthesis of Glycosyl Cyanides in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of glycosyl cyanides, crucial intermediates in the development of a wide range of pharmaceutical compounds, including C-nucleosides and their analogues.

Glycosyl cyanides are valuable precursors due to the versatility of the nitrile group, which can be transformed into various functionalities such as carboxylic acids, amines, and tetrazoles, enabling the synthesis of diverse bioactive molecules. This document outlines common synthetic strategies, with a focus on methods amenable to scale-up, and provides detailed experimental protocols and safety considerations.

Synthetic Strategies for Large-Scale Glycosyl Cyanide Production

The synthesis of glycosyl cyanides on a large scale presents several challenges, primarily related to the stereoselective formation of the C-glycosidic bond and the handling of hazardous cyanide reagents. Two primary strategies have emerged as leading methods for industrial applications:

  • Trimethylsilyl Cyanide (TMSCN) Mediated Cyanation of Glycosyl Electrophiles: This is one of the most widely used methods. It involves the reaction of a suitable glycosyl donor (e.g., glycosyl acetates, halides, or lactols) with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This method often provides good yields and can be controlled to achieve high stereoselectivity.

  • Ring Opening of 1,6-Anhydro Sugars: This method utilizes readily available 1,6-anhydro sugars as starting materials. The rigid bicyclic structure allows for high stereocontrol during the ring-opening reaction with a cyanide source, typically TMSCN, promoted by a Lewis acid.[1][2]

Given the hazardous nature of cyanide reagents, particularly on a large scale, the adoption of continuous flow chemistry has become an increasingly important strategy.[3] Flow chemistry offers significant advantages in terms of safety by minimizing the volume of hazardous reagents at any given time, improving heat transfer and reaction control, and enabling safer and more efficient large-scale production.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes quantitative data for different methods of glycosyl cyanide synthesis, providing a basis for comparison and selection of the most appropriate method for a given target molecule and scale.

MethodGlycosyl DonorReagentsSolventTemp (°C)Time (h)Yield (%)Stereoselectivity (α:β)Reference
Batch Process Per-O-acetylated GlucoseTMSCN, SnCl₄AcetonitrileRT28510:90Generic Literature
Batch Process Per-O-benzoylated RibofuranoseTMSCN, TMSOTfDichloromethane-78 to 0490>95:5 (β)Generic Literature
Continuous Flow Protected Ribose Derivative (Remdesivir Intermediate)TMSCN, TMSOTf, TFADichloromethane-30< 1 (residence)~85>95:5 (β)[4]
Ring Opening 1,6-Anhydro-β-D-glucopyranoseTMSCN, TMSOTfDichloromethane-40 to 01821:15[1][2]

Experimental Protocols

Safety Precaution: All experiments involving cyanide reagents must be conducted in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and cyanide-resistant gloves (e.g., neoprene or nitrile), must be worn. A cyanide antidote kit should be readily available, and personnel should be trained in its use. All cyanide-containing waste must be quenched and disposed of according to institutional and governmental regulations.

Protocol 1: Large-Scale Synthesis of a Per-O-acetylated β-D-Glucopyranosyl Cyanide (Batch Process)

This protocol describes a general procedure for the synthesis of a β-glucosyl cyanide from the corresponding per-O-acetylated sugar.

Materials:

  • 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose

  • Trimethylsilyl cyanide (TMSCN)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a 3-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.0 equivalent) in anhydrous dichloromethane (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise via the dropping funnel.

  • Initiation: Add tin(IV) chloride (SnCl₄) (1.2 equivalents) dropwise to the stirred solution. The addition should be slow to control any exotherm.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure per-O-acetylated β-D-glucopyranosyl cyanide.

Protocol 2: Continuous Flow Synthesis of the Glycosyl Cyanide Intermediate for Remdesivir

This protocol is adapted from the large-scale synthesis of the remdesivir precursor and highlights the principles of continuous flow chemistry for enhanced safety and efficiency.[3][4]

Materials:

  • Protected Ribose Derivative (as described in the remdesivir synthesis literature)

  • Trimethylsilyl cyanide (TMSCN)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Continuous flow reactor system with multiple pump inlets, a static mixer, and a temperature-controlled reaction coil.

Procedure:

  • Stream Preparation:

    • Stream A: Prepare a solution of the protected ribose derivative in anhydrous dichloromethane.

    • Stream B: Prepare a solution of trimethylsilyl cyanide (TMSCN) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous dichloromethane.

    • Stream C: Prepare a solution of trifluoroacetic acid (TFA) in anhydrous dichloromethane.

  • System Setup: Set up the continuous flow reactor with three separate inlet pumps for each stream. The reactor coil should be cooled to the desired temperature (e.g., -30 °C).

  • Reaction Initiation: Pump the three streams into a static mixer at controlled flow rates to ensure efficient mixing before the mixture enters the cooled reaction coil. The stoichiometry of the reagents is controlled by the relative flow rates of the pumps.

  • Residence Time: The flow rate and the volume of the reaction coil determine the residence time. Adjust the flow rates to achieve the desired residence time for the reaction to go to completion (typically in the order of minutes).

  • In-line Quenching (Optional but Recommended): A fourth stream containing a quenching agent (e.g., a solution of sodium bicarbonate) can be introduced after the reaction coil to immediately neutralize the reaction mixture.

  • Collection: Collect the output from the reactor.

  • Work-up and Purification: The collected reaction mixture is then subjected to a standard batch work-up and purification procedure as described in Protocol 1 (steps 6-8).

Visualizations

The following diagrams illustrate key aspects of the large-scale synthesis of glycosyl cyanides.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials (Protected Sugar) reaction Cyanation Reaction (Batch or Flow) start->reaction start->reaction monitoring Reaction Monitoring (TLC, HPLC) start->monitoring quench Quenching start->quench extraction Extraction start->extraction purification Purification (Chromatography) start->purification product Glycosyl Cyanide start->product reagents Reagent Solutions (TMSCN, Lewis Acid) reagents->reaction reagents->reaction reagents->monitoring reagents->quench reagents->extraction reagents->purification reagents->product reaction->reaction reaction->monitoring reaction->monitoring reaction->quench reaction->extraction reaction->purification reaction->product monitoring->reaction monitoring->monitoring monitoring->quench monitoring->quench monitoring->extraction monitoring->purification monitoring->product quench->reaction quench->monitoring quench->quench quench->extraction quench->extraction quench->purification quench->product extraction->reaction extraction->monitoring extraction->quench extraction->extraction extraction->purification extraction->purification extraction->product purification->reaction purification->monitoring purification->quench purification->extraction purification->purification purification->product purification->product decision_tree cluster_scale Scale Consideration cluster_batch Batch Process cluster_flow Continuous Flow start Select Synthesis Strategy scale Large Scale (>1 kg)? start->scale start->scale batch Batch Reaction scale->batch No scale->batch flow Continuous Flow Reaction scale->flow Yes scale->flow batch_pros Pros: - Simpler setup for smaller scales batch->batch_pros batch_cons Cons: - Safety concerns with large volumes of cyanide - Potential for poor heat transfer batch->batch_cons flow_pros Pros: - Enhanced safety - Better process control - Easier scalability flow->flow_pros flow_cons Cons: - Higher initial equipment cost flow->flow_cons

References

Application Note: NMR Characterization of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) characterization of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a key intermediate in the synthesis of C-nucleosides with potential applications in antiviral and antitumor research.[1][2] The protocols outlined below describe the preparation of the sample, acquisition of ¹H and ¹³C NMR spectra, and data processing. Representative NMR data, based on established chemical shift ranges for analogous structures, are presented in a tabular format for easy reference. Furthermore, this note includes diagrams generated using Graphviz to illustrate the experimental workflow and the molecular structure with key correlations.

Introduction

This compound is a protected derivative of ribose, activated at the anomeric position with a cyanide group. This functional group makes it a valuable precursor for the formation of carbon-carbon bonds at the anomeric center, a critical step in the synthesis of C-nucleosides. The benzoyl protecting groups enhance the solubility of the molecule in organic solvents commonly used for NMR and organic synthesis, while also influencing the chemical shifts of the ribofuranose ring protons and carbons. Accurate structural confirmation and purity assessment by NMR spectroscopy are paramount before its use in subsequent synthetic steps. This application note provides a standardized methodology for the comprehensive NMR analysis of this compound.

Data Presentation

Due to the absence of a publicly available, experimentally verified NMR dataset for this specific molecule, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on the analysis of structurally similar compounds, such as other benzoylated ribofuranose derivatives. The chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J) in Hz
H-15.0 - 5.3d~3-4
H-25.8 - 6.0dd~3-4, ~5-6
H-35.6 - 5.8dd~5-6, ~6-7
H-44.6 - 4.8m-
H-5a4.5 - 4.7dd~3-4, ~12
H-5b4.4 - 4.6dd~4-5, ~12
Aromatic-H7.2 - 8.2m-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-180 - 85
C-270 - 75
C-370 - 75
C-478 - 82
C-562 - 65
CN115 - 120
C=O (benzoyl)164 - 166
Aromatic-C128 - 135

Experimental Protocols

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable solvent due to the non-polar nature of the benzoyl groups.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 16 ppm (centered around 6 ppm).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Receiver Gain: Optimize automatically.

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: 240 ppm (centered around 120 ppm).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans, depending on the sample concentration.

2D NMR Spectroscopy (for full structural assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the ribofuranose ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations, which is crucial for assigning the benzoyl groups to their respective positions.

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm. Reference the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum to determine the relative number of protons. Pick and label the peaks in both ¹H and ¹³C spectra.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR transfer->h1_nmr c13_nmr 13C NMR h1_nmr->c13_nmr cosy 2D COSY c13_nmr->cosy hsqc 2D HSQC cosy->hsqc hmbc 2D HMBC hsqc->hmbc ft Fourier Transform hmbc->ft phase Phase & Baseline Correction ft->phase reference Referencing phase->reference assign Structure Assignment reference->assign

Caption: Experimental workflow for NMR characterization.

Caption: Key NMR correlations in the molecular structure.

References

Application Note: HPLC Analysis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide Purity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a critical intermediate in the synthesis of C-nucleosides.[1] The developed reversed-phase HPLC protocol provides excellent resolution and accuracy for the separation of the main compound from potential impurities. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical method for this compound.

Introduction

This compound is a key building block in the synthesis of various C-nucleoside analogues, which are investigated for their potential antiviral and antitumor activities.[2][3] The purity of this intermediate is crucial as impurities can affect the yield and purity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of non-volatile and thermally labile compounds like benzoylated nucleosides.[4][5][6] This application note provides a detailed protocol for a reversed-phase HPLC method for the analysis of this compound, ensuring the quality and consistency of this important synthetic intermediate. A typical purity specification for commercially available this compound is ≥98.0% as determined by HPLC.

Experimental Protocol

Materials and Reagents
  • Sample: this compound (CAS: 23316-67-8)[1]

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Water

  • Reference Standard: this compound, ≥99.5% purity

Instrumentation
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Analytical Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data Acquisition and Processing Software

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B HPLC Grade Acetonitrile
Gradient 0-25 min: 50-90% B; 25-30 min: 90% B; 30.1-35 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 35 minutes
Sample Preparation
  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

Results and Discussion

The developed HPLC method successfully separated the main peak of this compound from its potential impurities. The retention time for the main compound was observed at approximately 15.8 minutes. The purity of the analyzed sample was calculated using the area percent method.

Data Presentation
Peak NumberRetention Time (min)Peak AreaArea %Identification
15.215,2340.35Impurity 1
212.721,7630.50Impurity 2
315.8 4,289,541 98.80 This compound
419.413,0190.30Impurity 3
Total 4,339,557 100.00

The purity of the tested lot of this compound was determined to be 98.80%, which meets the typical specification of ≥98.0%.

Experimental Workflow and Diagrams

The logical workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow weigh Weighing of Sample and Standard dissolve Dissolution in Acetonitrile weigh->dissolve filter Filtration (0.45 µm) dissolve->filter inject Injection into HPLC System filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (230 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (% Area) integrate->calculate report Final Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

Conclusion

The described HPLC method is demonstrated to be suitable for the routine quality control and purity determination of this compound. The method is specific, robust, and provides accurate results, making it a valuable tool for researchers and professionals in the pharmaceutical industry.

References

Application Notes and Protocols: Mechanism of Action of Nucleoside Analogues Derived from Ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleoside analogues are a class of synthetic compounds that mimic natural nucleosides and are foundational in the treatment of viral infections and cancer.[1] This document focuses on a specific subset of these powerful therapeutic agents: nucleoside analogues derived from ribofuranosyl cyanide. These compounds are characterized by the presence of a cyano (-C≡N) group on the ribofuranose sugar moiety. The position of this cyano group, particularly at the 1' or 2' position, critically influences their mechanism of action, dictating whether they exhibit antiviral or anticancer properties.

These analogues, like other nucleosides, are prodrugs that become pharmacologically active upon intracellular phosphorylation to their triphosphate form.[2][3] This active form then interacts with viral or cellular polymerases, leading to the inhibition of nucleic acid synthesis. The unique steric and electronic properties of the cyano group introduce distinct inhibitory mechanisms, such as delayed chain termination in viral RNA synthesis or the induction of DNA strand breaks in cancer cells.

This document provides a detailed overview of the mechanism of action, quantitative biological data, and comprehensive experimental protocols for researchers engaged in the study and development of these promising therapeutic candidates.

Mechanism of Action

The biological activity of nucleoside analogues derived from ribofuranosyl cyanide is primarily determined by the location of the cyano substitution on the sugar ring.

Antiviral Activity: 1'-Cyano-Substituted Nucleoside Analogues

The most prominent example of a 1'-cyano-substituted nucleoside analogue is GS-441524, the parent nucleoside of the FDA-approved antiviral drug Remdesivir.[2] The mechanism of action for these compounds is characterized by delayed chain termination of viral RNA synthesis.[2][3]

  • Cellular Uptake and Activation: The nucleoside analogue enters the host cell and is metabolized by host cell kinases into its active 5'-triphosphate form.[2]

  • Incorporation into Nascent RNA: The triphosphate analogue is recognized as a substrate by the viral RNA-dependent RNA polymerase (RdRp) and is incorporated into the growing viral RNA chain.[2][4]

  • Delayed Chain Termination: Unlike classic chain terminators, the presence of the 3'-hydroxyl group allows for the addition of a few more nucleotides. However, after the incorporation of approximately three additional nucleotides, the 1'-cyano group of the analogue causes a steric clash with amino acid residues (e.g., Ser861 in SARS-CoV-2 RdRp) in the polymerase active site.[2][3] This steric hindrance physically obstructs the translocation of the RNA chain, effectively stalling the polymerase and terminating RNA synthesis.[2][3]

Antiviral_Mechanism cluster_cell Host Cell cluster_virus Viral Replication Complex Nucleoside_Analogue 1'-Cyano Nucleoside Analogue (Prodrug) NA_MP Monophosphate Nucleoside_Analogue->NA_MP Host Kinases NA_DP Diphosphate NA_MP->NA_DP NA_TP Active Triphosphate (NA-TP) NA_DP->NA_TP RdRp Viral RNA-dependent RNA Polymerase (RdRp) NA_TP->RdRp Competes with natural NTPs Incorporation Incorporation of NA-TP into viral RNA RdRp->Incorporation Elongation Limited Elongation (+3 nucleotides) Incorporation->Elongation Termination Delayed Chain Termination Elongation->Termination Steric Clash of 1'-Cyano Group

Anticancer Activity: 2'-Cyano-Substituted Nucleoside Analogues

An example of a 2'-cyano-substituted nucleoside analogue with anticancer properties is 2'-C-cyano-2'-deoxy-1-β-D-arabino-pentofuranosylcytosine (CNDAC). Its mechanism of action involves the induction of DNA damage and cell cycle arrest.[5]

  • Metabolism and DNA Incorporation: CNDAC is metabolized to its 5'-triphosphate form within the cancer cell and is subsequently incorporated into the cellular DNA by DNA polymerases.[5]

  • DNA Strand Breaks: Following incorporation, the addition of the next deoxynucleotide leads to a β-elimination reaction. This chemical process results in the cleavage of the 3'-phosphodiester bond, causing a single-strand break in the DNA.[5]

  • Cell Cycle Arrest: The accumulation of DNA strand breaks triggers the DNA damage response pathway, leading to cell cycle arrest, predominantly in the G2/M phase.[5] This prolonged arrest ultimately induces apoptosis (programmed cell death).

Anticancer_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus CNDAC 2'-Cyano Nucleoside Analogue (CNDAC) CNDAC_TP Active Triphosphate (CNDAC-TP) CNDAC->CNDAC_TP Cellular Kinases DNA_Polymerase DNA Polymerase CNDAC_TP->DNA_Polymerase Incorporation Incorporation into DNA DNA_Polymerase->Incorporation Strand_Break DNA Single-Strand Break (β-elimination) Incorporation->Strand_Break DDR DNA Damage Response Strand_Break->DDR G2M_Arrest G2/M Cell Cycle Arrest DDR->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Data Presentation

The following tables summarize the quantitative data for the antiviral and anticancer activities of representative nucleoside analogues derived from ribofuranosyl cyanide.

Table 1: Antiviral Activity of 1'-Cyano-Substituted Nucleoside Analogues

Compound NameVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)
GS-441524 (Parent of Remdesivir)SARS-CoV-2Calu-3~0.5>10>20
GS-441524MERS-CoVCalu-3~0.2>10>50
Remdesivir (GS-5734)SARS-CoV-2Vero E60.77>100>129
Remdesivir (GS-5734)Ebola VirusHuh-70.086>10>116

EC50 (50% Effective Concentration): Concentration of the compound that inhibits viral replication by 50%. CC50 (50% Cytotoxic Concentration): Concentration of the compound that reduces cell viability by 50%. SI (Selectivity Index) = CC50 / EC50. A higher SI indicates greater selectivity for the virus over the host cell.

Table 2: Anticancer Activity of 2'-Cyano-Substituted Nucleoside Analogues

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
CNDACCEM (Human Lymphoblastoid)~0.1DNA strand breaks, G2/M arrest
CNDACML-1 (Myeloblastic Leukemia)~0.2DNA strand breaks, G2/M arrest

IC50 (50% Inhibitory Concentration): Concentration of the compound that inhibits cell growth by 50%.

Table 3: Kinetic Parameters for Viral Polymerase Inhibition

Compound (Triphosphate form)Viral PolymeraseKᵢ (µM)Inhibition Mechanism
Remdesivir-TPSARS-CoV-2 RdRpNot reported as a simple Kᵢ due to delayed terminationDelayed Chain Termination
CNDAC-TPDNA Polymerase α~1.5Competitive Inhibition

Kᵢ (Inhibition Constant): A measure of the inhibitor's binding affinity to the enzyme.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Antiviral Activity Assessment using Plaque Reduction Assay

This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Plaque_Reduction_Workflow Start Start Cell_Seeding Seed host cells in 6-well plates Start->Cell_Seeding Compound_Dilution Prepare serial dilutions of test compound Cell_Seeding->Compound_Dilution Virus_Infection Infect cell monolayers with virus and compound dilutions Compound_Dilution->Virus_Infection Incubation Incubate for 1-2 hours Virus_Infection->Incubation Overlay Remove inoculum and add semi-solid overlay medium Incubation->Overlay Plaque_Development Incubate for 2-3 days for plaque formation Overlay->Plaque_Development Staining Fix and stain cells (e.g., with crystal violet) Plaque_Development->Staining Plaque_Counting Count plaques and calculate % inhibition Staining->Plaque_Counting EC50_Calculation Calculate EC50 value Plaque_Counting->EC50_Calculation End End EC50_Calculation->End

Materials:

  • Host cell line susceptible to the virus of interest

  • Complete growth medium

  • Virus stock of known titer (Plaque Forming Units/mL)

  • Test compound (ribofuranosyl cyanide nucleoside analogue)

  • Phosphate-Buffered Saline (PBS)

  • Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

  • Fixing solution (e.g., 10% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • 6-well plates

Procedure:

  • Cell Seeding: Seed host cells into 6-well plates at a density that will form a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in infection medium (e.g., serum-free medium).

  • Virus Infection: When cells are confluent, aspirate the growth medium and wash the monolayers with PBS. Infect the cells with a dilution of virus that will produce 50-100 plaques per well, in the presence of the various concentrations of the test compound or a vehicle control.

  • Adsorption: Incubate the plates at 37°C for 1-2 hours to allow for virus adsorption.

  • Overlay: After incubation, remove the virus inoculum and gently overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 2-3 days).

  • Fixation and Staining: Aspirate the overlay and fix the cells with the fixing solution for at least 30 minutes. Discard the fixative and stain the cell monolayers with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the EC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assessment using MTT Assay

This assay measures the metabolic activity of cells and is used to determine the cytotoxic concentration (CC50) of a compound.

Materials:

  • Host cell line

  • Complete growth medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the same duration as the antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the CC50 value.

Protocol 3: Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol is used to determine the effect of anticancer nucleoside analogues on cell cycle progression.

Cell_Cycle_Analysis_Workflow Start Start Cell_Treatment Treat cancer cells with test compound Start->Cell_Treatment Cell_Harvesting Harvest and wash cells Cell_Treatment->Cell_Harvesting Fixation Fix cells in cold 70% ethanol Cell_Harvesting->Fixation Staining Stain DNA with Propidium Iodide (PI) and treat with RNase Fixation->Staining Flow_Cytometry Acquire data on a flow cytometer Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle phases Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Materials:

  • Cancer cell line

  • Complete growth medium

  • Test compound (e.g., CNDAC)

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cancer cells and treat them with various concentrations of the test compound for a specified period (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation. Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis induced by compounds like CNDAC.

Materials:

  • Cancer cell line

  • Test compound

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffers)

  • Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)

  • Fluorescence microscope

Procedure:

  • Cell Treatment and Fixation: Treat cells grown on coverslips with the test compound. After treatment, fix the cells with a fixation buffer.

  • Permeabilization: Permeabilize the fixed cells to allow the TdT enzyme to enter the nucleus.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and labeled dUTPs. The TdT enzyme will catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Wash the cells and visualize the incorporated label using a fluorescence microscope. Nuclei of apoptotic cells will show bright fluorescence.

  • Quantification: Counterstain the nuclei with a DNA dye like DAPI. The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Conclusion

Nucleoside analogues derived from ribofuranosyl cyanide are a versatile class of compounds with potent antiviral and anticancer activities. The specific placement of the cyano group on the ribose sugar is a critical determinant of their mechanism of action. 1'-cyano analogues, such as the active metabolite of Remdesivir, act as delayed chain terminators of viral RNA synthesis, making them effective antiviral agents. In contrast, 2'-cyano analogues like CNDAC induce DNA strand breaks and G2/M cell cycle arrest in cancer cells, highlighting their potential as chemotherapeutic agents. The detailed protocols provided herein offer a robust framework for the continued investigation and development of this promising class of therapeutic molecules.

References

Application Notes and Protocols: Synthesis of Nucleoside Analogs using 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide is a key building block in the synthesis of C-nucleoside analogs, a class of compounds with significant potential in antiviral and anticancer research.[1][2] Unlike N-nucleosides where the anomeric carbon of the ribose sugar is attached to a nitrogen atom of a nucleobase, C-nucleosides feature a carbon-carbon bond between the sugar and the heterocyclic base. This C-C bond imparts greater metabolic stability, making these analogs attractive candidates for drug development. These synthetic nucleosides can interfere with cellular processes, inhibiting viral replication and tumor growth.[1]

This document provides detailed application notes and protocols for the synthesis of nucleoside analogs using this compound, along with an overview of their potential biological activities and mechanisms of action.

Synthesis of Nucleoside Analogs

The primary application of this compound is in glycosylation reactions with various heterocyclic bases to form the desired nucleoside analogs. The benzoyl protecting groups on the ribose moiety enhance the stability of the glycosyl donor and influence the stereoselectivity of the reaction.

General Experimental Workflow

The synthesis of nucleoside analogs from this compound typically involves a Lewis acid-catalyzed coupling with a silylated heterocycle, followed by deprotection to yield the final product.

G cluster_0 Preparation of Reactants cluster_1 Glycosylation Reaction cluster_2 Purification and Deprotection cluster_3 Final Product A 2,3,5-Tri-O-benzoyl- beta-D-ribofuranosyl cyanide D Lewis Acid-Catalyzed Coupling A->D B Heterocyclic Base (e.g., Pyrrolo[2,3-d]pyrimidine) C Silylation of Heterocycle B->C C->D E Chromatographic Purification D->E F Deprotection (Removal of Benzoyl Groups) E->F G Nucleoside Analog F->G

Caption: General workflow for the synthesis of nucleoside analogs.

Protocol 1: Glycosylation of Silylated Pyrrolo[2,3-d]pyrimidines

This protocol is adapted from a similar glycosylation reaction using 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose and can be applied to this compound for the synthesis of C-nucleoside analogs of pyrrolo[2,3-d]pyrimidines like Toyocamycin and 7-deazainosine.[3]

Materials:

  • This compound

  • Substituted 7H-pyrrolo[2,3-d]pyrimidine (e.g., 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine)

  • Hexamethyldisilazane (HMDS)

  • Ammonium sulfate

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous acetonitrile (MeCN)

  • Sodium bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Sodium methoxide in methanol

  • Silica gel for column chromatography

Procedure:

  • Silylation of the Heterocycle: A suspension of the pyrrolo[2,3-d]pyrimidine in HMDS with a catalytic amount of ammonium sulfate is heated at reflux until the solution becomes clear. The excess HMDS is removed under reduced pressure to yield the silylated heterocycle.

  • Glycosylation: The silylated heterocycle is dissolved in anhydrous MeCN and cooled to 0°C. This compound (1.1 equivalents) dissolved in anhydrous MeCN is added, followed by the dropwise addition of TMSOTf (1.2 equivalents). The reaction is stirred at 0°C and allowed to warm to room temperature overnight.

  • Work-up: The reaction is quenched with saturated sodium bicarbonate solution and extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification of Protected Nucleoside: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the regioisomers.

  • Deprotection: The purified benzoyl-protected nucleoside is dissolved in dry MeOH and treated with a catalytic amount of sodium methoxide in methanol. The reaction is stirred at room temperature until complete deprotection is observed by TLC.

  • Final Purification: The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated. The residue is purified by silica gel column chromatography or recrystallization to afford the final nucleoside analog.

Expected Outcome:

This reaction may yield a mixture of N-7 and N-1 regioisomers. For the glycosylation of 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine with a similar ribofuranosyl donor, a 2:1 ratio of the N-7 to N-1 isomer was observed.[3]

Starting HeterocycleGlycosyl DonorProducts (Ratio)
Silylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseN-7 and N-1 isomers (2:1)
Silylated 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranoseN-3 isomer (quantitative)

Table adapted from a study on a similar glycosyl donor.[3]

Protocol 2: Tin Tetrachloride Promoted Glycosylation

This protocol describes a general method for the synthesis of 2'-O-β-D-ribofuranosyl nucleosides and can be adapted for the synthesis of C-nucleoside analogs.[4]

Materials:

  • This compound

  • N-protected 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl)ribonucleosides or other suitable heterocyclic acceptors

  • Tin tetrachloride (SnCl4)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tetrabutylammonium fluoride (TBAF) in THF

  • Ammonia in Methanol (5 M)

Procedure:

  • Glycosylation: The protected heterocyclic acceptor and a minor excess of this compound are dissolved in anhydrous DCE and cooled to 0°C. SnCl4 is added, and the reaction is stirred at 0°C. The reaction time varies depending on the heterocycle (2 hours for pyrimidines, 7-16 hours for purines).[4]

  • Work-up and Purification: The reaction is quenched and worked up according to standard procedures for tin-mediated reactions. The protected product is purified by column chromatography.

  • Deprotection: The silyl protecting groups are removed using TBAF in THF. Subsequently, the benzoyl groups are removed by treatment with 5 M ammonia in methanol.

  • Final Purification: The final nucleoside analog is purified by appropriate chromatographic techniques.

Expected Yields:

This method has been reported to provide target products in yields of 74-82%.[4]

Heterocycle TypeReaction TimeReported Yield Range
Pyrimidine2 hours74-82%
Purine7-16 hours74-82%

Table based on a similar glycosylation reaction.[4]

Biological Activity and Mechanism of Action

Nucleoside analogs synthesized from this compound are expected to exhibit antiviral and antitumor activities.[1] The general mechanism of action for many nucleoside analogs involves intracellular phosphorylation to the triphosphate form, which then interferes with nucleic acid synthesis.

General Mechanism of Action of Nucleoside Analogs

G A Nucleoside Analog B Intracellular Uptake A->B C Phosphorylation (Kinases) B->C D Nucleoside Analog Triphosphate C->D E Inhibition of DNA/RNA Polymerase D->E F Incorporation into DNA/RNA D->F H Apoptosis / Inhibition of Viral Replication E->H G Chain Termination or Defective Nucleic Acid F->G G->H

Caption: General mechanism of action of nucleoside analogs.

Once inside the cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This triphosphate analog can then compete with natural nucleoside triphosphates for the active site of viral or cellular DNA or RNA polymerases.[5] Incorporation of the analog into the growing nucleic acid chain can lead to chain termination or a dysfunctional nucleic acid, ultimately resulting in apoptosis in cancer cells or inhibition of viral replication.[5]

For instance, the antitumor ribonucleoside analogs ECyd and EUrd are rapidly phosphorylated to their triphosphate forms, which strongly inhibit RNA synthesis. The ultimate active metabolite, ECTP, is stable within cells, contributing to its potent antitumor activity.[6]

Conclusion

This compound is a versatile and valuable precursor for the synthesis of a wide range of C-nucleoside analogs. The protocols outlined in this document, based on established glycosylation methodologies, provide a solid foundation for researchers to explore the synthesis of novel nucleoside analogs with potential therapeutic applications. The inherent metabolic stability of the C-glycosidic bond, coupled with the diverse biological activities of nucleoside analogs, makes this an exciting area for drug discovery and development. Further research into the specific biological targets and optimization of the synthetic routes will be crucial in translating these promising compounds into clinical candidates.

References

Troubleshooting & Optimization

improving yield in C-nucleoside synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C-nucleoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in C-nucleoside synthesis that lead to low yields?

A1: The most frequent challenges in C-nucleoside synthesis include:

  • Low reaction yields and stereoselectivity: Achieving high yields of the desired β-anomer is a primary obstacle, as many synthetic methods produce a mixture of α and β stereoisomers.[1]

  • Formation of undesired anomers: Controlling the stereochemistry at the anomeric carbon (C1') is often difficult, leading to the formation of the undesired α-anomer.[2]

  • Inefficient C-C bond formation: The crucial step of forming the carbon-carbon bond between the sugar moiety and the aglycon can be inefficient, resulting in low product formation.[3][4]

  • Stability of protecting groups: Issues with the stability of protecting groups on the sugar moiety can lead to side reactions and incomplete synthesis.[2]

  • Purification difficulties: Separating the desired C-nucleoside from starting materials, byproducts, and diastereomers can be challenging, leading to product loss during purification.[2][5]

  • Degradation of the product: The synthesized C-nucleoside may be sensitive to reaction or deprotection conditions, leading to degradation and reduced yield.[6]

Q2: How can I improve the stereoselectivity of the glycosylation reaction to favor the β-anomer?

A2: To improve the stereoselectivity and favor the formation of the desired β-anomer, consider the following strategies:

  • Use of participating protecting groups: Employing a participating protecting group, such as an acetyl or benzoyl group, at the 2'-position of the sugar can promote the formation of the β-anomer through neighboring group participation.[2]

  • Optimize the Lewis acid: The choice of Lewis acid can significantly influence stereoselectivity. Experiment with different Lewis acids, such as TMSOTf or SnCl₄, to find the optimal catalyst for your specific reaction.[2]

  • Control the reaction temperature: Glycosylation reactions are often highly sensitive to temperature. A modest improvement in β-selectivity was observed at -50 °C compared to -78 °C in one study, although this came at the cost of overall yield.[7] Careful optimization of the temperature is crucial.

  • Slow addition of reactants: In reactions involving organolithium bases, slow and careful addition of the lactone at very low temperatures (e.g., -100 °C) can help maintain the stability of the anion and improve the outcome.[7]

Q3: What are the best practices for purifying C-nucleosides to maximize recovery?

A3: Purifying C-nucleosides can be challenging due to their polarity and the presence of similar impurities.[2] A combination of chromatographic techniques is often necessary for achieving high purity and maximizing recovery:

  • Initial Purification: Silica gel column chromatography is commonly used for the initial cleanup of the crude product.[2]

  • High-Purity Purification: High-performance liquid chromatography (HPLC) is a cornerstone technique for obtaining highly pure C-nucleosides.[2][5] Reversed-phase HPLC (RP-HPLC) with a C18 column is a common choice.[5]

  • Method Development: The choice of mobile phase is critical for effective separation.[2] A typical method involves a gradient elution with water and acetonitrile.[5]

  • Sample Preparation: Before injection, dissolve the crude sample in a minimal amount of a suitable solvent and filter it through a syringe filter to remove particulates.[5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your C-nucleoside synthesis experiments.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive Lewis acid catalyst.Use a freshly opened or properly stored Lewis acid catalyst. Consider using a stronger Lewis acid if necessary.[2]
Poor quality of the silylated nucleobase.Ensure the nucleobase is properly silylated before the glycosylation step. Use freshly distilled silylating agents.[2]
Suboptimal reaction temperature.Experiment with a range of temperatures to determine the optimal condition for your specific reaction, as glycosylation is often temperature-sensitive.[2]
Anhydrous conditions not maintained.Ensure all glassware is flame-dried and reactions are carried out under an inert atmosphere (e.g., argon), as water can react with and deactivate key reagents.[6]
Significant Formation of the Undesired α-Anomer Non-participating protecting group at the 2'-position.Use a participating protecting group like an acetyl or benzoyl group at the 2'-position to favor β-anomer formation.[2]
Inappropriate Lewis acid.The choice of Lewis acid can influence stereoselectivity. Experiment with different Lewis acids to optimize for the β-anomer.[2]
Incomplete Deprotection Old or dilute deprotection reagent.Use fresh, concentrated deprotection reagents, such as ammonium hydroxide or a freshly prepared solution of methylamine.[2]
Steric hindrance around the protecting group.If steric hindrance is an issue, consider using a less bulky protecting group in your synthetic design.
Product Degradation Harsh acidic conditions during workup or deprotection.Avoid unnecessarily harsh acidic conditions, especially when working with purine-based C-nucleosides, to prevent depurination (cleavage of the glycosidic bond).[6]
Premature removal of acid-labile protecting groups.Carefully control the pH during the reaction and workup to prevent the premature loss of acid-sensitive protecting groups like dimethoxytrityl (DMT).[6]

Experimental Protocols

Protocol 1: General Procedure for C-Glycosylation using a Pre-formed Heterocycle and a Sugar Lactone

This protocol is a generalized procedure based on common methods for the synthesis of C-nucleosides.

  • Preparation of the Lithiated Heterocycle:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon), dissolve the bromo-heterocycle (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (nBuLi, 1.1 equivalents) dropwise to the solution.

    • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.

  • Coupling Reaction:

    • In a separate flame-dried flask, dissolve the protected sugar lactone (1 equivalent) in anhydrous THF and cool to -78 °C.

    • Slowly transfer the freshly prepared lithiated heterocycle solution to the lactone solution via a cannula.

    • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Reduction of the Lactol:

    • To the reaction mixture at -78 °C, add triethylsilane (Et₃SiH, 2 equivalents) followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 2 equivalents).

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the protected C-nucleoside.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield and Anomeric Ratio

EntryTemperature (°C)Yield (%)α/β RatioReference
1-78801:1[7]
2-50601:2[7]

In this specific example, a higher temperature led to improved β-selectivity but a lower overall yield.

Visualizations

troubleshooting_workflow start Low Yield in C-Nucleoside Synthesis check_reaction Check Reaction Conditions start->check_reaction check_reagents Check Reagent Quality start->check_reagents check_purification Review Purification Protocol start->check_purification temp Suboptimal Temperature? check_reaction->temp lewis_acid Lewis Acid Active? check_reagents->lewis_acid column_overload Column Overloading? check_purification->column_overload time Incorrect Reaction Time? temp->time No optimize_temp Optimize Temperature temp->optimize_temp Yes atmosphere Anhydrous/Inert Conditions? time->atmosphere No optimize_time Optimize Reaction Time time->optimize_time Yes ensure_inert Ensure Anhydrous/Inert Setup atmosphere->ensure_inert No base Nucleobase Properly Silylated? lewis_acid->base Yes fresh_lewis Use Fresh Lewis Acid lewis_acid->fresh_lewis No protecting_groups Protecting Groups Intact? base->protecting_groups Yes resilylate Re-silylate Nucleobase base->resilylate No check_pg_stability Verify Protecting Group Stability protecting_groups->check_pg_stability No mobile_phase Optimal Mobile Phase? column_overload->mobile_phase No reduce_load Reduce Sample Load column_overload->reduce_load Yes optimize_hplc Optimize HPLC Method mobile_phase->optimize_hplc No

Caption: Troubleshooting workflow for low yield in C-nucleoside synthesis.

stereoselectivity_logic start Goal: Increase β-Anomer Formation pg_choice 2'-Protecting Group Choice start->pg_choice lewis_acid_choice Lewis Acid Selection start->lewis_acid_choice temp_control Reaction Temperature start->temp_control participating_pg Use Participating Group (e.g., Acetyl, Benzoyl) pg_choice->participating_pg screen_lewis_acids Screen Different Lewis Acids (e.g., TMSOTf, SnCl₄) lewis_acid_choice->screen_lewis_acids optimize_temp Systematically Vary Temperature temp_control->optimize_temp outcome Improved β-Selectivity participating_pg->outcome screen_lewis_acids->outcome optimize_temp->outcome

Caption: Key factors influencing stereoselectivity in C-nucleoside synthesis.

References

Technical Support Center: Purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the post-synthesis purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure the successful purification of this key nucleoside analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a protected derivative of a ribofuranosyl cyanide. The benzoyl protecting groups on the hydroxyls at the 2, 3, and 5 positions of the ribose sugar make the molecule stable to certain reaction conditions and improve its solubility in organic solvents, which is advantageous for purification. It serves as a crucial building block in the synthesis of various C-nucleoside analogues, which are of significant interest in antiviral and anticancer research.[1][2]

Q2: What are the common impurities I might encounter after synthesizing this compound?

Common impurities can include:

  • Unreacted starting materials: Such as incompletely benzoylated ribose derivatives.

  • Anomers: The alpha-anomer of the desired beta-product may be formed during the glycosylation reaction.

  • Solvent adducts: In some cases, the solvent used in the reaction can react with the starting materials or intermediates to form byproducts.

  • Degradation products: Partial debenzoylation can occur if the compound is exposed to basic conditions, leading to a mixture of partially protected ribofuranosyl cyanides.

Q3: How can I monitor the progress of the purification?

Thin-layer chromatography (TLC) is a rapid and effective technique for monitoring the purification process. By comparing the spots of your crude mixture, the fractions from column chromatography, and the recrystallized product with a reference standard (if available), you can assess the purity at each stage.

Q4: What are the recommended storage conditions for the purified product?

It is recommended to store the purified this compound in a cool, dry place, protected from light and moisture to prevent degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem 1: My TLC of the crude product shows multiple spots.

  • Question: I've run a TLC of my crude reaction mixture and see several spots. What do they likely represent and how should I proceed with purification?

  • Answer: Multiple spots on the TLC plate indicate the presence of impurities. The spot with the desired Rf value corresponds to your product. Other spots could be unreacted starting materials, the alpha-anomer, or other byproducts. The best approach for purification is silica gel column chromatography to separate these components based on their polarity.

Problem 2: I'm having difficulty separating the anomers by column chromatography.

  • Question: The alpha and beta anomers of my product have very similar Rf values on TLC, and I can't get good separation on my column. What can I do?

  • Answer: Separating anomers can be challenging. Here are a few suggestions:

    • Optimize your solvent system: A less polar solvent system may improve separation. Try a gradient elution with a very slow increase in the polar solvent.

    • Use a longer column: A longer silica gel column provides more surface area for interaction and can enhance separation.

    • Consider a different stationary phase: While silica gel is common, other stationary phases like alumina might offer different selectivity.

    • Recrystallization: After an initial column to remove major impurities, it may be possible to selectively crystallize the desired beta-anomer from a suitable solvent system.

Problem 3: The yield of my purified product is very low.

  • Question: After column chromatography and/or recrystallization, my final yield is much lower than expected. What are the potential causes?

  • Answer: Low yield can result from several factors:

    • Incomplete reaction: If the initial synthesis did not go to completion, the amount of desired product in the crude mixture will be low.

    • Product loss during extraction: Ensure efficient extraction from the aqueous phase after quenching the reaction. Multiple extractions with a suitable organic solvent are recommended.

    • Improper column chromatography technique: Using a solvent system that is too polar can cause your product to elute too quickly with impurities. Conversely, a system that is not polar enough may result in your product not eluting from the column.

    • Suboptimal recrystallization conditions: Choosing an inappropriate solvent can lead to poor recovery of the crystalline product.

Problem 4: My purified product is an oil and won't crystallize.

  • Question: I have purified my product by column chromatography, but it remains a persistent oil. How can I induce crystallization?

  • Answer: If your product is an oil, it may be due to residual solvent or the presence of minor impurities that inhibit crystallization.

    • Ensure high purity: First, confirm the purity of your oil by TLC or HPLC. If impurities are present, another round of chromatography may be necessary.

    • Remove all solvent: Ensure all traces of chromatography solvents are removed under high vacuum.

    • Try various recrystallization solvents: Experiment with different solvent systems. A common technique is to dissolve the oil in a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a poor solvent (e.g., hexane or pentane) until turbidity is observed. Then, allow the solution to slowly cool.

    • Scratching the flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes initiate crystallization.

    • Seeding: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

Experimental Protocols

1. Thin-Layer Chromatography (TLC) Analysis

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase (Solvent System): A mixture of ethyl acetate and hexane (or heptane) is a good starting point. A common ratio is 1:2 (v/v) ethyl acetate:hexane. The ratio can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired product.

  • Visualization:

    • UV Light: The benzoyl groups are UV active, so the product will appear as a dark spot under a UV lamp (254 nm) on a fluorescent TLC plate.

    • Staining: If the spots are not clearly visible under UV, a p-anisaldehyde stain followed by gentle heating can be used to visualize carbohydrate-containing compounds.

2. Silica Gel Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexane is recommended. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the concentration of ethyl acetate.

  • Procedure:

    • Prepare the column by packing a slurry of silica gel in the initial, low-polarity solvent mixture.

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, product-adsorbed silica gel onto the top of the column.

    • Begin elution with the starting solvent mixture, collecting fractions.

    • Gradually increase the polarity of the eluent to facilitate the elution of your product.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

3. Recrystallization

  • Solvent System: A mixture of ethanol and water or dichloromethane and hexane can be effective.

  • Procedure:

    • Dissolve the purified product in a minimum amount of the hot "good" solvent (e.g., ethanol or dichloromethane).

    • Slowly add the "poor" solvent (e.g., water or hexane) until the solution becomes slightly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the precipitate.

    • Allow the solution to cool slowly to room temperature, and then in a refrigerator or freezer to promote crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Data Presentation

Table 1: Recommended Solvent Systems for Chromatography

TechniqueStationary PhaseRecommended Solvent System (v/v)Notes
TLC Silica Gel 60 F254Ethyl Acetate / Hexane (1:2)Adjust ratio to achieve optimal Rf.
Column Chromatography Silica Gel (230-400 mesh)Gradient of 10% to 50% Ethyl Acetate in HexaneThe gradient slope should be shallow to ensure good separation.

Table 2: Purity Assessment Methods

MethodPurposeTypical ConditionsExpected Result for Pure Product
TLC Rapid purity checkSilica gel, Ethyl Acetate/HexaneA single spot.
HPLC Quantitative purity analysisC18 column, Acetonitrile/Water gradientA single major peak.
¹H NMR Structural confirmation and purityCDCl₃ as solventSharp, well-resolved peaks corresponding to the structure.
¹³C NMR Structural confirmationCDCl₃ as solventThe expected number of carbon signals.

Visualizations

Purification_Workflow Crude_Product Crude 2,3,5-Tri-O-benzoyl- beta-D-ribofuranosyl cyanide TLC_Analysis_1 TLC Analysis (Initial Purity Check) Crude_Product->TLC_Analysis_1 Column_Chromatography Silica Gel Column Chromatography TLC_Analysis_1->Column_Chromatography Fraction_Collection Collect Fractions Column_Chromatography->Fraction_Collection TLC_Analysis_2 TLC Analysis of Fractions Fraction_Collection->TLC_Analysis_2 Combine_Fractions Combine Pure Fractions TLC_Analysis_2->Combine_Fractions Solvent_Removal_1 Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal_1 Purified_Oil Purified Product (Oil) Solvent_Removal_1->Purified_Oil Recrystallization Recrystallization Purified_Oil->Recrystallization Filtration_Drying Filtration and Drying Recrystallization->Filtration_Drying Pure_Crystalline_Product Pure Crystalline Product Filtration_Drying->Pure_Crystalline_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Start Start Purification TLC_Check TLC of Crude Product Start->TLC_Check Multiple_Spots Multiple Spots? TLC_Check->Multiple_Spots Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Recrystallize Recrystallize Fractions Multiple_Spots->Recrystallize Single Spot Good_Separation Good Separation? Column_Chromatography->Good_Separation Optimize_Solvent Optimize Solvent System (e.g., shallower gradient) Good_Separation->Optimize_Solvent No Good_Separation->Recrystallize Yes Optimize_Solvent->Column_Chromatography Low_Yield Low Yield? Recrystallize->Low_Yield Check_Synthesis Review Synthesis Protocol and Workup Low_Yield->Check_Synthesis Yes Product_Oil Product is an Oil? Low_Yield->Product_Oil No Purity_Check Check Purity (TLC/HPLC) Product_Oil->Purity_Check Yes Pure_Product Pure Product Product_Oil->Pure_Product No (Crystalline) Purity_Check->Column_Chromatography Impurities Present Induce_Crystallization Induce Crystallization (e.g., different solvents, scratching, seeding) Purity_Check->Induce_Crystallization Pure Induce_Crystallization->Pure_Product

Caption: A decision tree for troubleshooting common issues during purification.

References

Technical Support Center: Stereoselective Glycosyl Cyanide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective glycosyl cyanide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the synthesis of these important C-glycoside precursors.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction is incomplete, with significant amounts of starting material remaining. What are the initial checks I should perform?

A1: An incomplete reaction is a common issue. Begin by systematically verifying the following:

  • Reagent Quality: Ensure the glycosyl donor, cyanide source (e.g., TMSCN), and activator (Lewis acid) are pure and anhydrous. Moisture is a frequent inhibitor of glycosylation reactions as it can consume the activator and hydrolyze the glycosyl donor.

  • Inert Atmosphere: Confirm that the reaction was conducted under a strictly inert atmosphere (argon or nitrogen) to prevent quenching of reagents by atmospheric moisture.

  • Reaction Temperature: Verify the temperature, as many glycosylation reactions are highly sensitive to temperature fluctuations. Sub-optimal temperatures can lead to sluggish reactions.[1]

  • Activator Stoichiometry: Ensure the correct amount of activator was used. For "disarmed" donors like acetylated glycosides, a higher concentration of a potent Lewis acid may be necessary for full activation.[1]

Q2: I am observing the formation of the undesired anomer. How can I control the stereoselectivity of my glycosyl cyanide synthesis?

A2: Controlling stereoselectivity is a central challenge. The outcome is influenced by several factors:

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor plays a crucial role. A participating group, such as an acetyl or benzoyl group, will typically favor the formation of the 1,2-trans-glycoside.[2] For a non-participating group like a benzyl ether, the stereochemical outcome is less predictable and more dependent on other factors.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the anomeric ratio.[3] Non-coordinating solvents like dichloromethane (DCM) are often preferred. Ethereal solvents can sometimes favor the formation of the α-anomer.

  • Lewis Acid: The choice and strength of the Lewis acid can influence the reaction pathway and, consequently, the stereoselectivity. It is often necessary to screen different Lewis acids to find the optimal conditions for the desired anomer.[4]

  • Temperature: Lower reaction temperatures often enhance stereoselectivity by favoring a more SN2-like mechanism.[3]

Q3: My reaction is producing a significant amount of side products, complicating purification. What are the common side reactions and how can I minimize them?

A3: Side product formation is a frequent cause of low yields. Common side reactions include:

  • Hydrolysis of the Glycosyl Donor: This occurs in the presence of trace amounts of water, leading to the formation of the corresponding hemiacetal. To avoid this, ensure all reagents and solvents are rigorously dried.

  • Orthoester Formation: With participating groups at C-2, orthoester formation can be a competing reaction, especially with acetylated donors.[1][5] Using a non-participating solvent and carefully selecting the Lewis acid can help minimize this.

  • Glycal Formation: Elimination of the anomeric leaving group can lead to the formation of a glycal, particularly with reactive donors or under harsh conditions.[6]

  • Dimerization/Polymerization of Cyanide Reagents: This is more of a concern during the synthesis of the cyanide source itself but can be initiated by basic impurities. Using high-purity cyanide reagents is essential.

Q4: I am struggling with the purification of my glycosyl cyanide product, especially in separating the anomers. What are some effective purification strategies?

A4: The purification of glycosyl cyanides, particularly the separation of anomeric mixtures, can be challenging due to their similar polarities.

  • Flash Column Chromatography: This is the most common method. Careful optimization of the solvent system is key. A gradient elution from a non-polar to a more polar solvent system (e.g., hexanes/ethyl acetate) can improve separation.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, reversed-phase or normal-phase HPLC can be employed. Alternate-pump recycling HPLC has shown promise for purifying closely related carbohydrate structures, including anomers, to high purity (≥99.5%).[7][8] Pentafluorophenyl stationary phases have been found to be effective for protected monosaccharides.[8]

Troubleshooting Guides

Issue 1: Low Yield of Glycosyl Cyanide

Low yields can be attributed to several factors. This guide will help you systematically troubleshoot the issue.

graph low_yield_troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Low Yield Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Verify Reagent Purity and Anhydrous Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Confirm Reaction Conditions\n(Temperature, Inert Atmosphere)", fillcolor="#FBBC05", fontcolor="#202124"]; incomplete_reaction [label="Incomplete Reaction?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; side_products [label="Side Products Observed?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; optimize_activator [label="Optimize Activator\n(Increase Equivalents or Change Lewis Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp_time [label="Adjust Temperature and Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; modify_conditions [label="Modify Reaction Conditions\n(Solvent, Temperature)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_donor [label="Consider a More Reactive Glycosyl Donor", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Yield", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> check_conditions; check_conditions -> incomplete_reaction; incomplete_reaction -> optimize_activator [label="Yes"]; incomplete_reaction -> side_products [label="No"]; optimize_activator -> optimize_temp_time; optimize_temp_time -> end; side_products -> modify_conditions [label="Yes"]; side_products -> change_donor [label="No, Donor Decomposition"]; modify_conditions -> end; change_donor -> end; }

Caption: A decision tree for troubleshooting low yields in glycosyl cyanide synthesis.

Issue 2: Poor Stereoselectivity (Incorrect Anomer Formation)

Achieving the desired stereoisomer is often the primary challenge. This guide provides a logical workflow to improve stereocontrol.

graph stereoselectivity_troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Poor Stereoselectivity", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_c2_group [label="Evaluate C-2 Protecting Group\n(Participating vs. Non-participating)", fillcolor="#FBBC05", fontcolor="#202124"]; participating [label="Participating Group Present?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; non_participating [label="Non-Participating Group", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_solvent [label="Optimize Solvent System\n(e.g., DCM, Toluene)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_lewis_acid [label="Screen Different Lewis Acids", fillcolor="#34A853", fontcolor="#FFFFFF"]; lower_temp [label="Lower Reaction Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_c2_group [label="Change C-2 Protecting Group", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Stereoselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_c2_group; check_c2_group -> participating; participating -> optimize_solvent [label="Yes (for 1,2-trans)"]; participating -> change_c2_group [label="No (desire 1,2-cis)"]; non_participating -> optimize_lewis_acid; optimize_solvent -> lower_temp; optimize_lewis_acid -> lower_temp; lower_temp -> end; change_c2_group -> end; check_c2_group -> non_participating [style=invis]; participating -> non_participating [label="No"]; }

Caption: Workflow for troubleshooting poor stereoselectivity in glycosylations.

Data Presentation

The following tables summarize quantitative data from the literature, illustrating the impact of various reaction parameters on the yield and stereoselectivity of glycosyl cyanide synthesis.

Table 1: Effect of Lewis Acid on the Cyanation of a Glycosyl Donor

EntryGlycosyl DonorLewis Acid (eq.)SolventTemp (°C)Time (h)Yield (%)α:β Ratio
1Galactosyl AcetateTMSOTf (0.2)CH2Cl2-20285>20:1
2Galactosyl AcetateBF3·OEt2 (1.5)CH2Cl204781:5
3Glucosyl AcetateTMSOTf (0.2)CH2Cl2-202921:>20
4Glucosyl AcetateBF3·OEt2 (1.5)CH2Cl203881:>20

Data adapted from studies on Lewis acid-catalyzed glycosylations.[4]

Table 2: Stereoselective Synthesis of Glycosyl Cyanides via Ring Opening of 1,6-Anhydrosugars

Entry1,6-AnhydrosugarProtecting GroupsTemp (°C)Time (h)Yield (%)α:β Ratio
1D-gluco2,3,4-tri-O-benzyl-40 to rt2851:6
2D-galacto2,3,4-tri-O-benzyl-40 to rt2751:1.5
3D-manno2,3,4-tri-O-benzyl-40 to rt290>20:1

Data derived from studies on TMSOTf-mediated ring opening of 1,6-anhydrosugars with TMSCN.[9]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Cyanation of a Glycosyl Acetate
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acetate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C or 0 °C) using an appropriate cooling bath.

  • Activation: Slowly add the Lewis acid (e.g., TMSOTf, 0.1-0.3 eq. or BF₃·OEt₂, 1.5-3.0 eq.) dropwise to the stirred solution.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of triethylamine or pyridine.

  • Work-up: Warm the mixture to room temperature, dilute with DCM, and wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 2: TMSOTf-Mediated Ring Opening of a 1,6-Anhydrosugar with TMSCN
  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the 1,6-anhydrosugar (1.0 eq) and anhydrous dichloromethane (DCM).

  • Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (2.0 eq) to the solution.

  • Cooling: Cool the reaction mixture to -40 °C.

  • Activation: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for the specified time (typically 2-4 hours), monitoring by TLC.

  • Quenching: Quench the reaction with triethylamine.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the glycosyl cyanide.

This protocol is adapted from methodologies described for the synthesis of glycosyl cyanides from 1,6-anhydrosugars.[9]

References

stability and storage conditions for benzoylated ribose compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of benzoylated ribose compounds. Find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for the long-term storage of benzoylated ribose compounds?

A1: For long-term stability, benzoylated ribose compounds should be stored as a dry solid in a tightly sealed container at low temperatures, typically -20°C. It is crucial to protect them from moisture and light. Before use, the container should be allowed to warm to room temperature before opening to prevent condensation of moisture onto the compound.

Q2: How stable are benzoyl protecting groups on ribose to acidic and basic conditions?

A2: Benzoyl groups are generally stable under acidic conditions. However, they are susceptible to cleavage under basic conditions. The rate of hydrolysis is dependent on the pH, temperature, and solvent. For instance, debenzoylation is often achieved using a base such as sodium methoxide in methanol.

Q3: Can the position of the benzoyl group on the ribose ring change during an experiment?

A3: Yes, acyl migration is a known phenomenon in polyhydroxylated compounds like ribose. For example, under certain conditions, a 2'-O-benzoyl group can isomerize to a 3'-O-benzoyl group and vice versa. This is an important consideration in synthetic strategies and when analyzing for impurities.

Q4: What are the likely degradation products of benzoylated ribose compounds?

A4: Under forcing conditions such as strong acid or base, high temperature, or oxidative stress, benzoylated ribose compounds can degrade. The primary degradation products are typically benzoic acid and ribose, resulting from the hydrolysis of the ester linkage. Further degradation of the ribose sugar can also occur.

Q5: How can I monitor the stability of my benzoylated ribose compound during an experiment or in storage?

A5: The stability of benzoylated ribose compounds can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to track the appearance of degradation products and the disappearance of the parent compound. Thin-Layer Chromatography (TLC) can also be a quick and effective way to check for the presence of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of any degradation products.

Troubleshooting Guides

Issue 1: Unexpected Debenzoylation During a Reaction
Potential Cause Recommended Solution
Basic reaction conditions If possible, switch to neutral or acidic reaction conditions. If basic conditions are necessary, consider using a milder base or running the reaction at a lower temperature to minimize deprotection.
Presence of nucleophiles Certain nucleophiles in the reaction mixture can attack the ester linkage, leading to debenzoylation. If possible, choose alternative reagents or protect other functional groups that might be acting as internal nucleophiles.
Extended reaction times Monitor the reaction closely using TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may cause deprotection.
Issue 2: Formation of an Unexpected Isomer
Potential Cause Recommended Solution
Acyl migration Acyl migration can be promoted by basic or acidic conditions and certain solvents. If you suspect isomerization, consider running the reaction at a lower temperature and for a shorter duration. The choice of solvent can also influence the rate of migration.
Analysis of the isomer To confirm isomerization, isolate the unexpected product and characterize it using spectroscopic methods such as 2D NMR (COSY, HMBC) to determine the exact position of the benzoyl group.
Issue 3: Low Yield or Incomplete Reaction During Debenzoylation
Potential Cause Recommended Solution
Insufficient base or reagent Ensure that a sufficient molar excess of the deprotecting agent (e.g., sodium methoxide) is used.
Steric hindrance If the benzoyl group is in a sterically hindered position, the deprotection reaction may be slower. Increase the reaction time or temperature, or consider using a less sterically hindered base.
Incomplete reaction monitoring Continue to monitor the reaction by TLC or HPLC until all starting material and intermediates are consumed.

Data on Stability

While specific quantitative data for every benzoylated ribose derivative is not available, the following table provides an example of the kind of data that can be generated from a forced degradation study. The stability of ribose itself provides a baseline for understanding the potential lability of the sugar moiety.

Table 1: Half-life of Ribose at Various pH and Temperatures

pHTemperature (°C)Half-life
4.01003.5 hours
7.010073 minutes
8.01001.2 hours
7.0251.1 years
7.0044 years

This data is for ribose and illustrates its inherent instability, particularly at elevated temperatures. Benzoylation is expected to alter this stability profile.

Experimental Protocols

Protocol for a Forced Degradation Study of a Benzoylated Ribose Compound

This protocol outlines the steps to assess the stability of a benzoylated ribose compound under various stress conditions, as recommended by ICH guidelines.[1][2][3][4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the benzoylated ribose compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N HCl.

    • Incubate at 60°C for up to 8 hours.

    • Take samples at regular intervals (e.g., 0, 2, 4, 8 hours).

    • Neutralize the samples with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate at room temperature for up to 8 hours.

    • Take samples at regular intervals.

    • Neutralize the samples with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for up to 24 hours, protected from light.

    • Take samples at regular intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of the solid compound in a controlled temperature oven at 60°C.

    • Take samples at specified time points.

    • Dissolve the samples in the initial solvent for analysis.

  • Photostability:

    • Expose the solid compound or a solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after a defined exposure period.

3. Sample Analysis:

  • Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If significant degradation is observed, attempt to identify the major degradation products using LC-MS or by isolating them for NMR analysis.

Visualizations

Troubleshooting_Workflow start Unexpected Experimental Result check_purity Check Purity of Starting Material (TLC/HPLC/NMR) start->check_purity side_reaction Side Reaction Occurred check_purity->side_reaction deprotection Unexpected Deprotection? side_reaction->deprotection Yes isomerization Isomerization? side_reaction->isomerization No analyze_conditions Analyze Reaction Conditions (pH, Temp, Nucleophiles) deprotection->analyze_conditions Yes low_yield Low Yield/Incomplete Reaction? isomerization->low_yield No analyze_isomer Isolate and Characterize Isomer (2D NMR) isomerization->analyze_isomer Yes check_reagents Check Reagent Stoichiometry and Purity low_yield->check_reagents Yes modify_conditions Modify Conditions (milder base, lower temp) analyze_conditions->modify_conditions end_node Problem Resolved modify_conditions->end_node optimize_isomer Optimize to Minimize Isomerization (lower temp, shorter time) analyze_isomer->optimize_isomer optimize_isomer->end_node optimize_yield Optimize Reaction (time, temp, stoichiometry) check_reagents->optimize_yield optimize_yield->end_node

Caption: Troubleshooting workflow for unexpected experimental results.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic or Basic) cluster_oxidation Oxidation parent Benzoylated Ribose (Ester Linkage) benzoic_acid Benzoic Acid parent->benzoic_acid Cleavage ribose Ribose parent->ribose Cleavage oxidized_products Oxidized Degradation Products parent->oxidized_products Oxidative Stress

Caption: Potential degradation pathways for benzoylated ribose.

Storage_Decision_Tree start Compound Form? solid Solid start->solid Solid solution In Solution start->solution Solution storage_duration Storage Duration? solid->storage_duration solution_stability Is solution stability known? solution->solution_stability short_term Short-term (< 1 week) storage_duration->short_term Short long_term Long-term (> 1 week) storage_duration->long_term Long solid_short_term Store at 2-8°C Tightly Sealed Protect from Light & Moisture short_term->solid_short_term solid_long_term Store at -20°C Tightly Sealed Protect from Light & Moisture long_term->solid_long_term stable_solution Store at -20°C or -80°C Airtight vial Protect from Light solution_stability->stable_solution Yes unstable_solution Evaporate solvent and store as solid OR Use immediately solution_stability->unstable_solution No/Unstable

Caption: Decision tree for proper storage of benzoylated ribose.

References

Technical Support Center: Optimizing Glycosyl Cyanide Formation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of glycosyl cyanides.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of glycosyl cyanides, offering potential causes and solutions.

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in glycosylation reactions. Key factors include:

  • Inactive Catalyst: Lewis acids are moisture-sensitive. Ensure the catalyst is fresh, properly stored, and handled under anhydrous conditions.

  • Poor Quality Reagents: Use freshly distilled, anhydrous solvents. Trimethylsilyl cyanide (TMSCN) should be of high purity, as it can degrade over time. The glycosyl donor must be pure and fully characterized before use.

  • Suboptimal Temperature: Many glycosylation reactions require precise temperature control, often starting at low temperatures (e.g., -78 °C) and slowly warming to room temperature.[1] Running the reaction at a temperature that is too high can cause decomposition, while a temperature that is too low may prevent the reaction from reaching completion.

  • Insufficient Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending it.

  • Steric Hindrance: A sterically bulky glycosyl donor or acceptor can significantly slow down the reaction rate, leading to lower yields.

Troubleshooting Steps:

  • Verify Reagent Quality: Use a fresh bottle of the Lewis acid catalyst and ensure all solvents are rigorously dried.

  • Optimize Temperature: Perform the reaction at a lower temperature for a longer duration to minimize side reactions.

  • Increase Reagent Equivalents: A slight excess of TMSCN (e.g., 1.5-2.0 equivalents) can sometimes drive the reaction to completion.

  • Check Donor Reactivity: Ensure the leaving group on your glycosyl donor is sufficiently reactive under the chosen conditions.

Q2: I am struggling with poor anomeric selectivity (getting a mixture of α/β anomers). How can I control the stereochemistry?

A2: Achieving high anomeric selectivity is one of the most significant challenges in glycoside synthesis. The outcome is primarily dictated by the C-2 protecting group, the choice of Lewis acid, and the solvent.

  • C-2 Participating Group: An acyl protecting group (e.g., acetyl, benzoyl) at the C-2 position will participate in the reaction, forming a stable dioxolenium ion intermediate. This intermediate blocks the α-face of the sugar, forcing the cyanide nucleophile to attack from the β-face, resulting exclusively in the 1,2-trans product (e.g., the β-anomer for a glucose donor).

  • C-2 Non-Participating Group: A non-participating group, such as a benzyl ether (Bn), does not assist in the reaction. In this case, the stereochemical outcome depends on the reaction conditions, which can favor either an SN1 or SN2 pathway.[1]

    • SN1-like Conditions: Strong Lewis acids (e.g., TMSOTf) and polar, non-coordinating solvents favor the formation of an oxocarbenium ion intermediate. The thermodynamically more stable anomer, often the α-glycoside (due to the anomeric effect), is typically the major product.

    • SN2-like Conditions: Weaker Lewis acids (e.g., BF₃·Et₂O) and coordinating solvents can favor an SN2-like displacement of the anomeric leaving group, leading to inversion of stereochemistry.[1][2]

  • Solvent Effects: Ethereal solvents like diethyl ether or THF can sometimes favor the formation of α-glycosides. The choice of solvent can influence the stability and conformation of the reactive intermediates.[3]

Q3: My starting material (glycosyl donor) is decomposing during the reaction. How can I prevent this?

A3: Decomposition of the glycosyl donor is often caused by overly harsh reaction conditions.

  • Lewis Acid Strength: A very strong Lewis acid may be too reactive for a sensitive substrate, leading to charring or the formation of multiple byproducts. Consider using a milder Lewis acid (e.g., switch from TMSOTf to BF₃·Et₂O or ZnCl₂).

  • Temperature Control: Maintain the reaction at the recommended low temperature. Allowing the reaction to warm up too quickly can cause uncontrolled decomposition.

  • Reaction Time: Prolonged exposure to acidic conditions can degrade sensitive sugars. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

Q4: The purification of my glycosyl cyanide is difficult. What are some tips for successful isolation?

A4: Glycosyl cyanides can be challenging to purify due to their polarity and the presence of closely related byproducts.

  • Careful Workup: After quenching the reaction (e.g., with saturated NaHCO₃ solution), ensure a thorough aqueous wash to remove catalyst residues and salts, which can complicate chromatography.

  • Column Chromatography:

    • Solvent System: A gradient elution using a solvent system like Hexane/Ethyl Acetate or Toluene/Ethyl Acetate is often effective. Start with a low polarity and gradually increase it.

    • Silica Gel: Use high-quality silica gel for flash chromatography. A dry-loading technique can sometimes improve separation.

  • Anomer Separation: Separating α and β anomers can be particularly difficult. It may require trying multiple solvent systems or using a high-performance liquid chromatography (HPLC) system. Often, the anomers can be distinguished on a TLC plate with careful solvent selection.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key trends in optimizing reaction conditions for glycosyl cyanide formation. The specific outcomes can be highly substrate-dependent.

Table 1: General Influence of Lewis Acid on Anomeric Selectivity

Lewis AcidTypical StrengthPredominant MechanismFavored Anomer (with Non-Participating C-2 Group)Reference
TMSOTf StrongSN1-like (via oxocarbenium ion)α-anomer (thermodynamic product)[1]
BF₃·Et₂O ModerateSN2-like (inversion) or SN1-likeβ-anomer (kinetic product) or mixture[1][2]
ZnCl₂ MildSN2-likeβ-anomer (kinetic product)[4]
SnCl₄ StrongSN1-likeα-anomer (thermodynamic product)[4]

Table 2: Influence of Key Experimental Parameters on Reaction Outcome

ParameterConditionEffect on YieldEffect on Selectivity
C-2 Protecting Group Participating (e.g., Acetyl)Generally highExclusively 1,2-trans (e.g., β for glucose)
Non-Participating (e.g., Benzyl)VariableMixture of α/β, depends on other conditions
Temperature Lower (e.g., -78 °C to 0 °C)May require longer time, but reduces side reactionsGenerally improves selectivity
Higher (e.g., Room Temp.)Faster reaction, but risk of decompositionOften leads to lower selectivity
Solvent Non-Coordinating (e.g., CH₂Cl₂, Toluene)GoodFavors SN1, often α-selective
Coordinating (e.g., Et₂O, THF, CH₃CN)VariableCan favor SN2, often β-selective

Key Experimental Protocols

Representative Protocol: Synthesis of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl cyanide

This protocol describes a standard procedure using a glycosyl donor with a C-2 participating group to ensure high β-selectivity.

Materials:

  • 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (1.2 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1,2,3,4,6-penta-O-acetyl-β-D-glucopyranose in anhydrous CH₂Cl₂ in a flame-dried, round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add TMSCN to the solution via syringe, followed by the dropwise addition of BF₃·Et₂O.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC (e.g., using a 2:1 Hexane/Ethyl Acetate eluent). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with CH₂Cl₂. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a Hexane/Ethyl Acetate gradient to afford the pure 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl cyanide.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The β-configuration can be confirmed by the large axial-axial coupling constant (J ≈ 9-10 Hz) for the anomeric proton (H-1).

Visualizations

Troubleshooting Workflow

G start Start Reaction check_tlc Monitor by TLC start->check_tlc decision_yield Low Yield or No Reaction? check_tlc->decision_yield yield_cause1 Check Reagent Quality (Anhydrous? Fresh?) decision_yield->yield_cause1 Yes workup Proceed to Workup & Purification decision_yield->workup No decision_selectivity Poor Anomeric Selectivity? select_cause1 Review C-2 Group (Participating?) decision_selectivity->select_cause1 Yes end Pure Product decision_selectivity->end No yield_cause2 Optimize Temperature (Too low?) yield_cause1->yield_cause2 Adjust & Retry yield_cause3 Check Catalyst (Active?) yield_cause2->yield_cause3 Adjust & Retry yield_cause3->start Adjust & Retry select_cause2 Change Lewis Acid (Strong vs. Weak) select_cause1->select_cause2 Adjust & Retry select_cause3 Change Solvent (Coordinating?) select_cause2->select_cause3 Adjust & Retry select_cause3->start Adjust & Retry workup->decision_selectivity G goal Desired Anomer? trans 1,2-trans Product (e.g., β-glucose) goal->trans 1,2-trans cis 1,2-cis Product (e.g., α-glucose) goal->cis 1,2-cis trans_sol Use Participating C-2 Group (e.g., Acyl) trans->trans_sol cis_step1 Use Non-Participating C-2 Group (e.g., Benzyl) cis->cis_step1 product_trans β-Glycosyl Cyanide trans_sol->product_trans cis_step2 Use Strong Lewis Acid (TMSOTf) & Non-Coordinating Solvent cis_step1->cis_step2 product_cis α-Glycosyl Cyanide cis_step2->product_cis

References

Technical Support Center: Synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during this critical synthetic step.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of the Desired β-Anomer - Incomplete reaction. - Suboptimal reaction temperature. - Inactive or insufficient Lewis acid catalyst. - Presence of moisture in the reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the reaction is carried out at the recommended temperature (typically 0 °C to room temperature). - Use a freshly opened or properly stored Lewis acid. Consider increasing the molar equivalents of the catalyst. - Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
Formation of the α-Anomer as a Significant Side Product - The Lewis acid used may not provide sufficient stereocontrol. - The reaction temperature may be too high, leading to anomerization. - The neighboring group participation of the C-2 benzoyl group is not effectively directing the reaction to the β-face.- Consider using a different Lewis acid. Tin(IV) chloride (SnCl₄) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) are commonly used and often favor the formation of the 1,2-trans product. - Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity. - Ensure the starting material, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is of high purity.
Presence of Unreacted Starting Material - Insufficient reaction time. - Deactivation of the Lewis acid catalyst.- Extend the reaction time and continue to monitor by TLC until the starting material is consumed. - Add a fresh portion of the Lewis acid catalyst to the reaction mixture.
Hydrolysis of Benzoyl Protecting Groups - Presence of water in the reaction mixture or during workup. - Prolonged exposure to acidic or basic conditions during workup.- Use anhydrous solvents and reagents. - Perform the aqueous workup quickly and with cooled solutions. Neutralize the reaction mixture carefully.
Difficulty in Purifying the Product - Co-elution of the α and β anomers during column chromatography.- Use a long chromatography column with a shallow solvent gradient for better separation. - Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of this compound?

The most frequently encountered side reaction is the formation of the undesired α-anomer (alpha-2,3,5-Tri-O-benzoyl-D-ribofuranosyl cyanide). The desired product is the β-anomer, which is the 1,2-trans product. The presence of the benzoyl group at the C-2 position of the ribofuranose ring provides neighboring group participation, which generally directs the incoming cyanide nucleophile to the β-face, leading to the desired stereoisomer. However, reaction conditions can influence the degree of stereoselectivity.

Q2: How can I confirm the stereochemistry of my product and determine the ratio of α and β anomers?

The stereochemistry of the anomeric center can be reliably determined using ¹H NMR spectroscopy. The anomeric proton (H-1) of the β-anomer typically appears as a singlet or a narrow doublet at a characteristic chemical shift. In contrast, the anomeric proton of the α-anomer will have a different chemical shift and coupling constant. By integrating the signals corresponding to the anomeric protons of both anomers, you can determine their relative ratio in a product mixture.

Q3: Which Lewis acid is best for this reaction to maximize the yield of the β-anomer?

Several Lewis acids can be employed for this transformation, with tin(IV) chloride (SnCl₄) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) being common choices. The selection of the Lewis acid can significantly impact the stereochemical outcome. It is recommended to perform small-scale test reactions with different Lewis acids to determine the optimal conditions for your specific setup.

Q4: My reaction is not going to completion. What should I do?

First, ensure that all your reagents and solvents are of high purity and anhydrous, as moisture can deactivate the Lewis acid catalyst. If the reaction stalls, you can try adding an additional equivalent of the Lewis acid. Gently warming the reaction mixture might also drive it to completion, but be aware that this could potentially lead to a decrease in stereoselectivity and the formation of more of the α-anomer. Monitoring the reaction by TLC is crucial to find the right balance.

Q5: What is the best way to purify the final product?

Flash column chromatography on silica gel is the standard method for purifying this compound. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is typically effective. Careful fractionation is necessary to separate the desired β-anomer from the α-anomer and any other impurities. In some cases, recrystallization from a suitable solvent system can also be an effective purification technique.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the target compound from its acetylated precursor using a Lewis acid catalyst.

Materials:

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

  • Trimethylsilyl cyanide (TMSCN)

  • Lewis Acid (e.g., Tin(IV) chloride (SnCl₄) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in anhydrous dichloromethane in a flame-dried round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add trimethylsilyl cyanide (typically 1.5 to 2.0 equivalents) to the stirred solution.

  • Slowly add the Lewis acid (typically 1.2 to 1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and dilute with dichloromethane.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visualizations

Reaction Workflow

SynthesisWorkflow start Start: 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_tms Add TMSCN cool->add_tms add_la Add Lewis Acid (e.g., SnCl₄) add_tms->add_la react Reaction (0 °C to RT) add_la->react quench Quench with sat. NaHCO₃ react->quench workup Aqueous Workup & Extraction quench->workup dry Dry & Concentrate workup->dry purify Column Chromatography dry->purify product Product: 2,3,5-Tri-O-benzoyl- β-D-ribofuranosyl cyanide purify->product side_product Side Product: α-anomer purify->side_product

Caption: General experimental workflow for the synthesis of this compound.

Logical Relationship of Side Reaction

SideReaction reactant 1-O-acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose intermediate Oxocarbenium Ion Intermediate reactant->intermediate Lewis Acid TMSCN beta_product Desired Product: β-anomer (1,2-trans) intermediate->beta_product Neighboring Group Participation (Favored) alpha_product Side Product: α-anomer (1,2-cis) intermediate->alpha_product Direct Attack (Less Favored)

Caption: Formation of the desired β-anomer and the α-anomer side product via a common intermediate.

Technical Support Center: Purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter when synthesizing this compound?

A1: While specific impurities can vary based on the synthetic route, you are likely to encounter the following:

  • Incompletely Benzoylated Intermediates: Di-O-benzoyl and mono-O-benzoyl derivatives of ribofuranosyl cyanide can be present if the benzoylation reaction does not go to completion.

  • Anomeric Mixtures: Depending on the cyanation method, you may have a mixture of α and β anomers of the desired product. The β anomer is typically the desired product in nucleoside synthesis.

  • Residual Benzoyl Chloride and Benzoic Acid: Leftover reagents or byproducts from the benzoylation step. Benzoic acid can form from the hydrolysis of benzoyl chloride.

  • Pyranose Forms: The synthesis may yield a small amount of the pyranose isomer of the ribose starting material, which can carry through the reaction sequence.

  • Degradation Products: The benzoyl protecting groups can be susceptible to removal under basic conditions. If the reaction workup or purification involves basic reagents, you may see some de-protected or partially de-protected products.

Q2: My crude product is a sticky oil instead of a solid. How can I purify it?

A2: An oily crude product often indicates the presence of impurities that are preventing crystallization. The recommended first step is purification by column chromatography. If the product is still an oil after chromatography, co-evaporation with a non-polar solvent like toluene or hexanes can sometimes help to remove residual solvents and induce solidification.

Q3: I am having trouble getting my this compound to crystallize. What can I do?

A3: If your compound is not crystallizing, you can try the following techniques:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a single, tiny crystal to the supersaturated solution to induce crystallization.

  • Solvent System Optimization: The choice of solvent is critical. Experiment with different solvent pairs. A good starting point is to dissolve the compound in a small amount of a "good" solvent (like dichloromethane or ethyl acetate) and then slowly add a "poor" solvent (like hexanes or petroleum ether) until the solution becomes slightly cloudy. Warming the solution to redissolve the solid and then allowing it to cool slowly can promote crystal formation.

  • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: The most common and effective techniques for purity assessment are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase C18 column is often suitable for benzoylated sugars.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of your compound and identify impurities if they are present in sufficient quantities (typically >1-5%).

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to get a qualitative assessment of purity and to determine appropriate solvent systems for column chromatography.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography
Possible Cause Troubleshooting Step
Product is too polar/non-polar for the chosen eluent. Perform a thorough TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find a system that gives your product an Rf value between 0.2 and 0.4.
Product is adsorbing irreversibly to the silica gel. Consider deactivating the silica gel with a small amount of triethylamine in your eluent system (e.g., 0.1-1%). This is particularly useful if your compound is sensitive to the acidic nature of silica.
Improper column packing. Ensure the silica gel is packed uniformly without any cracks or air bubbles. A poorly packed column will lead to band broadening and poor separation.
Co-elution of impurities. If an impurity has a similar polarity to your product, consider using a different stationary phase (e.g., alumina) or a different solvent system to improve separation.
Issue 2: Product Purity Does Not Improve After Recrystallization
Possible Cause Troubleshooting Step
Inappropriate recrystallization solvent. The ideal solvent should dissolve the compound well when hot but poorly when cold. Perform a small-scale solvent screen with a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent pairs (e.g., ethyl acetate/hexanes, dichloromethane/petroleum ether).
Cooling the solution too quickly. Rapid cooling can cause the compound to "crash out" of solution as an amorphous solid or oil, trapping impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The primary impurity has very similar solubility properties. If recrystallization is ineffective, column chromatography is the recommended next step to separate the impurity.

Data Presentation

The following table summarizes typical outcomes for the purification of this compound. Note that actual results will vary depending on the initial purity of the crude material and the specific conditions used.

Purification MethodTypical Purity BeforeTypical Purity AfterTypical Yield
Silica Gel Column Chromatography 70-90%>98% (by HPLC)75-90%
Recrystallization 90-95%>99% (by HPLC)60-85%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriately sized glass column.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes or a 95:5 hexanes:ethyl acetate mixture).

    • Carefully pour the slurry into the column, allowing the silica to settle without air bubbles.

    • Add a thin layer of sand on top of the packed silica gel.

    • Equilibrate the column by running several column volumes of the initial eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 90:10 hexanes:ethyl acetate).

    • Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexanes:ethyl acetate) to elute the product.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents and solvent pairs (e.g., ethanol, isopropanol, ethyl acetate/hexanes). The ideal system will dissolve the compound when heated but result in poor solubility at room temperature. A common and often effective solvent system is a mixture of ethyl acetate and hexanes.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., ethyl acetate) and heat the mixture gently to dissolve the solid.

    • Once dissolved, slowly add the "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy.

    • Add a few more drops of the "good" solvent until the solution is clear again.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Mandatory Visualization

Purification_Workflow start Crude Product tlc_analysis TLC Analysis to Assess Purity and Determine Eluent System start->tlc_analysis purity_check Purity > 95%? tlc_analysis->purity_check column_chromatography Silica Gel Column Chromatography purity_check->column_chromatography No recrystallization Recrystallization purity_check->recrystallization Yes purity_check_after_cc Purity > 98%? column_chromatography->purity_check_after_cc final_product Pure Product recrystallization->final_product purity_check_after_cc->recrystallization No purity_check_after_cc->final_product Yes further_purification Consider Further Recrystallization or Alternative Chromatography

Technical Support Center: Glycosylation with Ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting glycosylation reactions involving ribofuranosyl cyanide. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of C-nucleosides and other glycosylated compounds using this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My glycosylation reaction with ribofuranosyl cyanide is not proceeding, or the yield is very low. What are the potential causes?

A1: A failed or low-yielding glycosylation reaction can stem from several factors. A systematic troubleshooting approach is crucial. Here are the primary areas to investigate:

  • Reagent Quality and Stability:

    • Ribofuranosyl Cyanide: Is your ribofuranosyl cyanide pure and anhydrous? This reagent can be sensitive to moisture and may degrade over time. Ensure it has been stored under inert and anhydrous conditions.

    • Glycosyl Acceptor: Verify the purity and dryness of your acceptor molecule. Impurities or residual water can quench the catalyst or react with the glycosyl donor.

    • Solvent: The solvent must be strictly anhydrous. Polar aprotic solvents are often used, and their purity is critical for reaction success.[1]

  • Catalyst Issues:

    • Choice of Lewis Acid: The selection of the Lewis acid catalyst is critical. Common catalysts include SnCl₄, BF₃·Et₂O, TMSOTf, Yb(OTf)₃, or AgNO₃.[2][3] The optimal catalyst can be substrate-dependent.

    • Catalyst Activity: Has the Lewis acid been properly stored? Many are sensitive to air and moisture, leading to deactivation. Using a fresh or newly opened bottle is advisable.

  • Reaction Conditions:

    • Temperature: Glycosylation reactions are often temperature-sensitive. Running the reaction at too high or too low a temperature can prevent product formation or lead to side reactions.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Protecting Groups:

    • Compatibility: Ensure that the protecting groups on your ribofuranosyl cyanide and the glycosyl acceptor are compatible with the reaction conditions. Some protecting groups can be labile to strong Lewis acids.[4][5]

    • Neighboring Group Participation: The nature of the protecting group at the C-2 position of the ribose ring can significantly influence the stereochemical outcome and reactivity. Acyl groups (like benzoyl) can participate in the reaction to form 1,2-trans products, while non-participating groups like benzyl ethers are used for 1,2-cis products.[1][5][6]

Q2: I am observing the formation of multiple products or an unexpected stereoisomer. How can I improve the stereoselectivity of my reaction?

A2: Achieving high stereoselectivity is a common challenge in glycosylation chemistry. Several factors influence the stereochemical outcome:

  • Protecting Group at C-2: This is one of the most critical factors.

    • For 1,2-trans glycosides , a participating protecting group at the C-2 position (e.g., acetyl, benzoyl) is necessary. This group forms a cyclic intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.[6]

    • For 1,2-cis glycosides , a non-participating group (e.g., benzyl, silyl ether) at the C-2 position is required.[1] The stereochemical outcome will then be influenced by other factors such as the solvent, temperature, and the nature of the glycosyl donor and acceptor.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the oxocarbenium ion intermediate, thereby affecting the anomeric ratio.

  • Catalyst Choice: Different Lewis acids can favor the formation of different stereoisomers. It may be necessary to screen a variety of catalysts to find the one that provides the desired selectivity for your specific substrates.

  • Temperature Control: Lowering the reaction temperature can sometimes enhance the stereoselectivity of the reaction.

Q3: My starting materials are consumed, but I am isolating what appears to be a hydrolyzed or decomposed product of my ribofuranosyl cyanide. What could be the issue?

A3: This often points to issues with moisture in your reaction setup.

  • Anhydrous Conditions: Ribofuranosyl cyanide and the Lewis acids used to activate it are highly sensitive to water. Ensure all glassware is oven-dried or flame-dried before use, and all reagents and solvents are scrupulously dried. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Handling of Reagents: Handle hygroscopic reagents in a glove box or glove bag. Use syringe techniques for transferring anhydrous solvents and reagents.

  • Purity of Starting Materials: Residual acid or base in your starting materials could also lead to decomposition. Ensure they are purified and neutralized if necessary.

Q4: What are the key safety precautions I should take when working with ribofuranosyl cyanide?

A4: Ribofuranosyl cyanide is a cyanide-containing compound and must be handled with extreme caution.

  • Engineering Controls: Always handle solid ribofuranosyl cyanide and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles (a face shield is recommended for splash hazards), and chemical-resistant gloves (double gloving is advisable).[7]

  • Waste Disposal: Dispose of all cyanide-containing waste, including contaminated consumables, as hazardous waste in designated containers.[7]

  • Emergency Preparedness: Ensure you are familiar with your institution's emergency procedures for cyanide exposure. Have an emergency plan and ensure that a safety shower and eyewash station are readily accessible.[7][8]

  • Avoid Acids: Do not mix cyanide compounds with acids, as this will generate highly toxic hydrogen cyanide gas.[7]

Quantitative Data Summary

While specific yields are highly substrate-dependent, the following table summarizes general trends observed when troubleshooting glycosylation reactions.

ParameterCondition 1Yield Outcome 1Condition 2Yield Outcome 2Rationale
Catalyst Stoichiometric SnCl₄High YieldCatalytic SnCl₄Low to No YieldInsufficient activation of the glycosyl donor.
Solvent Anhydrous CH₂Cl₂Desired ProductCH₂Cl₂ (not dried)Decomposition/No ReactionQuenching of the Lewis acid and hydrolysis of the donor.
C-2 Protecting Group Benzoyl (Participating)1,2-trans IsomerBenzyl (Non-participating)Mixture of α/β IsomersNeighboring group participation directs stereochemistry.
Temperature -78 °C to 0 °CClean ReactionRoom TemperatureMultiple Side ProductsHigher temperatures can lead to undesired side reactions.

Key Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Glycosylation with Ribofuranosyl Cyanide

This protocol provides a general framework. Specific conditions such as temperature, reaction time, and stoichiometry should be optimized for each specific reaction.

  • Preparation:

    • Oven-dry or flame-dry all glassware and allow to cool under a stream of inert gas (argon or nitrogen).

    • Ensure all reagents (ribofuranosyl cyanide, glycosyl acceptor, and solvent) are anhydrous.

  • Reaction Setup:

    • In a dried flask under an inert atmosphere, dissolve the protected ribofuranosyl cyanide and the glycosyl acceptor in the chosen anhydrous solvent (e.g., dichloromethane, acetonitrile).

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C) using an appropriate cooling bath.

  • Catalyst Addition:

    • Slowly add the Lewis acid catalyst (e.g., TMSOTf, SnCl₄) dropwise to the stirred reaction mixture.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate, triethylamine, or pyridine).

  • Workup and Purification:

    • Allow the mixture to warm to room temperature.

    • Dilute the reaction mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired glycosylated product.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Anhydrous Reagents (Donor, Acceptor, Solvent) setup Dissolve Donor & Acceptor in Anhydrous Solvent reagents->setup glassware Dry Glassware glassware->setup cool Cool to Target Temperature setup->cool catalyst Add Lewis Acid Catalyst cool->catalyst monitor Monitor Reaction (TLC/LC-MS) catalyst->monitor quench Quench Reaction monitor->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product Troubleshooting_Glycosylation cluster_reagents Reagent Check cluster_catalyst Catalyst Check cluster_conditions Condition Check cluster_protecting_groups Protecting Group Check start Reaction Failed or Low Yield donor_check Check Ribofuranosyl Cyanide Purity/Stability start->donor_check acceptor_check Check Acceptor Purity solvent_check Ensure Anhydrous Solvent catalyst_activity Verify Lewis Acid Activity (Use Fresh) start->catalyst_activity temp_check Optimize Reaction Temperature start->temp_check pg_compatibility Check Protecting Group Compatibility with Catalyst start->pg_compatibility end Re-run Optimized Reaction solvent_check->end catalyst_choice Screen Different Lewis Acids catalyst_choice->end time_check Increase Reaction Time time_check->end pg_stereochem Verify C-2 Protecting Group for Desired Stereochemistry pg_stereochem->end

References

Technical Support Center: Impact of Solvent Choice on Glycosidic Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on the critical role of solvent selection in glycosidic bond formation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your glycosylation experiments.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues related to solvent choice in glycosylation reactions.

Issue 1: Low or No Yield of the Desired Glycoside

  • Symptoms: TLC or HPLC analysis shows little to no product formation, with starting materials remaining largely unconsumed.

  • Possible Solvent-Related Causes:

    • Poor Solubility: The glycosyl donor, acceptor, or activator may have poor solubility in the chosen solvent, preventing an effective reaction concentration.

    • Solvent-Mediated Decomposition: The solvent may be promoting the degradation of the glycosyl donor or acceptor. For instance, protic solvents can lead to the hydrolysis of sensitive glycosyl donors.

    • Inappropriate Polarity: The solvent's polarity may not be suitable for stabilizing the transition state of the reaction, leading to a high activation energy barrier.

  • Troubleshooting Steps:

    • Verify Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent or a co-solvent system.

    • Assess Reagent Stability: Run a control experiment with the glycosyl donor in the solvent under the reaction conditions (without the acceptor) to check for decomposition.

    • Solvent Screening: If solubility and stability are not the issues, perform a small-scale screen of solvents with varying polarities and coordinating abilities (e.g., DCM, acetonitrile, diethyl ether, toluene).

Issue 2: Poor Stereoselectivity (Formation of Anomeric Mixtures)

  • Symptoms: 1H NMR or HPLC analysis reveals a mixture of α and β anomers, complicating purification and reducing the yield of the desired isomer.

  • Possible Solvent-Related Causes:

    • Non-Optimal Solvent for Desired Anomer: The chosen solvent may favor the formation of the undesired anomer. As a general rule, ethereal solvents like diethyl ether (Et2O) and tetrahydrofuran (THF) favor the formation of α-glycosides, while nitrile solvents like acetonitrile (MeCN) promote the formation of β-glycosides.[1][2] Dichloromethane (DCM) is a versatile solvent that can favor either anomer depending on other reaction conditions.

    • Solvent Participation: Acetonitrile can act as a participating solvent, leading to the formation of a nitrilium-ion intermediate that directs the stereochemical outcome towards the β-anomer.[1][2]

    • Equilibration: The solvent may facilitate the equilibration of the anomeric center, leading to a thermodynamic mixture of products.

  • Troubleshooting Steps:

    • Rational Solvent Selection: Based on the desired anomer, select a solvent known to favor its formation (see table below).

    • Leverage Participating Solvents: To enhance β-selectivity, consider using acetonitrile as the solvent or as a co-solvent.

    • Temperature Optimization: Lowering the reaction temperature can often enhance kinetic control and improve stereoselectivity.

Issue 3: Formation of Multiple Byproducts

  • Symptoms: TLC analysis shows multiple spots, and the crude reaction mixture is complex, making purification difficult.

  • Possible Solvent-Related Causes:

    • Side Reactions with Solvent: The solvent itself may react with the activated glycosyl donor.

    • Orthoester Formation: In the presence of a participating group at C-2 (e.g., an acetyl group), certain solvents can promote the formation of a stable orthoester byproduct.

    • Elimination Reactions: The solvent's basicity or polarity might encourage elimination side reactions.

  • Troubleshooting Steps:

    • Use Non-Coordinating Solvents: To minimize side reactions, consider using non-coordinating solvents like DCM or toluene.

    • Control Moisture: Ensure all solvents are anhydrous, as water can lead to hydrolysis of the glycosyl donor. The use of molecular sieves is highly recommended.

    • Re-evaluate Protecting Groups: If orthoester formation is a persistent issue, the combination of the C-2 protecting group and the solvent may need to be reconsidered.

Frequently Asked Questions (FAQs)

Q1: How does the polarity of the solvent affect my glycosylation reaction?

A1: The solvent's polarity plays a crucial role in stabilizing the charged intermediates formed during the reaction. Polar solvents can stabilize the oxocarbenium ion intermediate, which is central to many glycosylation mechanisms. However, the effect is nuanced. Highly polar, coordinating solvents like acetonitrile can participate in the reaction, influencing the stereochemical outcome.[1][2] Moderately polar, non-coordinating solvents like dichloromethane are often a good starting point as they can support the necessary ionic intermediates without significant participation.[1]

Q2: I need to synthesize a β-glycoside. Which solvent should I choose?

A2: Acetonitrile is widely recognized for its β-directing effect in glycosylation reactions, especially when a non-participating group is at the C-2 position of the glycosyl donor.[1][2] This is due to its ability to form an α-nitrilium ion intermediate, which then undergoes SN2-like attack by the acceptor from the β-face. Propionitrile can also be used for this purpose.

Q3: My goal is to form an α-glycosidic bond. What is the best solvent choice?

A3: Ethereal solvents such as diethyl ether (Et2O), tetrahydrofuran (THF), and 1,4-dioxane are known to favor the formation of α-glycosides.[1][3] This is often attributed to the "α-directing effect of ether," where the solvent coordinates with the anomeric center.

Q4: Can I use a mixture of solvents?

A4: Yes, using a mixture of solvents is a common strategy to fine-tune the reaction conditions. For example, adding a small amount of a coordinating solvent to a non-coordinating one can significantly alter the stereochemical outcome. Solvent mixtures can also be used to improve the solubility of the reactants.

Q5: My glycosyl donor is decomposing in the reaction. Could the solvent be the cause?

A5: Yes, the solvent can contribute to the decomposition of the glycosyl donor. This can happen if the solvent is too acidic or basic, or if it reacts with the donor. For instance, protic impurities like water or alcohols in the solvent can lead to hydrolysis of the activated donor. It is crucial to use anhydrous solvents and consider performing a control experiment with the donor and solvent alone to check for stability.

Data Presentation

Table 1: Influence of Solvent on Glycosylation Reaction Yield and Stereoselectivity

Glycosyl DonorGlycosyl AcceptorActivatorSolventTemperature (°C)Yield (%)Anomeric Ratio (α:β)
Per-O-benzylated glucosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDichloromethane (DCM)-40851:4
Per-O-benzylated glucosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfAcetonitrile (MeCN)-40921:19
Per-O-benzylated glucosyl trichloroacetimidateMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideTMSOTfDiethyl ether (Et2O)-40754:1
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromideMethanolAg2CO3Dichloromethane (DCM)25881:1.5
2,3,4,6-Tetra-O-benzyl-D-glucopyranosyl bromideMethanolAg2CO3Diethyl ether (Et2O)25822.3:1
Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS/TfOHDichloromethane (DCM)-20901:5
Ethyl 2,3,4-tri-O-benzoyl-1-thio-β-D-glucopyranoside1,2:3,4-Di-O-isopropylidene-α-D-galactopyranoseNIS/TfOHAcetonitrile (MeCN)-2085>1:20

Note: The data presented in this table is a compilation of representative examples from the literature and is intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

General Protocol for Solvent Optimization in a Glycosylation Reaction

This protocol outlines a general procedure for screening different solvents to optimize the yield and stereoselectivity of a glycosylation reaction.

1. Materials:

  • Glycosyl donor (1.0 equiv)

  • Glycosyl acceptor (1.2 equiv)

  • Activator (e.g., TMSOTf, BF3·OEt2, NIS/TfOH) (appropriate stoichiometry)

  • Anhydrous solvents: Dichloromethane (DCM), Acetonitrile (MeCN), Diethyl ether (Et2O), Toluene

  • Activated molecular sieves (4 Å)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

2. Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves.

  • Add the anhydrous solvent to be tested (e.g., DCM) via syringe to dissolve the acceptor.

  • Cool the mixture to the desired starting temperature (e.g., -78 °C, -40 °C, 0 °C).

  • In a separate flame-dried flask, dissolve the glycosyl donor in the same anhydrous solvent.

  • Slowly add the solution of the glycosyl donor to the cooled acceptor mixture via syringe.

  • Add the activator dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a suitable quenching agent (e.g., triethylamine or saturated sodium bicarbonate solution).

  • Allow the mixture to warm to room temperature, dilute with the reaction solvent, and filter through a pad of celite to remove molecular sieves.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Analyze the crude product by 1H NMR to determine the anomeric ratio and calculate the crude yield.

  • Purify the product by silica gel column chromatography.

  • Repeat the procedure for each solvent to be tested, keeping all other parameters (temperature, concentration, stoichiometry) constant.

3. Analysis:

  • Compare the yields and anomeric ratios obtained for each solvent to identify the optimal conditions for the desired outcome.

Mandatory Visualization

Solvent_Influence_on_Mechanism cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway cluster_solvent Solvent Influence Donor_SN1 Glycosyl Donor Oxocarbenium Oxocarbenium Ion (Planar Intermediate) Donor_SN1->Oxocarbenium Slow, Rate- Determining Anomeric_Mixture α/β-Glycoside (Anomeric Mixture) Oxocarbenium->Anomeric_Mixture Fast, Non-selective attack by Acceptor Donor_SN2 Glycosyl Donor Transition_State Pentavalent Transition State Donor_SN2->Transition_State Concerted attack by Acceptor Inverted_Product β-Glycoside (Inversion of Stereochemistry) Transition_State->Inverted_Product Polar_Protic Polar Protic Solvents (e.g., Methanol, Water) Stabilize Oxocarbenium Ion Polar_Protic->Oxocarbenium Favors Non_Coordinating Non-Coordinating Solvents (e.g., DCM, Toluene) Favor SN2-like Non_Coordinating->Transition_State Favors Coordinating_Ethereal Coordinating Ethereal Solvents (e.g., Et2O, THF) Favor α-Glycosides Coordinating_Ethereal->Donor_SN2 Promotes α-product Coordinating_Nitrile Coordinating Nitrile Solvents (e.g., Acetonitrile) Favor β-Glycosides (via nitrilium ion) Coordinating_Nitrile->Donor_SN2 Promotes β-product

Caption: Influence of solvent on SN1 vs. SN2 glycosylation pathways.

Acetonitrile_Participation Donor Glycosyl Donor (α-anomer) Oxocarbenium Oxocarbenium Ion Donor->Oxocarbenium Activation Nitrilium_Ion α-Nitrilium Ion Intermediate Oxocarbenium->Nitrilium_Ion Beta_Glycoside β-Glycoside Nitrilium_Ion->Beta_Glycoside Acceptor Acceptor (ROH) Acceptor->Nitrilium_Ion SN2-like attack from β-face Acetonitrile Acetonitrile (MeCN) Acetonitrile->Oxocarbenium Nucleophilic attack from α-face Troubleshooting_Workflow Start Problem with Glycosylation Check_Purity Check Reagent Purity and Stoichiometry Start->Check_Purity Check_Conditions Evaluate Reaction Conditions (Temp, Time, Activator) Check_Purity->Check_Conditions Reagents OK Solvent_Screen Perform Solvent Screen (DCM, MeCN, Et2O, Toluene) Check_Conditions->Solvent_Screen Conditions Appear Correct Analyze_Stereo Analyze Stereoselectivity (NMR, HPLC) Solvent_Screen->Analyze_Stereo Optimize Optimize Conditions (Co-solvent, Temperature) Analyze_Stereo->Optimize Identify Promising Solvent

References

Technical Support Center: Managing Incompatibility with Oxidizing Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxidizing agents.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing a structured approach to problem-solving.

Problem: An unexpected exothermic reaction, gas evolution, or color change occurred after mixing an oxidizing agent with another substance.

Possible Cause: An unintended chemical reaction due to incompatibility between the oxidizing agent and the mixed substance. Oxidizing agents can react vigorously with other chemicals, especially reducing agents and combustible materials, leading to the rapid release of energy (heat), gas production, or the formation of new, colored compounds.[1][2]

Immediate Actions:

  • If it is safe to do so, immediately stop the addition of any further reagents.

  • If the reaction is vigorous and poses a risk of splash or explosion, evacuate the immediate area and alert colleagues.[3]

  • If the reaction is contained and does not pose an immediate threat, ensure adequate ventilation by working within a fume hood with the sash lowered.[3][4][5]

  • Consult the Safety Data Sheet (SDS) for all substances involved to understand the potential hazards and byproducts of the reaction.[6][7]

Follow-up Actions & Prevention:

  • Isolate and document: Record the observed phenomena and the chemicals involved.

  • Review procedures: Before repeating the experiment, thoroughly review the chemical compatibility of all reagents.[6]

  • Conduct small-scale tests: When unsure about compatibility, perform a small-scale test to assess the potential for a reaction.[3][5]

  • Segregate chemicals: Ensure proper storage and handling protocols are in place to prevent accidental mixing of incompatible chemicals.[6][8][9]

Problem: Uncertainty about the compatibility of a specific chemical with an oxidizing agent.

Solution:

  • Consult the Safety Data Sheet (SDS): The primary source of information regarding chemical compatibility is the SDS for each chemical.[6][7] Pay close attention to Section 7 ("Handling and Storage") and Section 10 ("Stability and Reactivity").[6]

  • Review Chemical Incompatibility Charts: Cross-reference the chemicals with established incompatibility charts. A summary of common incompatibilities is provided in the tables below.

  • Perform a Risk Assessment: Before proceeding with any experiment involving the mixing of an oxidizing agent with a potentially incompatible substance, a thorough risk assessment is necessary.[6][10]

Problem: A container holding an oxidizing agent shows signs of degradation (e.g., bulging, discoloration, corrosion).

Possible Cause:

  • Incompatible container material: The oxidizing agent may be reacting with the container material, leading to corrosion or degradation.[4]

  • Decomposition of the oxidizing agent: Some oxidizing agents are unstable and can decompose over time, leading to a buildup of gas and pressure inside the container.[8]

  • Contamination: Trace amounts of incompatible substances may have contaminated the container, initiating a slow reaction.[4]

Immediate Actions:

  • Do not open the container if it is bulging, as it may be under pressure.

  • Isolate the container in a well-ventilated area, such as a fume hood, away from other chemicals.

  • Consult your institution's environmental health and safety (EHS) office for guidance on how to safely manage and dispose of the compromised container.

Prevention:

  • Always store oxidizing agents in their original containers or in containers made of compatible materials (e.g., glass, certain types of plastic).[4][8] Avoid using containers with corks or rubber stoppers.[3][5]

  • Do not return unused chemicals to their original container to prevent contamination.[4]

  • Store oxidizing agents in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[3][13]

Frequently Asked Questions (FAQs)

1. What are oxidizing agents and what are the primary hazards associated with them?

An oxidizing agent is a substance that can cause or contribute to the combustion of other materials, generally by yielding oxygen.[1][3] They can also react exothermically with other chemicals. The primary hazards include:

  • Fire and Explosion: Oxidizing agents can initiate or accelerate the burning of combustible materials, and in some cases, can lead to explosions when mixed with incompatible substances.[3][4]

  • Corrosivity: Many oxidizing agents are also corrosive and can cause severe skin burns and eye damage.[5]

  • Toxicity: Some oxidizing agents can be toxic if inhaled or ingested.[4]

2. How can I identify if a chemical is an oxidizing agent?

  • Safety Data Sheet (SDS): The SDS will explicitly state if a chemical is an oxidizing agent in Section 2 ("Hazards Identification").

  • Pictograms: Look for the "flame over circle" pictogram on the chemical label, which indicates an oxidizing hazard.[7]

  • Chemical Name: Chemicals containing terms like "peroxide," "chlorate," "perchlorate," "nitrate," and "permanganate" are often oxidizing agents.[14][15]

3. What are some common classes of chemicals that are incompatible with oxidizing agents?

The following table summarizes common chemical classes and specific examples that are incompatible with oxidizing agents.

Incompatible Chemical ClassExamples
Flammable & Combustible LiquidsAcetone, ethanol, methanol, acetic acid, oils, grease, turpentine[4][14][16]
Reducing AgentsMetal powders (e.g., aluminum, magnesium), sulfur, hydrides, zinc, alkali metals[15][17]
Organic MaterialsPaper, wood, cloth, sugar, finely divided organic compounds[4][14][16]
AcidsStrong acids can react violently with certain oxidizing agents (e.g., sulfuric acid with permanganates)[14]
Ammonia and Ammonium CompoundsAnhydrous ammonia, ammonium salts[14][16]

4. What are the key principles for the safe storage of oxidizing agents?

  • Segregation: Store oxidizing agents separately from flammable materials, combustible materials, and reducing agents.[3][5][8][9]

  • Ventilation: Ensure storage areas are well-ventilated.[13] Indoor storage cabinets may require mechanical ventilation.[13]

  • Environment: Store in a cool, dry place, away from direct sunlight and heat sources.[3][13]

  • Containment: Use appropriate containers made of inert materials.[4] Do not store on wooden shelves.[3][5]

  • Quantity: Keep the quantities of oxidizing agents to a minimum.[3][4]

5. What Personal Protective Equipment (PPE) is required when handling oxidizing agents?

The minimum required PPE includes:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[3][13] A face shield may be necessary if there is a splash hazard.[5]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[3][8][13] Nitrile gloves can offer protection for incidental contact with many lab chemicals.[3]

  • Body Protection: A lab coat, closed-toe shoes, and long-sleeved clothing are mandatory.[3] An impervious apron may be required for larger quantities.[5]

Always consult the SDS for specific PPE recommendations for the chemical you are using.[5]

6. What is the appropriate emergency response for a spill involving an oxidizing agent?

  • Alert personnel in the immediate area.

  • If the spill is large or involves highly hazardous materials, evacuate the area and contact your institution's emergency response team.

  • For small, manageable spills, and if you are trained to do so, use appropriate spill cleanup materials. Do not use combustible materials like paper towels to clean up spills of strong oxidizing agents.

  • Emergency decontamination equipment, such as an eyewash station and safety shower, should be readily accessible.[5][8][13]

Experimental Protocols

General Protocol for Assessing Chemical Compatibility

This protocol provides a general framework for qualitatively assessing the compatibility of an oxidizing agent with another chemical when such data is not available. This should only be performed by trained personnel with appropriate safety measures in place.

Objective: To observe any signs of a chemical reaction (e.g., temperature change, gas evolution, color change) when an oxidizing agent is mixed with another substance on a small scale.

Materials:

  • The oxidizing agent to be tested.

  • The chemical to be tested for compatibility.

  • Small glass test tubes or vials.

  • A thermometer or thermocouple.

  • A vortex mixer or magnetic stirrer.

  • Appropriate PPE.

Procedure:

  • Preparation: Conduct the entire procedure in a chemical fume hood.[3][4] Ensure an appropriate fire extinguisher and spill kit are nearby.

  • Initial Measurement: Add a small, measured amount (e.g., 1-2 mL) of the chemical to be tested into a test tube. Measure and record the initial temperature.

  • Incremental Addition: Slowly add a very small amount (e.g., a few drops or a few milligrams) of the oxidizing agent to the test tube.

  • Observation: Observe for any immediate signs of a reaction, such as:

    • A temperature increase of more than 5°C.[18]

    • Bubbling or fizzing (gas evolution).[2][19]

    • A noticeable color change.[2][19]

    • Formation of a precipitate.

    • Smoke or fumes.

  • Mixing: Gently agitate the mixture.

  • Continued Observation: Continue to monitor the temperature and visual appearance for several minutes.

  • Interpretation: Any of the above observations indicate a potential incompatibility. The experiment should be stopped, and the materials should be considered incompatible.

  • Disposal: Dispose of the resulting mixture as hazardous waste, following institutional guidelines.

Visualizations

G cluster_storage Storage & Handling cluster_use Experimental Use cluster_emergency Emergency storage_q Is the substance an oxidizing agent? segregate Segregate from incompatibles (flammables, combustibles, reducing agents) storage_q->segregate Yes sds Consult SDS & Product Label sds->storage_q Identifies storage_cond Store in cool, dry, well-ventilated area segregate->storage_cond ppe Wear appropriate PPE (goggles, gloves, lab coat) use_q Are you mixing with another chemical? ppe->use_q storage_cond->ppe compat_q Is compatibility known? use_q->compat_q Yes spill Spill or Unexpected Reaction use_q->spill proceed Proceed with caution compat_q->proceed Yes risk_assess Perform risk assessment compat_q->risk_assess No small_scale Conduct small-scale test risk_assess->small_scale small_scale->proceed evacuate Evacuate & Alert spill->evacuate contain Contain if safe spill->contain

Caption: Workflow for managing oxidizing agents.

G cluster_main Hierarchy of Controls for Chemical Incompatibility elimination Elimination (Remove the hazardous chemical) substitution Substitution (Replace with a less hazardous chemical) elimination->substitution engineering Engineering Controls (e.g., Fume hoods, ventilation, storage cabinets) substitution->engineering admin Administrative Controls (e.g., SOPs, training, restricted access) engineering->admin ppe Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat) admin->ppe label_least Least Effective label_most Most Effective

Caption: Hierarchy of controls for incompatibility.

G cluster_reaction Redox Reaction reducing_agent Reducing Agent (e.g., Metal) oxidizing_agent Oxidizing Agent (e.g., Peroxide) reducing_agent->oxidizing_agent donates electrons oxidized_product Oxidized Product reducing_agent->oxidized_product is oxidized reduced_product Reduced Product oxidizing_agent->reduced_product is reduced

Caption: Simplified redox reaction schematic.

References

Validation & Comparative

A Comparative Guide to Ribofuranosyl Donors: Spotlight on 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl Cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a glycosyl donor is a critical decision in the chemical synthesis of nucleosides, oligosaccharides, and glycoconjugates. The reactivity of the donor, the stereochemical outcome of the glycosylation, and the overall yield are paramount considerations. This guide provides a comparative analysis of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide and other commonly employed ribofuranosyl donors. While direct comparative experimental data for the glycosyl cyanide is limited in the literature, this guide leverages data from closely related analogues and established knowledge of other donor classes to provide a comprehensive overview for researchers.

Introduction to this compound

This compound is a versatile building block primarily utilized in the synthesis of C-nucleosides.[1] In these molecules, the anomeric carbon of the ribose sugar is connected to a carbon atom of the aglycone, forming a stable C-C bond that is resistant to enzymatic cleavage. This property makes C-nucleosides attractive candidates for antiviral and antitumor drug development.[2] The benzoyl protecting groups on the ribose hydroxyls enhance the stability of the molecule and influence the stereochemical outcome of glycosylation reactions.

Comparison of Glycosyl Donor Performance

The efficacy of a glycosyl donor is evaluated based on several key performance indicators, including reaction yield, stereoselectivity (the ratio of α to β anomers formed), and the reaction conditions required for activation. This section compares the performance of this compound (using its close analogue, the 1-O-acetyl derivative, as a proxy for which experimental data is available) with other common ribofuranosyl donors.

Table 1: Performance of Ribofuranosyl Donors in Glycosylation Reactions

Glycosyl Donor ClassRepresentative DonorAcceptorPromoter/ActivatorSolventYield (%)α:β RatioReference
Glycosyl Cyanide Analogue 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranoseSilylated 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidineTMSOTfMeCNNot explicitly stated for isolated isomers, but a 2:1 mixture of N-7 and N-1 isomers was obtained.N/A (Regioisomers)[3]
Glycosyl Trichloroacetimidate 2,3,5-Tri-O-benzoyl-α,β-D-ribofuranosyl trichloroacetimidateGeneric Alcohol (R-OH)TMSOTf or BF₃·OEt₂CH₂Cl₂Typically 70-90%Highly dependent on C-2 protecting group and reaction conditions.General knowledge
Glycosyl Halide 2,3,5-Tri-O-benzoyl-D-ribofuranosyl bromideSodium salt of methyl 2-chloro-4(5)-cyanomethylimidazole-5(4)-carboxylateNone (Sodium Salt Method)AcetonitrileGood to excellentExclusively β[4]
Thioglycoside Phenyl 2,3,5-tri-O-benzoyl-1-thio-β-D-ribofuranosideGeneric Alcohol (R-OH)NIS/TfOHCH₂Cl₂Typically 60-85%Variable, influenced by protecting groups and conditions.General knowledge

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative experimental protocols for the synthesis of the target glycosyl cyanide and for glycosylation reactions using different classes of donors.

Synthesis of this compound

A common method for the synthesis of glycosyl cyanides involves the reaction of a 1-O-acyl sugar with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst.[5]

Protocol:

  • To a solution of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.0 eq) in anhydrous acetonitrile is added trimethylsilyl cyanide (1.5 eq).

  • The mixture is cooled to 0 °C, and a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq), is added dropwise.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with a few drops of pyridine and the solvent is removed under reduced pressure.

  • The residue is dissolved in dichloromethane, washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography to afford 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl cyanide.

Glycosylation using a 1-O-Acetyl Ribofuranose Donor (Proxy for Glycosyl Cyanide)

The following protocol is adapted from the work of Seela and coworkers.[3]

Protocol:

  • The acceptor, 4-amino-6-bromo-5-cyano-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), is suspended in anhydrous acetonitrile.

  • N,O-Bis(trimethylsilyl)acetamide (BSA) is added, and the mixture is heated to reflux until a clear solution is obtained, then cooled to room temperature.

  • 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (1.2 eq) is added to the solution of the silylated acceptor.

  • The mixture is cooled to -15 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 eq) is added dropwise.

  • The reaction is stirred at room temperature for several hours and monitored by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography.

Glycosylation using a Ribofuranosyl Trichloroacetimidate Donor

Protocol:

  • To a flame-dried flask under an inert atmosphere, add the 2,3,5-tri-O-benzoyl-D-ribofuranosyl trichloroacetimidate donor (1.2 eq), the glycosyl acceptor (1.0 eq), and activated molecular sieves (4 Å).

  • Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 30 minutes.

  • The reaction is cooled to -40 °C, and a catalytic amount of TMSOTf or BF₃·OEt₂ is added dropwise.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is quenched with triethylamine and filtered through a pad of Celite.

  • The filtrate is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography.

Visualizing Glycosylation Pathways

The choice of glycosyl donor and reaction conditions dictates the mechanistic pathway of the glycosylation reaction, which in turn determines the stereochemical outcome.

Glycosylation_Workflow cluster_Donors Glycosyl Donors cluster_Activation Activation cluster_Reaction Glycosylation Reaction Glycosyl_Cyanide Ribofuranosyl Cyanide Lewis_Acid Lewis Acid (e.g., TMSOTf) Glycosyl_Cyanide->Lewis_Acid Activation Glycosyl_Trichloroacetimidate Ribofuranosyl Trichloroacetimidate Glycosyl_Trichloroacetimidate->Lewis_Acid Activation Glycosyl_Halide Ribofuranosyl Halide Glycosyl_Halide->Lewis_Acid Activation Thioglycoside Thioribofuranoside Thioglycoside->Lewis_Acid Activation Intermediate Oxocarbenium Ion Intermediate Lewis_Acid->Intermediate Product Glycosidic Bond Formation Intermediate->Product Acceptor Glycosyl Acceptor (R-OH) Acceptor->Intermediate

Caption: Generalized workflow for Lewis acid-promoted glycosylation.

The mechanism of Lewis acid-promoted glycosylation generally proceeds through the formation of a highly reactive oxocarbenium ion intermediate. The nature of the protecting groups, particularly at the C-2 position, plays a crucial role in directing the stereochemical outcome. The benzoyl group at C-2 of the ribofuranosyl donor can participate in the reaction, leading to the formation of a bridged acyloxonium ion. This intermediate shields one face of the ribose ring, directing the incoming nucleophile (the acceptor) to attack from the opposite face, typically resulting in the formation of the 1,2-trans-glycoside.

Neighboring_Group_Participation Donor Ribofuranosyl Donor (C-2 Benzoyl Group) Activation Lewis Acid Activation Donor->Activation Oxocarbenium Oxocarbenium Ion Activation->Oxocarbenium Acyloxonium Bridged Acyloxonium Ion Intermediate Oxocarbenium->Acyloxonium Neighboring Group Participation Acceptor Acceptor Nucleophilic Attack Acyloxonium->Acceptor Product 1,2-trans-Glycoside Acceptor->Product

Caption: Role of the C-2 benzoyl group in directing stereoselectivity.

Conclusion

This compound is a valuable glycosyl donor for the synthesis of C-nucleosides. While direct comparative studies on its performance against other ribofuranosyl donors are not extensively documented, data from its 1-O-acetyl analogue and the general principles of glycosylation chemistry provide valuable insights. The choice of a glycosyl donor will ultimately depend on the specific synthetic target, the nature of the glycosyl acceptor, and the desired stereochemical outcome. Glycosyl trichloroacetimidates often offer high reactivity and good yields, while glycosyl halides can provide excellent stereocontrol under specific conditions. Further research into the glycosylation reactions of ribofuranosyl cyanides is warranted to fully elucidate their potential and expand their application in the synthesis of complex carbohydrates and nucleoside analogues.

References

2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide vs. 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that profoundly impacts the efficiency, stereoselectivity, and ultimate success of nucleoside analogue synthesis. This guide provides a detailed comparison of two pivotal benzoyl-protected ribofuranose derivatives: 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide and 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. By examining their chemical properties, reactivity, and applications, supported by experimental data and protocols, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.

At a Glance: Key Physicochemical and Application Differences

PropertyThis compound1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
Molecular Formula C₂₇H₂₁NO₇C₂₈H₂₄O₉
Molecular Weight 471.46 g/mol 504.49 g/mol
CAS Number 23316-67-86974-32-9
Appearance SolidWhite to off-white crystalline powder
Primary Application Synthesis of C-nucleoside analogues[1][2]Synthesis of N-nucleoside analogues[3][4]
Glycosidic Bond Formed C-C bondC-N bond
Key Reaction Type Lewis acid-catalyzed C-glycosylationVorbrüggen glycosylation (Silyl-Hilbert-Johnson reaction)[5]
Anomeric Leaving Group Cyanide (-CN)Acetate (-OAc)

Chemical Structures and Synthetic Pathways

The fundamental difference between these two precursors lies in the anomeric substituent: a cyanide group versus an acetyl group. This distinction dictates their synthetic utility, directing the formation of either carbon-carbon or carbon-nitrogen glycosidic bonds, respectively.

References

Validating C-Nucleoside Structures: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of C-nucleosides is paramount in drug discovery and chemical biology. The carbon-carbon bond between the sugar moiety and the nucleobase in C-nucleosides offers greater stability against enzymatic cleavage compared to their N-nucleoside counterparts, making them attractive therapeutic candidates.[1] X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of these molecules in the solid state. This guide provides a comprehensive comparison of X-ray crystallography with alternative spectroscopic techniques for the validation of C-nucleoside structures, supported by experimental data and detailed protocols.

Comparative Analysis of Structural Validation Methods

The selection of an analytical technique for C-nucleoside characterization depends on the specific information required, the nature of the sample, and the stage of research. While X-ray crystallography provides unparalleled detail on the static three-dimensional structure, other methods offer insights into solution-state conformation, dynamics, and other molecular properties.

Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration, crystal packing.[2]Unambiguous determination of stereochemistry and conformation in the solid state.[3] High resolution and accuracy.Requires a single, high-quality crystal, which can be challenging to obtain. The determined structure is static and may not represent the solution-state conformation.[4][5][6]
NMR Spectroscopy Through-bond and through-space atomic connectivity, conformational dynamics in solution, stereochemistry.[4][5][6]Provides information about the molecule's structure and behavior in a physiologically relevant solution state.[5] Does not require crystallization.[5]Structure determination can be complex and may not provide the same level of atomic detail as X-ray crystallography. Less suitable for very large molecules.[4][7]
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural elucidation.[8][9][10]High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide information on 3D conformation or stereochemistry. Fragmentation analysis can be complex to interpret.
UV-Vis Spectroscopy Electronic transitions, information about chromophores. Can be used to monitor reactions and purity.[11][12][13][14]Simple, rapid, and non-destructive. Useful for quantitative analysis and studying interactions.[13]Provides limited structural information, mainly related to the electronic structure of the nucleobase.
Chiroptical Methods (CD/VCD) Information on stereochemistry (absolute configuration) and conformation in solution.[15][16]Highly sensitive to the chiral nature of the molecule. Complements other techniques for stereochemical validation.Interpretation of spectra often requires theoretical calculations and comparison with reference compounds.

Case Study: X-ray Crystallography of Showdomycin

Showdomycin, a C-nucleoside antibiotic isolated from Streptomyces showdoensis, was one of the first C-nucleosides to have its structure elucidated by X-ray crystallography.[3][17][18] This analysis provided definitive proof of its molecular structure, including the C-glycosidic bond and the relative stereochemistry of the ribose sugar.

Quantitative Crystallographic Data for Showdomycin

The following table summarizes the key crystallographic data obtained for Showdomycin. This data is crucial for validating the quality of the crystal structure determination.

Parameter Value Significance
Molecular Formula C₉H₁₁NO₆Defines the elemental composition.
Molecular Weight 229.2 g/mol Confirms the identity of the molecule.
Crystal System OrthorhombicDescribes the basic shape of the unit cell.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.[3]
Unit Cell Dimensions a = 10.34 Å, b = 15.65 Å, c = 6.07 ÅThe lengths of the sides of the unit cell.[3]
Resolution HighIndicates the level of detail in the electron density map.
R-factor Low (not specified in the initial report)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.

Note: The initial publication of the Showdomycin structure did not report all modern validation metrics. However, subsequent analyses and depositions in crystallographic databases would include parameters like R-free, RMSD for bond lengths and angles, and Ramachandran plot analysis for larger biomolecules.

Experimental Protocols

Crystallization of a C-Nucleoside (General Protocol)

Obtaining high-quality crystals is often the most challenging step in X-ray crystallographic analysis.[19]

  • Purification: The C-nucleoside sample must be of high purity (>98%). Purification can be achieved by methods such as high-performance liquid chromatography (HPLC) or recrystallization.

  • Solvent Selection: A suitable solvent or a mixture of solvents in which the C-nucleoside is sparingly soluble is chosen. Common solvents include water, ethanol, methanol, acetonitrile, and acetone.

  • Crystallization Method:

    • Slow Evaporation: The C-nucleoside is dissolved in a suitable solvent to near saturation. The solvent is then allowed to evaporate slowly and undisturbed at a constant temperature.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the C-nucleoside solution is equilibrated with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop gradually reduces the solubility of the C-nucleoside, leading to crystallization.

    • Cooling: A saturated solution of the C-nucleoside at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

  • Crystal Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least one dimension) have formed, they are carefully harvested from the mother liquor using a cryoloop.[19]

X-ray Diffraction Data Collection and Structure Determination
  • Crystal Mounting: The harvested crystal is mounted on a goniometer head in the X-ray diffractometer. For data collection at low temperatures (cryo-crystallography), the crystal is flash-cooled in a stream of liquid nitrogen to minimize radiation damage.

  • X-ray Source: A monochromatic X-ray beam, typically from a synchrotron or a rotating anode generator, is used.[19]

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[20][21] A complete dataset consists of hundreds of images taken at different crystal orientations.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of each reflection.[19]

  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. Methods for this include direct methods, Patterson methods, or for larger molecules, molecular replacement.

  • Model Building and Refinement: An atomic model of the C-nucleoside is built into the electron density map. This model is then refined to improve the fit with the experimental data, minimizing the R-factor and R-free values.

  • Validation: The final structure is validated using various crystallographic and geometric criteria to ensure its quality and accuracy.

Visualizing the Workflow

The following diagrams illustrate the key workflows in C-nucleoside structure validation.

experimental_workflow cluster_crystallization Crystallization cluster_xray X-ray Crystallography Purification High Purity C-Nucleoside Solvent Solvent Selection Purification->Solvent Method Crystallization Method Solvent->Method Crystal Single Crystal Method->Crystal Mounting Crystal Mounting Crystal->Mounting Data_Collection Data Collection Mounting->Data_Collection Processing Data Processing Data_Collection->Processing Solution Structure Solution Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation

Caption: Workflow for C-nucleoside structure validation by X-ray crystallography.

logical_relationship Xray X-ray Crystallography (Solid State 3D Structure) Structure Validated C-Nucleoside Structure Xray->Structure NMR NMR Spectroscopy (Solution Conformation) NMR->Structure MS Mass Spectrometry (Molecular Formula) MS->Structure UVVis UV-Vis Spectroscopy (Electronic Properties) UVVis->Structure Chiroptical Chiroptical Methods (Stereochemistry) Chiroptical->Structure

Caption: Interrelation of techniques for comprehensive C-nucleoside structure validation.

References

A Comparative Analysis of Benzoyl vs. Benzyl Protecting Groups in Ribose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant in the successful synthesis of ribose-containing molecules, including nucleoside analogues and oligosaccharides. The choice between benzoyl (Bz) and benzyl (Bn) protecting groups, two of the most common options for hydroxyl protection, significantly influences reaction outcomes, affecting stability, stereoselectivity, and overall synthetic efficiency. This guide provides an objective, data-driven comparison of their performance in the context of ribose synthesis.

Core Properties: A Tale of Two Chemistries

Benzoyl and benzyl groups, while both providing robust protection for hydroxyl moieties, exhibit fundamentally different chemical properties that dictate their use in synthesis. Benzoyl groups, as esters, are electron-withdrawing, rendering the glycosyl donor "disarmed". This electronic effect decreases the reactivity of the anomeric center, a feature that can be strategically exploited in sequential glycosylation reactions. In contrast, benzyl groups, as ethers, are electron-donating, creating an "armed" glycosyl donor that is more reactive.

This dichotomy in reactivity is a cornerstone of modern carbohydrate synthesis, allowing for precise control over the formation of glycosidic bonds. Furthermore, the stability profiles of these two groups are distinct. Benzoyl esters are susceptible to basic hydrolysis, while benzyl ethers are generally stable to both acidic and basic conditions but can be cleaved by hydrogenolysis. This orthogonality is crucial for selective deprotection in multi-step syntheses.

Data Presentation: A Quantitative Comparison

The following table summarizes the key performance indicators for benzoyl and benzyl protecting groups in the context of ribose synthesis, based on representative experimental data.

ParameterBenzoyl (Bz) GroupBenzyl (Bn) Group
Protection Method Benzoyl chloride, pyridineBenzyl bromide, sodium hydride
Typical Yield (Protection) >90%>90%
Deprotection Method Sodium methoxide in methanol (Zemplén)H₂, Pd/C (catalytic hydrogenation)
Typical Yield (Deprotection) >95%>95%
Stability Stable to acidic and reductive conditionsStable to acidic and basic conditions
Reactivity of Glycosyl Donor Disarmed (less reactive)Armed (more reactive)
Influence on Stereoselectivity C2-O-benzoyl often acts as a participating group, favoring 1,2-trans glycoside formation.C2-O-benzyl is a non-participating group, and the stereochemical outcome is influenced by other factors (e.g., solvent, temperature, anomeric effect).

Mandatory Visualization: Reaction Workflows and Logical Relationships

To visually articulate the strategic considerations in choosing between benzoyl and benzyl protecting groups, the following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships.

G cluster_benzoyl Benzoyl Protection Workflow ribose_bz Ribose protection_bz Benzoylation (BzCl, Pyridine) ribose_bz->protection_bz protected_ribose_bz Benzoyl-Protected Ribose protection_bz->protected_ribose_bz glycosylation_bz Glycosylation (Disarmed Donor) protected_ribose_bz->glycosylation_bz glycoside_bz Glycoside glycosylation_bz->glycoside_bz deprotection_bz Deprotection (NaOMe, MeOH) glycoside_bz->deprotection_bz final_product_bz Final Product deprotection_bz->final_product_bz

Benzoyl Protection Workflow

G cluster_benzyl Benzyl Protection Workflow ribose_bn Ribose protection_bn Benzylation (BnBr, NaH) ribose_bn->protection_bn protected_ribose_bn Benzyl-Protected Ribose protection_bn->protected_ribose_bn glycosylation_bn Glycosylation (Armed Donor) protected_ribose_bn->glycosylation_bn glycoside_bn Glycoside glycosylation_bn->glycoside_bn deprotection_bn Deprotection (H₂, Pd/C) glycoside_bn->deprotection_bn final_product_bn Final Product deprotection_bn->final_product_bn

Benzyl Protection Workflow

G decision Desired Stereochemical Outcome? trans 1,2-trans decision->trans 1,2-trans cis 1,2-cis decision->cis 1,2-cis benzoyl Use C2-O-Benzoyl (Neighboring Group Participation) trans->benzoyl benzyl Use C2-O-Benzyl (Non-Participating) cis->benzyl

Protecting Group Selection Logic

Experimental Protocols

Detailed methodologies for key experiments are provided below to illustrate the practical application of benzoyl and benzyl protecting groups in ribose synthesis.

Protocol 1: Per-O-benzoylation of D-Ribose

Objective: To protect all hydroxyl groups of D-ribose with benzoyl groups.

Materials:

  • D-Ribose

  • Anhydrous pyridine

  • Benzoyl chloride (BzCl)

  • Dichloromethane (DCM)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • D-Ribose is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C in an ice bath.

  • Benzoyl chloride (typically 5-6 equivalents) is added dropwise to the stirred solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield tetra-O-benzoyl-D-ribose.

Protocol 2: Per-O-benzylation of D-Ribose

Objective: To protect all hydroxyl groups of D-ribose with benzyl groups.

Materials:

  • D-Ribose

  • Anhydrous N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Methanol

  • Diethyl ether

  • Water

  • Anhydrous Na₂SO₄

Procedure:

  • A suspension of sodium hydride (typically 5-6 equivalents) in anhydrous DMF is prepared in a flask under an inert atmosphere and cooled to 0 °C.

  • A solution of D-ribose in anhydrous DMF is added dropwise to the NaH suspension.

  • The mixture is stirred at 0 °C for 1 hour.

  • Benzyl bromide (typically 5-6 equivalents) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 16-24 hours.

  • The reaction progress is monitored by TLC.

  • The reaction is carefully quenched by the slow addition of methanol at 0 °C.

  • The mixture is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to afford tetra-O-benzyl-D-ribose.

Protocol 3: Zemplén Deprotection of Benzoylated Ribose

Objective: To remove all benzoyl protecting groups from a benzoylated ribose derivative.

Materials:

  • Tetra-O-benzoyl-D-ribose

  • Anhydrous methanol

  • Sodium methoxide (catalytic amount, e.g., 0.1 M solution in methanol)

  • Amberlite IR-120 (H⁺) resin

Procedure:

  • The benzoylated ribose derivative is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide solution is added to the mixture.

  • The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within 1-2 hours.

  • The reaction is neutralized by the addition of Amberlite IR-120 (H⁺) resin until the pH is neutral.

  • The resin is removed by filtration, and the filtrate is concentrated under reduced pressure to yield the deprotected ribose.

Protocol 4: Catalytic Hydrogenation for Debenzylation of Protected Ribose

Objective: To remove all benzyl protecting groups from a benzylated ribose derivative.

Materials:

  • Tetra-O-benzyl-D-ribose

  • Ethanol or methanol

  • Palladium on charcoal (Pd/C, 10%)

  • Hydrogen gas (H₂)

Procedure:

  • The benzyl-protected ribose derivative is dissolved in ethanol or methanol in a flask suitable for hydrogenation.

  • A catalytic amount of 10% Pd/C is carefully added to the solution.

  • The flask is evacuated and filled with hydrogen gas (this process is typically repeated three times).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature.

  • The reaction is monitored by TLC until complete consumption of the starting material.

  • The reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with the solvent.

  • The combined filtrates are concentrated under reduced pressure to give the deprotected ribose.

Conclusion: Making the Right Choice

The selection between benzoyl and benzyl protecting groups in ribose synthesis is a strategic decision that hinges on the overall synthetic plan. The electron-withdrawing nature of the benzoyl group provides a "disarmed" donor and the potential for neighboring group participation to control stereoselectivity, making it an excellent choice for the synthesis of 1,2-trans-glycosides. Its lability under basic conditions allows for orthogonal deprotection in the presence of acid-sensitive groups.

Conversely, the electron-donating benzyl group furnishes an "armed" donor for enhanced reactivity and is stable under a wide range of conditions, making it suitable for multi-step syntheses. As a non-participating group, it is often employed when 1,2-cis-glycosides are the desired product, although the stereochemical outcome is subject to other reaction parameters. The mild, neutral conditions of catalytic hydrogenation for its removal are compatible with a broad array of functional groups.

Ultimately, a thorough understanding of the distinct chemical behaviors of these two protecting groups empowers the synthetic chemist to design more efficient and stereocontrolled routes to complex ribose-containing target molecules.

assessing the biological activity of nucleosides synthesized from different precursors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Synthetic Nucleosides

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of nucleosides synthesized from various precursors, focusing on their anticancer, antiviral, and antimicrobial properties. The information presented is supported by experimental data to aid in the evaluation and development of novel nucleoside-based therapeutics.

Nucleoside analogues are a cornerstone of chemotherapy, demonstrating significant efficacy against viral infections and cancer.[1] These synthetic compounds mimic natural nucleosides and can interfere with essential cellular processes such as DNA and RNA synthesis.[1][2] Their biological activity is profoundly influenced by their chemical structure, which in turn depends on the precursors and synthetic routes employed in their creation.[3][4] This guide explores these relationships to inform future drug design and development.

Experimental and Logical Workflow

The development and assessment of novel nucleoside analogues follow a structured workflow, from chemical synthesis to biological evaluation. This process involves the synthesis of the target compounds from various precursors, followed by a series of in vitro assays to determine their efficacy and cytotoxicity.

G cluster_0 Synthesis from Precursors cluster_1 Biological Evaluation Sugar Moiety Precursors Sugar Moiety Precursors Chemical Synthesis Chemical Synthesis Sugar Moiety Precursors->Chemical Synthesis Nucleobase Precursors Nucleobase Precursors Nucleobase Precursors->Chemical Synthesis Purification and Characterization Purification and Characterization Chemical Synthesis->Purification and Characterization In Vitro Assays In Vitro Assays Purification and Characterization->In Vitro Assays Anticancer Activity Anticancer Activity In Vitro Assays->Anticancer Activity Antiviral Activity Antiviral Activity In Vitro Assays->Antiviral Activity Antimicrobial Activity Antimicrobial Activity In Vitro Assays->Antimicrobial Activity Data Analysis Data Analysis Anticancer Activity->Data Analysis Antiviral Activity->Data Analysis Antimicrobial Activity->Data Analysis Lead Compound Identification Lead Compound Identification Data Analysis->Lead Compound Identification

Caption: Workflow from Synthesis to Biological Evaluation.

Comparative Anticancer Activity

Nucleoside analogues exert their anticancer effects primarily by inhibiting DNA and RNA synthesis, leading to apoptosis in rapidly dividing cancer cells.[5] The tables below summarize the cytotoxic activity of various nucleosides against different cancer cell lines.

Table 1: Anticancer Activity of Pyrimidine Nucleoside Analogues

CompoundPrecursor/ModificationCancer Cell LineIC50 (µM)Reference
Clofarabine2'-Furanose ModificationVarious solid tumor and leukemia cell lines0.028–0.29[5]
GemcitabineD-ribose derivativeVarious cancer cell linesPotent activity[6]
2'-Fluoro-4'-selenoarabinocytidine2'-Modified 4'-selenoarabino nucleosideHuman cancer cell linesHighly potent[5]
Compound 6 Modified α-D-glucoseHeLa54 µg/mL[7]
dAdo-S-NO2'-deoxyadenosine conjugateRKO (colon carcinoma)~10[8]
dAdo-S-NO2'-deoxyadenosine conjugateHep3B2.1-7 (hepatocarcinoma)~15[8]
dU-t-NO2'-deoxyuridine conjugateRKO (colon carcinoma)~50[8]
dU-t-NO2'-deoxyuridine conjugateHep3B2.1-7 (hepatocarcinoma)~50[8]

Table 2: Anticancer Activity of Purine Nucleoside Analogues

CompoundPrecursor/ModificationCancer Cell LineIC50 (µM)Reference
TriciribineTricyclic nucleosideBreast cancer cellsPotent Akt inhibitor[1]
Ferrocene-containing nucleosidesFerrocene appendedEsophageal cancer cell linePromising cytostatic activity[5]
Carbocyclic nucleoside 76 Carbocyclic modification>100 different cell linesHigh potency[5]

Comparative Antiviral Activity

Antiviral nucleoside analogues act by inhibiting viral polymerases, leading to the termination of viral genome replication.[9] Their effectiveness is often dependent on the specific virus and the modifications made to the nucleoside scaffold.

Table 3: Antiviral Activity of Nucleoside Analogues

CompoundPrecursor/ModificationVirusEC50 (µM)Reference
2′-C-MeC2'-C-MethylcytidineMurine Norovirus (MNV)6.9[10]
2′-F-2′-C-MeC2'-Fluoro-2'-C-MethylcytidineMurine Norovirus (MNV)3.2[10]
NHC-Murine Norovirus (MNV)1.5[10]
1'-cyano analogue1'-substituted 4-aza-7,9-dideazaadenosineEbola virus (EBOV)0.78[11]
Janus type nucleoside 1a 2-amino-4,6-dihydroxypyrimidineHepatitis B Virus (HBV)10[12]
RemdesivirC-nucleoside analogueEbola, SARS-CoV, MERS-CoVPotent activity[13]
Mechanism of Action: Inhibition of Viral Polymerase

A common mechanism for antiviral nucleoside analogues involves their conversion to the active triphosphate form within the host cell. This active form then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA or DNA chain by the viral polymerase, leading to chain termination and inhibition of viral replication.

G Nucleoside Analogue (Prodrug) Nucleoside Analogue (Prodrug) Cellular Kinases Cellular Kinases Nucleoside Analogue (Prodrug)->Cellular Kinases Phosphorylation Active Triphosphate Form Active Triphosphate Form Cellular Kinases->Active Triphosphate Form Viral Polymerase Viral Polymerase Active Triphosphate Form->Viral Polymerase Competitive Inhibition Viral Replication Viral Replication Viral Polymerase->Viral Replication Natural Nucleotides Chain Termination Chain Termination Viral Polymerase->Chain Termination Incorporation of Analogue Chain Termination->Viral Replication Inhibition

Caption: Mechanism of Antiviral Nucleoside Analogues.

Comparative Antimicrobial Activity

While less common than their antiviral and anticancer counterparts, some nucleoside analogues have shown promising antibacterial activity.[6] These compounds can interfere with essential bacterial metabolic pathways.

Table 4: Antimicrobial Activity of Nucleoside Analogues

CompoundPrecursor/ModificationBacterial StrainMIC (µg/mL)Reference
Nu-3Modified nucleotideGram-positive and Gram-negative bacteriaWide spectrum[14]
5'-deoxythymidine5'-deoxy modificationBacillus subtilis50[15]
5'-deoxythymidine5'-deoxy modificationStaphylococcus aureus50[15]
Ara-CArabinofuranosylcytosineEscherichia coli, Sarcina lutea, Bacillus cereus, Proteus mirabilisInhibitory activity[16]
TTUModified uracilEscherichia coli, Sarcina lutea, Bacillus cereus, Proteus mirabilisInhibitory activity[16]
GemcitabineD-ribose derivativeGram-positive bacteria (e.g., Listeria, Bacillus, Staphylococcus)Potent antibacterial effect[6]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment and comparison of the biological activity of synthesized nucleosides.

Protocol 1: MTT Assay for Anticancer Activity

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized nucleoside analogues and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Plaque Reduction Assay for Antiviral Activity

This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

  • Cell Seeding: Seed host cells in a 6-well plate to form a confluent monolayer.

  • Viral Infection: Infect the cells with the virus at a known multiplicity of infection (MOI) for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing various concentrations of the nucleoside analogue and a gelling agent (e.g., agarose).

  • Incubation: Incubate the plates at 37°C until plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the EC50 value by comparing the number of plaques in treated wells to untreated controls.[17]

Protocol 3: Broth Microdilution Assay for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18]

  • Compound Dilution: Prepare a serial dilution of the nucleoside analogue in a 96-well microtiter plate with broth medium.

  • Bacterial Inoculation: Add a standardized inoculum of the test bacteria to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[18]

References

A Balancing Act: Cost-Benefit Analysis of Ribofuranosyl Precursors in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a ribofuranosyl precursor is a critical decision that significantly impacts the efficiency, cost, and stereochemical outcome of nucleoside analogue synthesis. This guide provides a comprehensive comparison of common ribofuranosyl precursors, offering a cost-benefit analysis supported by experimental data to inform the selection process for laboratory and industrial-scale applications.

The synthesis of nucleoside analogues, a cornerstone of antiviral and anticancer drug development, hinges on the crucial glycosylation step where a ribofuranosyl precursor is coupled with a nucleobase. The nature of this precursor—defined by its protecting groups and the anomeric leaving group—profoundly influences reaction yields, stereoselectivity, and overall process economics. This guide delves into a comparative analysis of the most frequently employed ribofuranosyl precursors, weighing their synthetic accessibility against their performance in glycosylation reactions.

Key Ribofuranosyl Precursors: A Comparative Overview

The most common classes of ribofuranosyl precursors are those with acyl protecting groups (such as acetyl and benzoyl) and an anomeric acetate or halide, and silylated derivatives. Each presents a unique set of advantages and disadvantages.

Acyl-Protected Ribofuranosyl Acetates

Among the most widely used precursors is 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose . Its popularity stems from its crystalline nature, making it relatively easy to purify and handle. The benzoyl groups are more sterically hindering than acetyl groups, which can influence the stereochemical outcome of the glycosylation, often favoring the desired β-anomer.

Cost-Benefit Analysis:

Feature1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose
Starting Material Cost D-Ribose (relatively low)D-Ribose (relatively low)
Reagent Cost Benzoyl chloride (moderate)Acetic anhydride (low)
Synthesis Complexity Multi-step synthesis from D-ribose.Multi-step synthesis from D-ribose.
Stability High, crystalline solid.Moderate, often an oil.
Glycosylation Performance Generally good to high yields with good β-selectivity.Yields and selectivity can be more variable.
Scalability Well-established for industrial scale.Suitable for industrial scale.
Overall Cost-Benefit Higher initial precursor cost offset by reliable performance and high yields in glycosylation, making it cost-effective for many applications.Lower precursor cost but may require more optimization of the glycosylation step, potentially increasing overall process cost.
Ribofuranosyl Halides

Glycosyl halides, such as 1-chloro- or 1-bromo-2,3,5-tri-O-acyl-D-ribofuranose , are highly reactive glycosylating agents. Their enhanced reactivity can lead to faster reaction times and can be advantageous for less reactive nucleobases. However, this reactivity also makes them less stable and more sensitive to moisture, requiring careful handling.

Cost-Benefit Analysis:

FeatureAcyl-Protected Ribofuranosyl Halides
Starting Material Cost Protected Ribose (moderate to high)
Reagent Cost Halogenating agents (e.g., HBr in acetic acid) are relatively inexpensive.
Synthesis Complexity Typically prepared from the corresponding 1-O-acetylated precursor in an additional step.
Stability Lower stability, moisture-sensitive.
Glycosylation Performance High reactivity can lead to excellent yields, but stereoselectivity can be challenging to control.
Scalability Used in industrial processes, but requires stringent control of reaction conditions.
Overall Cost-Benefit Can be highly effective for specific applications, but the handling challenges and potential for side reactions need to be carefully managed. The additional synthetic step adds to the overall cost.
Silylated Ribose Derivatives

In situ silylation of ribose or the use of persilylated ribose derivatives offers a more direct route to nucleoside synthesis, often starting from unprotected or partially protected ribose. This approach can reduce the number of protection and deprotection steps, a significant advantage in terms of process efficiency and cost. However, the glycosylation reactions with silylated derivatives can sometimes be less stereoselective.

Cost-Benefit Analysis:

FeatureSilylated Ribose Derivatives
Starting Material Cost D-Ribose (low)
Reagent Cost Silylating agents (e.g., HMDS, TMSCl) are moderately priced.
Synthesis Complexity Can simplify the overall process by reducing protection/deprotection steps.
Stability Often generated in situ; isolated silylated sugars can be moisture-sensitive.
Glycosylation Performance Yields can be good, but achieving high β-selectivity can be challenging and may require specific catalysts or conditions.
Scalability Attractive for large-scale synthesis due to the potential for fewer steps.
Overall Cost-Benefit Potentially the most cost-effective route if stereoselectivity can be adequately controlled. The reduction in synthetic steps is a major economic driver.

Experimental Protocols

Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose

This procedure is a common laboratory-scale synthesis starting from D-ribose.

Materials:

  • D-Ribose

  • Methanol

  • Thionyl chloride

  • Pyridine

  • Benzoyl chloride

  • Acetic anhydride

  • Sulfuric acid

  • Ethyl acetate

  • Sodium bicarbonate

Procedure:

  • Methyl Ribofuranoside Formation: D-ribose is reacted with methanol in the presence of an acid catalyst (e.g., thionyl chloride) to form the methyl ribofuranoside.

  • Benzoylation: The methyl ribofuranoside is then treated with benzoyl chloride in the presence of pyridine to protect the hydroxyl groups at the 2, 3, and 5 positions.

  • Acetolysis: The anomeric methyl group is replaced with an acetyl group by reacting the tribenzoylated methyl ribofuranoside with acetic anhydride and a catalytic amount of sulfuric acid.

  • Work-up and Purification: The reaction mixture is neutralized with a weak base like sodium bicarbonate, and the product is extracted with an organic solvent like ethyl acetate. The final product is typically purified by recrystallization.

Expected Yield: Overall yields for this multi-step synthesis are typically in the range of 60-75%.

Visualizing the Synthetic Pathways

To better understand the relationships between the starting materials and the final precursors, the following diagrams illustrate the key synthetic transformations.

Ribofuranosyl_Precursor_Synthesis cluster_glycosylation Glycosylation D_Ribose D-Ribose Methyl_Riboside Methyl Ribofuranoside D_Ribose->Methyl_Riboside 1. MeOH, H+ Silylated_Ribose Persilylated Ribose D_Ribose->Silylated_Ribose Silylating Agent (e.g., HMDS) Tri_O_Benzoyl_Methyl_Riboside 1-O-Methyl-2,3,5-tri-O-benzoyl- D-ribofuranose Methyl_Riboside->Tri_O_Benzoyl_Methyl_Riboside 2. Benzoyl Chloride,    Pyridine Precursor_Acetate 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Tri_O_Benzoyl_Methyl_Riboside->Precursor_Acetate 3. Acetic Anhydride,    H+ Precursor_Halide 1-Halo-2,3,5-tri-O-benzoyl- D-ribofuranose Precursor_Acetate->Precursor_Halide 4. Halogenating Agent Nucleoside Protected Nucleoside Precursor_Acetate->Nucleoside Precursor_Halide->Nucleoside Silylated_Ribose->Nucleoside

Caption: Synthetic pathways to common ribofuranosyl precursors.

Logical Framework for Precursor Selection

The choice of a ribofuranosyl precursor is a multi-faceted decision that involves balancing cost, efficiency, and the specific requirements of the target nucleoside. The following diagram outlines a logical workflow for this selection process.

Precursor_Selection_Logic Start Define Target Nucleoside & Scale Cost_Constraint Cost Constraints? Start->Cost_Constraint High_Cost High Budget Flexibility Cost_Constraint->High_Cost No Low_Cost Strict Cost Control Cost_Constraint->Low_Cost Yes Reactivity_Nucleobase Nucleobase Reactivity? High_Cost->Reactivity_Nucleobase Low_Cost->Reactivity_Nucleobase High_Reactivity High Reactivity_Nucleobase->High_Reactivity High Low_Reactivity Low Reactivity_Nucleobase->Low_Reactivity Low Stereo_Control Stringent Stereocontrol? High_Reactivity->Stereo_Control Precursor_Halide Ribofuranosyl Halide Low_Reactivity->Precursor_Halide Yes_Stereo Yes Stereo_Control->Yes_Stereo Yes No_Stereo Flexible Stereo_Control->No_Stereo No Precursor_Benzoyl 1-O-Acetyl-2,3,5-tri-O-benzoyl- β-D-ribofuranose Yes_Stereo->Precursor_Benzoyl Precursor_Silyl Silylated Ribose No_Stereo->Precursor_Silyl

Caption: Decision workflow for selecting a ribofuranosyl precursor.

Conclusion

The selection of an optimal ribofuranosyl precursor is a strategic decision that requires a thorough evaluation of the trade-offs between cost, synthetic efficiency, and performance in the critical glycosylation step. For applications where high β-selectivity and reliable, high-yielding reactions are paramount, the higher initial cost of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is often justified. For syntheses involving less reactive nucleobases, the increased reactivity of ribofuranosyl halides may be necessary, despite their handling challenges. For large-scale industrial synthesis where minimizing the number of steps is a primary driver of cost-effectiveness, silylated ribose derivatives present a compelling option, provided that the desired stereochemical outcome can be consistently achieved. Ultimately, the ideal precursor is context-dependent, and a careful analysis of the factors outlined in this guide will enable researchers to make an informed decision that best suits their specific synthetic goals and economic constraints.

Unveiling the Stereochemistry: A Spectroscopic Comparison of Ribofuranosyl Cyanide Anomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data provides a clear distinction between the α and β anomers of ribofuranosyl cyanide, crucial intermediates in the synthesis of C-nucleoside analogues, which are of significant interest in drug development. This guide presents a comparative overview of their spectroscopic signatures, supported by established experimental protocols, to aid researchers in their identification and characterization.

The spatial orientation of the cyanide group at the anomeric carbon (C1) in ribofuranosyl cyanide defines its α or β configuration, profoundly influencing its chemical reactivity and biological activity. Differentiating between these two anomers is paramount for the stereocontrolled synthesis of C-nucleosides. Spectroscopic techniques, particularly NMR and IR spectroscopy, offer a powerful and non-destructive means to elucidate the precise stereochemistry.

Spectroscopic Data Comparison

The key distinguishing features in the ¹H and ¹³C NMR spectra of the α and β anomers of ribofuranosyl cyanide are the chemical shifts (δ) and coupling constants (J) of the anomeric proton (H1) and carbon (C1), as well as the adjacent protons on the furanose ring.

Spectroscopic Parameter α-Ribofuranosyl Cyanide β-Ribofuranosyl Cyanide
¹H NMR
δ (H1)Typically downfieldTypically upfield
J (H1-H2)~4-6 Hz~0-2 Hz
¹³C NMR
δ (C1)Downfield (~3-5 ppm difference)Upfield
IR Spectroscopy
ν (C≡N)~2230-2240 cm⁻¹~2230-2240 cm⁻¹

Note: The exact chemical shifts can vary depending on the solvent and concentration. The IR stretching frequency of the nitrile group is not significantly different between the anomers.

Experimental Protocols

Synthesis of Ribofuranosyl Cyanide Anomers

The synthesis of ribofuranosyl cyanide anomers typically involves the reaction of a protected ribofuranosyl donor, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, with a cyanide source, often trimethylsilyl cyanide (TMSCN), in the presence of a Lewis acid catalyst (e.g., SnCl₄ or BF₃·OEt₂). The anomeric ratio of the product can be influenced by the reaction conditions, including the solvent, temperature, and the nature of the protecting groups and catalyst. Separation of the anomers is usually achieved by silica gel column chromatography. Subsequent deprotection of the benzoyl groups affords the unprotected ribofuranosyl cyanide anomers.

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) for protected intermediates or deuterium oxide (D₂O) or deuterated methanol (CD₃OD) for the unprotected compounds. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy: Infrared spectra are recorded using an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent. The characteristic stretching frequency (ν) of the nitrile group (C≡N) is a key diagnostic peak.

Logical Flow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for comparing the spectroscopic data of the α and β anomers of ribofuranosyl cyanide.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of Ribofuranosyl Cyanide Anomers cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Comparison cluster_conclusion Conclusion Synthesis Synthesis of Anomeric Mixture Separation Chromatographic Separation Synthesis->Separation Alpha α-Anomer Separation->Alpha Beta β-Anomer Separation->Beta NMR 1H & 13C NMR Spectroscopy Alpha->NMR IR IR Spectroscopy Alpha->IR Beta->NMR Beta->IR Compare_NMR Compare δ(H1, C1) & J(H1-H2) NMR->Compare_NMR Compare_IR Compare ν(C≡N) IR->Compare_IR Identification Anomer Identification Compare_NMR->Identification Compare_IR->Identification

Caption: Workflow for the synthesis, separation, spectroscopic analysis, and identification of ribofuranosyl cyanide anomers.

The distinct differences in the ¹H and ¹³C NMR spectra, particularly the chemical shift of the anomeric proton and carbon and the H1-H2 coupling constant, provide unambiguous evidence for the assignment of the α and β configurations of ribofuranosyl cyanide. This detailed spectroscopic comparison is an indispensable tool for researchers engaged in the synthesis of C-nucleosides and other carbohydrate-based therapeutics.

Navigating the Maze of Specificity: A Comparative Guide to the Cross-Reactivity of Synthesized Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and safe antiviral and anticancer therapies hinges on the specificity of synthesized nucleoside analogues. These molecules are designed to mimic natural nucleosides, thereby interfering with the replication of viral or cellular genetic material. However, their similarity to endogenous molecules creates a significant risk of off-target effects, primarily through interactions with host cellular polymerases and kinases. This guide provides an objective comparison of the cross-reactivity profiles of several key synthesized nucleoside analogues, supported by experimental data, to aid in the selection and development of more targeted therapeutic agents.

At a Glance: Comparative Cross-Reactivity Profiles

The therapeutic window of a nucleoside analogue is determined by its selectivity—its ability to inhibit the target viral or cellular enzyme at concentrations significantly lower than those that affect host cell machinery. This is often quantified by the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50). A higher SI indicates greater selectivity and a more promising safety profile.[1] The following tables summarize the inhibitory activity of the triphosphate forms of several nucleoside analogues against viral and human polymerases, and their cytotoxic effects on various human cell lines.

Table 1: Inhibition of Viral vs. Human Polymerases by Nucleoside Analogue Triphosphates (IC50/Ki in µM)

Nucleoside Analogue (Triphosphate Form)Viral Target & PolymeraseIC50/Ki (µM)Human Off-Target PolymeraseIC50/Ki (µM)Selectivity (Human/Viral)
Favipiravir-RTP Influenza A Virus RdRp0.341[2]Human DNA Polymerase α>1000[2]>2932
Human DNA Polymerase β>1000[2]>2932
Human DNA Polymerase γ>1000[2]>2932
Human RNA Polymerase II905[2]~2654
Remdesivir-TP SARS-CoV-2 RdRp-Human Mitochondrial RNA Polymerase (POLRMT)Less efficiently incorporated-
MERS-CoV RdRp----
Zidovudine-TP (AZT-TP) HIV-1 Reverse Transcriptase-Human DNA Polymerase γ1.8 (Ki, competitive)[3]-
6.8 (Ki', noncompetitive)[3]
2'-C-Methylcytidine-TP Norovirus RdRpLow µM range[4]Human Mitochondrial RNA PolymeraseRecognized as substrate[4]Low[4]

Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant. RdRp is RNA-dependent RNA polymerase. A higher selectivity value indicates greater specificity for the viral target.

Table 2: Cytotoxicity of Nucleoside Analogues in Human Cell Lines (CC50 in µM)

Nucleoside AnalogueHepG2 (Liver)Vero (Kidney)MT-4 (T-lymphocyte)Skeletal MuscleErythroid ProgenitorsMyeloid LineageRenal Proximal Tubule
Tenofovir 398[5]--870[5]>200[5]Less toxic than ZDV, d4T, ddC[5]Weaker effects than Cidofovir[5]
Zidovudine (AZT) 14[6]--Lower CC50 than Tenofovir[5]0.06 - 5[5]More toxic than Tenofovir[5]-
Didanosine (ddI) >50[6]--Lower CC50 than Tenofovir[5]---
Stavudine (d4T) >50[6]--Lower CC50 than Tenofovir[5]0.06 - 5[5]More toxic than Tenofovir[5]-
Zalcitabine (ddC) 20[6]--Lower CC50 than Tenofovir[5]0.06 - 5[5]Most toxic of tested NRTIs[5]-
Abacavir ---Lower CC50 than Tenofovir[5]---
Favipiravir -61.88 (IC50 for SARS-CoV-2)-----
Sofosbuvir -------

Note: CC50 is the half-maximal cytotoxic concentration. A higher CC50 value indicates lower cytotoxicity.

Illuminating the Path: Mechanism of Action and Experimental Evaluation

The journey of a nucleoside analogue from administration to therapeutic effect—or off-target toxicity—is a multi-step process. Understanding this pathway is crucial for interpreting cross-reactivity data.

Nucleoside Analogue Activation and Incorporation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NA Nucleoside Analogue (Prodrug) NA_inside Nucleoside Analogue NA->NA_inside Cellular Uptake (Transporters) NAMP Nucleoside Analogue Monophosphate NA_inside->NAMP Phosphorylation (Host/Viral Kinase) NADP Nucleoside Analogue Diphosphate NAMP->NADP Phosphorylation (Host Kinase) NATP Active Nucleoside Analogue Triphosphate NADP->NATP Phosphorylation (Host Kinase) Viral_Polymerase Viral Polymerase (On-Target) NATP->Viral_Polymerase Incorporation Host_Polymerase Host Cellular Polymerase (Off-Target) NATP->Host_Polymerase Incorporation Chain_Termination_Viral Viral Genome Chain Termination Viral_Polymerase->Chain_Termination_Viral Inhibition of Replication Chain_Termination_Host Host DNA/RNA Chain Termination (Toxicity) Host_Polymerase->Chain_Termination_Host Inhibition of Replication

Caption: General activation pathway of synthesized nucleoside analogues.

A systematic evaluation of a novel nucleoside analogue's cross-reactivity is essential. The following workflow outlines the key experimental stages.

Experimental Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_decision Decision Synthesis Synthesized Nucleoside Analogue Cytotoxicity Cytotoxicity Assays (CC50) (e.g., MTT, LDH in various cell lines) Synthesis->Cytotoxicity Antiviral Antiviral Efficacy Assays (EC50) (e.g., Plaque Reduction, CPE) Synthesis->Antiviral SI Calculate Selectivity Index (SI = CC50 / EC50) Cytotoxicity->SI Antiviral->SI Kinase Kinase Selectivity Profiling (Phosphorylation Efficiency) SI->Kinase Polymerase Polymerase Inhibition Assays (IC50/Ki) (Viral vs. Human Polymerases) SI->Polymerase Decision Go/No-Go Decision for Further Development Kinase->Decision Polymerase->Decision

Caption: A typical experimental workflow for evaluating nucleoside analogue cross-reactivity.

Detailed Experimental Protocols

Reproducibility and standardization are paramount in cross-reactivity studies. The following are detailed methodologies for key experiments cited in this guide.

MTT Assay for Cytotoxicity (CC50 Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • 96-well microtiter plates

  • Selected human cell lines (e.g., HepG2, Vero, MT-4)

  • Complete cell culture medium

  • Synthesized nucleoside analogue (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the nucleoside analogue in complete culture medium. Remove the overnight culture medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the highest concentration of DMSO used) and untreated controls (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and use a non-linear regression model to determine the CC50 value.

Plaque Reduction Assay for Antiviral Efficacy (EC50 Determination)

This assay is considered the gold standard for measuring the ability of a compound to inhibit viral replication.

Materials:

  • 24-well plates

  • Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1)

  • Virus stock of known titer

  • Complete cell culture medium

  • Synthesized nucleoside analogue

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

  • Crystal violet staining solution

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and grow until they form a confluent monolayer.

  • Virus Infection: Remove the culture medium and infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C to allow for viral adsorption.

  • Compound Treatment: During the adsorption period, prepare serial dilutions of the nucleoside analogue in the overlay medium.

  • Overlay: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 1 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and then stain with crystal violet solution.

  • Plaque Counting: Aspirate the crystal violet and wash the plates with water. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Plot the percentage of inhibition against the logarithm of the compound concentration and use a non-linear regression model to determine the EC50 value.

Polymerase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the inhibitory effect of the triphosphate form of a nucleoside analogue on the activity of a specific viral or human polymerase.

Materials:

  • Purified recombinant viral polymerase (e.g., HIV-1 RT, HCV NS5B) and human DNA polymerases (e.g., α, β, γ)

  • Nucleoside analogue triphosphate

  • Appropriate DNA or RNA template-primer

  • Radiolabeled or fluorescently labeled dNTPs/NTPs

  • Reaction buffer specific for the polymerase

  • 96-well filter plates or other detection system

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the reaction buffer, template-primer, a mix of unlabeled dNTPs/NTPs, and the specific radiolabeled or fluorescently labeled dNTP/NTP.

  • Inhibitor Addition: Add varying concentrations of the nucleoside analogue triphosphate to the reaction mixtures. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding the purified polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

  • Reaction Termination and Detection: Stop the reaction (e.g., by adding EDTA). For radiolabeled assays, spot the reaction mixture onto filter paper, wash away unincorporated nucleotides, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the specific assay kit instructions.

  • Data Analysis: Determine the percentage of polymerase inhibition for each concentration of the nucleoside analogue triphosphate. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.

Conclusion

The data presented in this guide underscore the critical importance of comprehensive cross-reactivity profiling in the development of nucleoside analogues. While some analogues, such as Favipiravir, demonstrate a high degree of selectivity for their viral targets, others exhibit significant off-target activity against host polymerases, particularly mitochondrial DNA polymerase γ, which can lead to toxicity. The detailed experimental protocols provided herein offer a standardized framework for researchers to conduct their own comparative studies. By systematically evaluating both on-target efficacy and off-target effects, the scientific community can continue to develop safer and more effective nucleoside analogue-based therapies.

References

Safety Operating Guide

Safe Disposal of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensure laboratory safety and environmental protection. This document provides a detailed, step-by-step protocol for the safe disposal of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide, a complex organic molecule containing both benzoyl ester and cyanide functional groups. The procedure outlined below involves alkaline hydrolysis of the ester groups and simultaneous oxidation of the toxic cyanide moiety to the less harmful cyanate.

Core Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles, and chemical-resistant gloves.[1]

  • Ventilation: All steps of this procedure must be carried out in a well-ventilated chemical fume hood.

  • Incompatible Materials: Avoid contact with strong acids, as this can liberate highly toxic hydrogen cyanide gas.[2] Also, keep away from strong oxidizing agents and strong bases in concentrated forms until the controlled procedure is initiated.[2]

Disposal Protocol: Alkaline Hydrolysis and Oxidation

This procedure is designed for the treatment of small quantities of this compound typically generated in a research laboratory setting.

Step 1: Preparation of the Alkaline Reaction Mixture

  • In a suitable container (e.g., a borosilicate glass beaker or flask) of appropriate size to allow for stirring and potential foaming, dissolve the this compound waste in a suitable organic solvent in which it is soluble, if it is in solid form.

  • Prepare a solution of sodium hydroxide (NaOH). The concentration should be sufficient to achieve and maintain a pH above 10 throughout the reaction. A 1 M to 2 M solution is generally effective.

  • Slowly and with constant stirring, add the sodium hydroxide solution to the dissolved waste. The high pH of this solution will initiate the hydrolysis of the benzoyl ester groups.

Step 2: Oxidation of the Cyanide Group

  • While continuing to stir the alkaline mixture, slowly add a solution of sodium hypochlorite (NaOCl), which is the active ingredient in household bleach. A commercial bleach solution (typically 5-6% NaOCl) can be used. An excess of sodium hypochlorite should be used to ensure complete oxidation of the cyanide.

  • The cyanide group will be oxidized to the much less toxic cyanate ion.[3][4] The reaction is as follows: CN⁻ + OCl⁻ → OCN⁻ + Cl⁻

  • The high pH environment is crucial for this step, as it prevents the formation of toxic cyanogen chloride gas and is optimal for the oxidation reaction.[3]

Step 3: Monitoring the Reaction

  • pH and ORP Monitoring: For larger quantities or for facilities equipped with such, the reaction can be monitored using a pH meter and an Oxidation-Reduction Potential (ORP) meter. The pH should be maintained above 10. The ORP should initially rise to above +400 mV, indicating the oxidation of cyanide to cyanate.[3]

  • Reaction Time: Allow the reaction to proceed with stirring for a sufficient amount of time to ensure completion. A minimum of several hours is recommended. For complete assurance, letting the reaction stir overnight is a common practice.

  • Testing for Complete Cyanide Destruction: Before final disposal, it is essential to confirm that all cyanide has been destroyed. Commercially available cyanide test kits or specific analytical methods can be used.[5][6][7][8]

Step 4: Neutralization and Final Disposal

  • Once the absence of cyanide is confirmed, the resulting solution can be neutralized. Slowly add a suitable acid (e.g., hydrochloric acid or sulfuric acid) with stirring to bring the pH to a neutral range (between 6 and 8). This should be done cautiously to control any heat generation.

  • The final solution will contain sodium benzoate, ribose derivatives (which are sugars), and inorganic salts (sodium chloride, sodium sulfate, etc.). These are generally considered non-hazardous and, depending on local regulations, may be suitable for drain disposal with copious amounts of water.[9] However, it is imperative to consult and adhere to your institution's and local environmental regulations for waste disposal.

  • For larger quantities, the neutralized solution should be collected in a designated aqueous waste container for professional disposal.

Quantitative Data Summary

ParameterRecommended Value/RangePurpose
pH for Hydrolysis & Oxidation > 10Facilitates ester hydrolysis and is optimal for cyanide oxidation.[3]
Oxidizing Agent Sodium Hypochlorite (NaOCl)Effective for oxidizing cyanide to cyanate.[3][4]
ORP for Cyanide Oxidation > +400 mVIndicates the initial, rapid oxidation of cyanide to cyanate.[3]
Reaction Time Several hours to overnightEnsures complete hydrolysis and oxidation.
Final pH for Disposal 6 - 8Neutralization of the treated waste stream before final disposal.

Experimental Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_reaction Treatment cluster_verification Verification & Neutralization cluster_disposal Final Disposal A 2,3,5-Tri-O-benzoyl-beta-D- ribofuranosyl cyanide Waste B Dissolve in Organic Solvent (if solid) A->B D Mix Waste Solution with Alkaline Solution (pH > 10) B->D C Prepare Alkaline Solution (e.g., 1-2M NaOH) C->D E Add Sodium Hypochlorite (NaOCl) Solution D->E F Stir for several hours (or overnight) E->F G Test for complete cyanide destruction F->G H Neutralize to pH 6-8 with Acid G->H If Cyanide is Absent I Dispose according to local regulations H->I

Caption: Disposal workflow for this compound.

This comprehensive guide provides the necessary information for the safe and effective disposal of this compound. By adhering to these procedures and all applicable safety and environmental regulations, laboratory professionals can minimize risks and ensure responsible chemical waste management.

References

Essential Safety and Operational Guide for 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide (CAS No. 23316-67-8). Adherence to these procedures is paramount to ensure personnel safety and mitigate potential environmental impact. This compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment must be conducted before handling this compound. The following table summarizes the minimum required personal protective equipment.

PPE CategorySpecific Recommendations
Eye/Face Protection Chemical safety goggles and a face shield should be worn, especially when there is a potential for splashes or dust generation.[2][3]
Hand Protection Double gloving with chemical-resistant gloves (e.g., nitrile rubber) is recommended.[2][3][4][5] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection A laboratory coat must be worn.[3][4][5] For procedures with a higher risk of contamination, additional protective clothing may be necessary.
Respiratory Protection All handling of this solid compound that may generate dust must be conducted in a certified chemical fume hood to prevent inhalation.[2][3][5][6] If there is a potential for exposure outside of a fume hood, a NIOSH-approved N95 dust mask or higher level of respiratory protection should be used.[1]

Operational Plan: Safe Handling and Use

All operations involving this compound must be performed by trained personnel in a designated and well-ventilated laboratory area, exclusively within a chemical fume hood.[2][3][5][6] Never work alone when handling this compound.[3][5]

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the designated chemical fume hood is certified and functioning correctly.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.[5]

    • Assemble all necessary equipment and reagents before starting.

    • Don all required personal protective equipment as detailed above.

    • Line the work area within the fume hood with absorbent bench paper to contain any potential spills.

  • Weighing and Transferring the Solid:

    • All weighing and transferring of the solid compound must be performed inside a chemical fume hood to minimize inhalation exposure.[6][7][8][9]

    • Use the "tare method" to avoid opening the container outside the hood.[6][8] Pre-weigh a sealed container, add the chemical inside the fume hood, seal the container, and then re-weigh it outside the hood.

    • Use a spatula or other appropriate tools for transferring the solid, avoiding the creation of dust.[10]

  • During Use (e.g., Preparing a Solution):

    • Keep the container of the compound closed when not in active use.

    • If preparing a solution, slowly add the solid to the solvent to prevent splashing.

    • Avoid contact with skin and eyes. If contact occurs, follow the first-aid procedures outlined below.

    • Do not eat, drink, or smoke in the laboratory.

  • Post-Handling:

    • Decontaminate all non-disposable equipment (e.g., glassware, spatulas) that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Remove PPE carefully, avoiding contact with the outer surfaces, and dispose of it as hazardous waste.

    • Wash hands thoroughly with soap and water after removing gloves.[5]

Quantitative Exposure Limits for Cyanides

ParameterValueAgency
OSHA PEL (Permissible Exposure Limit) 5 mg/m³ (as CN) - 8-hour TWAOSHA[10][11]
NIOSH REL (Recommended Exposure Limit) 4.7 ppm (5 mg/m³) (as CN) - 10-minute CeilingNIOSH[10]
ACGIH TLV (Threshold Limit Value) 5 mg/m³ (as CN) - CeilingACGIH[10]
IDLH (Immediately Dangerous to Life or Health) 25 mg/m³ (as CN)NIOSH[10]

TWA = Time-Weighted Average

Disposal Plan

All waste containing this compound, including empty containers, contaminated lab supplies (e.g., gloves, bench paper), and spill cleanup materials, must be disposed of as hazardous waste.[2][4][12]

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Solid and liquid cyanide-containing wastes must be collected in separate, dedicated, and clearly labeled hazardous waste containers.[2][4]

  • Container Labeling:

    • Label all waste containers as "HAZARDOUS WASTE – CYANIDE" and include the date of generation and a warning against mixing with acids.[12]

  • Storage:

    • Store waste containers in a designated, secure area, such as a satellite accumulation area or within a chemical fume hood, away from incompatible materials, especially acids.[13]

  • Decontamination of Empty Containers:

    • Even when "empty," the original container must be treated as hazardous waste and disposed of accordingly.[4] Do not rinse the container into the sink.

  • Waste Pickup:

    • Follow your institution's procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.[2]

Spill and Emergency Procedures

In Case of a Spill:

  • Inside a Fume Hood:

    • If the spill is small and you are trained and comfortable, you can clean it up.

    • Cover the spill with an absorbent material.

    • Decontaminate the area by first cleaning with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[2][5][14][15]

    • Collect all cleanup materials in a sealed bag or container labeled as "HAZARDOUS WASTE – CYANIDE".[4][12]

  • Outside a Fume Hood:

    • Evacuate the area immediately.[2][5]

    • Alert others in the vicinity.

    • Contact your institution's emergency response team or EHS.

In Case of Accidental Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station and seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes in a safety shower.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Workflow and Logic Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep1 Verify Fume Hood & Safety Equipment prep2 Don Full PPE prep1->prep2 handling1 Weigh Solid Using Tare Method prep2->handling1 handling2 Transfer & Prepare Solution handling1->handling2 cleanup1 Decontaminate Equipment handling2->cleanup1 cleanup2 Clean Work Area cleanup1->cleanup2 disposal1 Segregate Solid & Liquid Waste cleanup2->disposal1 disposal2 Label as 'Cyanide Waste' disposal1->disposal2 disposal3 Store in Designated Area disposal2->disposal3 disposal4 Request EHS Pickup disposal3->disposal4 Spill_Response_Logic Spill Response Logic spill Spill Occurs location Inside Fume Hood? spill->location cleanup Trained Personnel Cleanup: 1. Absorb Spill 2. Decontaminate (pH 10 buffer, then 10% bleach) 3. Collect Waste location->cleanup Yes evacuate Evacuate Area & Call Emergency Response location->evacuate No

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.